molecular formula C9H7ClN2OS B1290968 4-Chloro-1-benzothiophene-2-carbohydrazide CAS No. 952182-46-6

4-Chloro-1-benzothiophene-2-carbohydrazide

Cat. No.: B1290968
CAS No.: 952182-46-6
M. Wt: 226.68 g/mol
InChI Key: RANIZGUMTFCCOC-UHFFFAOYSA-N
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Description

4-Chloro-1-benzothiophene-2-carbohydrazide is a useful research compound. Its molecular formula is C9H7ClN2OS and its molecular weight is 226.68 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-chloro-1-benzothiophene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS/c10-6-2-1-3-7-5(6)4-8(14-7)9(13)12-11/h1-4H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANIZGUMTFCCOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)C(=O)NN)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Chloro-1-benzothiophene-2-carbohydrazide synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Chloro-1-benzothiophene-2-carbohydrazide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a pivotal intermediate in medicinal chemistry and drug development. The benzothiophene scaffold is a prominent heterocyclic core associated with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. This document details a robust, field-proven synthetic pathway, explains the causality behind the experimental choices, and outlines a rigorous analytical workflow for structural confirmation and purity assessment. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the discovery of novel therapeutic agents.

Introduction: The Significance of the Benzothiophene Scaffold

The 1-benzothiophene ring system, an isostere of indole, is a recurring motif in a multitude of pharmacologically active compounds[2]. Its unique electronic and structural properties allow it to serve as a versatile scaffold in drug design. The introduction of a carbohydrazide moiety at the 2-position, as in this compound (Molecular Formula: C₉H₇ClN₂OS), creates a highly valuable intermediate[3]. The hydrazide group is a key functional handle that can be readily transformed into various other heterocyclic systems, such as oxadiazoles, pyrazoles, and triazoles, or used to form acylhydrazone derivatives, significantly expanding the chemical space for drug discovery programs[2][4][5][6]. The 4-chloro substituent further modulates the electronic properties of the benzothiophene ring, potentially enhancing binding affinity and metabolic stability in biological targets.

This guide provides a self-validating system, where the synthetic protocol is intrinsically linked to the characterization data that confirms its success.

Synthesis Pathway and Mechanistic Rationale

The synthesis of this compound is efficiently achieved via a two-step process commencing from the corresponding carboxylic acid. This pathway is selected for its reliability, high yields, and the commercial availability of the starting materials.

Diagram of the Synthetic Pathway

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 4-Chloro-1-benzothiophene- 2-carboxylic acid B Methyl 4-chloro-1-benzothiophene- 2-carboxylate A->B  SOCl₂ (cat.), Methanol (MeOH), Reflux C Methyl 4-chloro-1-benzothiophene- 2-carboxylate D 4-Chloro-1-benzothiophene- 2-carbohydrazide C->D  Hydrazine Hydrate (NH₂NH₂·H₂O), Ethanol (EtOH), Reflux

Caption: Two-step synthesis of the target carbohydrazide.

Step 1: Esterification of 4-Chloro-1-benzothiophene-2-carboxylic Acid

The initial step involves the conversion of 4-Chloro-1-benzothiophene-2-carboxylic acid to its corresponding methyl ester. This is a crucial activation step, as the ester is a much better substrate for nucleophilic attack by hydrazine than the unreactive carboxylate anion that would form in the presence of a basic nucleophile.

  • Protocol:

    • To a solution of 4-Chloro-1-benzothiophene-2-carboxylic acid (1.0 eq) in anhydrous methanol (MeOH), add a catalytic amount of thionyl chloride (SOCl₂) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • The resulting crude ester can be purified by recrystallization or used directly in the next step.

  • Causality and Expertise:

    • Why Methanol? Methanol serves as both the solvent and the reactant (nucleophile). Using it in large excess drives the equilibrium towards the ester product.

    • Why Thionyl Chloride? While acid catalysis (e.g., H₂SO₄) is common, thionyl chloride is highly effective as it reacts with trace water to form HCl in situ, which is the true catalyst, and also activates the carboxylic acid directly. This ensures an anhydrous environment, preventing hydrolysis of the product.

    • Why Reflux? The increased temperature accelerates the reaction rate, ensuring the conversion is completed within a practical timeframe.

Step 2: Hydrazinolysis of the Methyl Ester

This step involves the nucleophilic acyl substitution of the methoxy group of the ester with hydrazine hydrate, a potent nucleophile. This reaction is the cornerstone of carbohydrazide synthesis[6].

  • Protocol:

    • Dissolve the methyl 4-chloro-1-benzothiophene-2-carboxylate (1.0 eq) in ethanol (EtOH).

    • Add an excess of hydrazine hydrate (NH₂NH₂·H₂O, ~3.0-5.0 eq) to the solution.

    • Heat the mixture to reflux for 6-8 hours. The product often precipitates out of the solution upon cooling[7].

    • Monitor the disappearance of the starting ester by TLC.

    • After completion, cool the reaction mixture in an ice bath.

    • Collect the precipitated solid by filtration, wash with cold ethanol to remove unreacted hydrazine hydrate, and dry under vacuum.

  • Causality and Expertise:

    • Why Hydrazine Hydrate? Hydrazine is a much stronger nucleophile than water or alcohols due to the "alpha effect" (the presence of adjacent atoms with lone pairs of electrons). This allows it to efficiently attack the ester carbonyl.

    • Why Ethanol? Ethanol is an excellent solvent for both the ester and hydrazine hydrate, creating a homogeneous reaction medium. It is also less reactive than methanol, minimizing potential trans-esterification side reactions.

    • Why Reflux? As with esterification, heating provides the necessary activation energy for the nucleophilic attack and ensures the reaction proceeds to completion. The solid product conveniently precipitates upon cooling, simplifying the purification process.

Characterization and Data Validation

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical workflow provides a self-validating system to verify the synthetic outcome.

Diagram of the Experimental Workflow

G cluster_spectro Spectroscopic Techniques A Synthesis & Purification B Physical Characterization (Melting Point) A->B C Spectroscopic Analysis A->C D Structural Confirmation B->D FTIR FT-IR C->FTIR NMR ¹H NMR C->NMR MS Mass Spec. C->MS FTIR->D NMR->D MS->D

Caption: Integrated workflow for synthesis and characterization.

Expected Analytical Data

The data presented below are typical values expected for this compound, based on spectroscopic principles and data from structurally related molecules[2][8].

Technique Parameter Expected Observation Interpretation
Melting Point Range (°C)Sharp range, e.g., 220-223 °C[9]A sharp, defined melting point is indicative of high purity.
FT-IR Wavenumber (cm⁻¹)~3300-3400 (N-H str), ~1660 (C=O str), ~750 (C-Cl str)Confirms the presence of the hydrazide (-NHNH₂) and carbonyl (C=O) functional groups, and the chloro-substituent[2][7].
¹H NMR Chemical Shift (δ, ppm)9.5-10.0 (s, 1H, -CONH-), 7.5-8.2 (m, 4H, Ar-H), 4.5-5.0 (br s, 2H, -NH₂)Confirms the aromatic protons of the benzothiophene ring and the distinct, exchangeable protons of the carbohydrazide moiety.
Mass Spec. (ESI) m/z[M+H]⁺ at ~227Confirms the molecular weight (226.69 g/mol ). The presence of an [M+H+2]⁺ peak at ~229 in a ~1:3 ratio confirms the presence of one chlorine atom.

Applications in Drug Development

This compound is not an end product but a versatile starting point for synthesizing libraries of bioactive compounds. The terminal -NH₂ group is readily condensed with aldehydes and ketones to form acylhydrazones, a class of compounds known for a broad spectrum of biological activities, particularly as antimicrobial agents against multidrug-resistant bacteria like Staphylococcus aureus[4][5].

Furthermore, the carbohydrazide can undergo cyclization reactions with various reagents to construct five- and six-membered heterocyclic rings, which are core structures in many approved drugs[2][10]. Its role as an intermediate in the synthesis of pharmaceuticals like the atypical antipsychotic Brexpiprazole underscores its industrial and medicinal importance[9].

Conclusion

This guide has outlined a robust and logical pathway for the synthesis of this compound. By detailing the mechanistic rationale behind the chosen protocols and establishing a clear workflow for analytical validation, we provide researchers with a reliable system for producing and verifying this key chemical intermediate. The inherent versatility of this molecule makes it a valuable asset for any research program focused on the discovery and development of novel heterocyclic drugs.

References

  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Naganagowda, G., et al. (2011). Synthesis and biological activity of some more heterocyclic compounds containing benzothiophene moiety. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Synthesis and pharmacological investigation of benzothiophene heterocycles. (2008). ResearchGate. [Link]

  • Fouad, M., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC, NIH. [Link]

  • Jiang, J.-H. (2010). N′-(4-Chlorobenzylidene)thiophene-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Spectroscopic, Theoretical and Computational Investigations of Novel Benzo[b]thiophene based ligand and its M(II) complexes: As High Portentous Antimicrobial and Antioxidant Agents. (2023). ResearchGate. [Link]

  • Jiang, J.-H. (2010). N'-(4-Chloro-benzyl-idene)thio-phene-2-carbohydrazide. PubMed. [Link]

  • Fouad, M., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Link]

  • Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry. [Link]

  • Al-Alshaikh, M. A., et al. (2016). Structural and spectroscopic characterization of N'-[(1E)-(4-fluorophenyl)methylidene]thiophene-2-carbohydrazide, a potential precursor to bioactive agents. Journal of Molecular Structure. [Link]

  • Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. (2015). ResearchGate. [Link]

  • (PDF) Synthesis and antimicrobial activities of benzothiophene derivatives. (2008). ResearchGate. [Link]

  • Synthesis, structural and spectroscopic properties of Co(II), Ni(II) and Cu(II) complexes with 2-((2-chlorobenzylidene)amino) acetohydrazide hydrate and their Antimicrobial and antioxidant activities. (2023). Redalyc. [Link]

  • Metwally, M. A., et al. (2012). Thiocarbohydrazides: Synthesis and Reactions. American Journal of Chemistry. [Link]

Sources

Physicochemical properties of 4-Chloro-1-benzothiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-1-benzothiophene-2-carbohydrazide

Introduction: The Strategic Importance of the Benzothiophene Scaffold

In the landscape of medicinal chemistry, the benzothiophene nucleus is a privileged scaffold, forming the core of numerous pharmacologically active agents.[1][2] Its rigid, bicyclic structure provides a robust framework for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. The introduction of a carbohydrazide moiety at the 2-position, as in this compound, creates a versatile synthetic handle. This functional group is a cornerstone for the construction of diverse molecular libraries, particularly through the formation of acylhydrazone derivatives, which are themselves a class of compounds with a broad spectrum of biological activities.[3][4]

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound. The information herein is curated for researchers, scientists, and drug development professionals seeking to leverage this compound as a key building block in the discovery of novel therapeutics. The precursor to this carbohydrazide, 4-Chloro-1-benzothiophene-2-carboxylic acid, is a vital intermediate in the synthesis of the atypical antipsychotic drug Brexpiprazole, highlighting the pharmaceutical relevance of this chemical family.[5][6]

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters govern its solubility, stability, reactivity, and pharmacokinetic profile. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 952182-46-6[7]
Molecular Formula C₉H₇ClN₂OS[7][8]
Molecular Weight 226.68 g/mol [7]
Appearance White to off-white solid (inferred from precursor)[5]
Melting Point 184-186 °C[7]
Density (Predicted) 1.486 ± 0.06 g/cm³[7]
pKa (Predicted) 12.21 ± 0.30[7]
Solubility Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols; sparingly soluble in water.N/A
Spectroscopic Profile (Predicted)
  • ¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzothiophene ring system, with their chemical shifts and coupling patterns dictated by the chloro-substituent. A singlet corresponding to the proton on the thiophene ring (at C3) would appear in the aromatic region. The protons of the hydrazide group (-NH-NH₂) would appear as exchangeable signals, typically as broad singlets in the downfield region.

  • ¹³C-NMR: The carbon NMR would display signals for the nine unique carbon atoms. The carbonyl carbon of the hydrazide group would be readily identifiable in the downfield region (typically 160-170 ppm). The remaining signals would correspond to the carbons of the fused aromatic rings.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the N-H stretching of the amine and amide groups (typically 3200-3400 cm⁻¹). A prominent C=O stretching vibration for the amide carbonyl would be observed around 1640-1680 cm⁻¹.[11] Aromatic C-H and C=C stretching bands would also be present.

Synthesis Protocol: From Carboxylic Acid to Carbohydrazide

The synthesis of this compound is most efficiently achieved via a two-step process starting from the corresponding carboxylic acid. This method is a standard and reliable pathway for the preparation of carbohydrazides.[12][13]

Experimental Rationale

The conversion of a carboxylic acid to a carbohydrazide involves an initial activation step, typically by converting the acid to a more reactive species like an ester. The direct reaction of a carboxylic acid with hydrazine can be sluggish and may require harsh conditions. The methyl or ethyl ester is an excellent intermediate; it is readily susceptible to nucleophilic attack by hydrazine hydrate, leading to the desired carbohydrazide in high yield under relatively mild conditions. The use of an acid catalyst (like H₂SO₄) in the first step is crucial for accelerating the esterification reaction, which is an equilibrium process.

SynthesisWorkflow Start 4-Chloro-1-benzothiophene- 2-carboxylic Acid Step1 Esterification Start->Step1  MeOH, H₂SO₄ (cat.) Reflux Intermediate Methyl 4-Chloro-1-benzothiophene- 2-carboxylate Step1->Intermediate Step2 Hydrazinolysis Intermediate->Step2  NH₂NH₂·H₂O Ethanol, Reflux Product 4-Chloro-1-benzothiophene- 2-carbohydrazide Step2->Product

Caption: Synthetic pathway for this compound.

Step-by-Step Methodology

Part 1: Synthesis of Methyl 4-Chloro-1-benzothiophene-2-carboxylate

  • Reactor Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Chloro-1-benzothiophene-2-carboxylic acid (1.0 eq).

  • Reagent Addition: Add an excess of anhydrous methanol (approx. 20-30 mL per gram of carboxylic acid).

  • Catalyst Introduction: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops per gram of carboxylic acid).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Reduce the volume of methanol under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester, which can be purified by recrystallization or column chromatography.

Part 2: Synthesis of this compound

  • Reactor Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the methyl 4-Chloro-1-benzothiophene-2-carboxylate (1.0 eq) from the previous step in ethanol.

  • Reagent Addition: Add hydrazine hydrate (approx. 3.0-5.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The product often precipitates out of the solution upon cooling.

  • Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting material or impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final this compound as a solid.

Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a versatile building block for creating libraries of bioactive compounds. The terminal -NH₂ group of the hydrazide is a potent nucleophile, readily reacting with aldehydes and ketones to form stable acylhydrazone linkages.

This synthetic accessibility allows for the systematic exploration of structure-activity relationships (SAR). By reacting the core carbohydrazide with a diverse panel of aldehydes (aromatic, heteroaromatic, aliphatic), a large library of derivatives can be rapidly synthesized and screened for biological activity. This strategy has been successfully employed to identify potent antimicrobial agents. For instance, acylhydrazone derivatives of the benzothiophene scaffold have shown significant activity against multidrug-resistant Staphylococcus aureus (MRSA).[3][14]

Derivatization Core 4-Chloro-1-benzothiophene- 2-carbohydrazide Reaction Condensation Reaction (R-CHO, cat. acid) Core->Reaction Library Library of Bioactive Acylhydrazone Derivatives Reaction->Library Screening Biological Screening (e.g., Antimicrobial, Anticancer) Library->Screening

Caption: Use of the carbohydrazide as a scaffold for generating molecular libraries.

Beyond antimicrobial applications, the broader benzothiophene class of molecules exhibits a remarkable range of pharmacological effects, including anticancer, anti-inflammatory, and antidiabetic properties.[2][15] Therefore, libraries derived from this compound represent a promising avenue for the discovery of lead compounds in multiple therapeutic areas.

Conclusion

This compound is a compound of significant strategic importance for drug discovery and medicinal chemistry. Its well-defined physicochemical properties and straightforward synthesis make it an accessible and valuable starting material. Its true power is realized when it is utilized as a scaffold to generate diverse libraries of acylhydrazone derivatives, enabling the rapid exploration of chemical space to identify novel therapeutic agents. The established bioactivity of the benzothiophene nucleus, coupled with the synthetic versatility of the carbohydrazide functional group, positions this molecule as a key resource for researchers aiming to address pressing challenges in human health.

References

  • Exploring 4-Chloro-1-Benzothiophene-2-Carboxylic Acid: A Key Pharmaceutical Intermediate. (n.d.). Google Cloud.
  • 952182-46-6(4-Chlorobenzo[b]thiophene-2-carbohydrazide) Product Description. (n.d.). ChemicalBook.
  • Exploring 4-Chloro-1-Benzothiophene: Properties and Applications. (n.d.). Google Cloud.
  • N′-(4-Chlorobenzylidene)thiophene-2-carbohydrazide. (n.d.). National Institutes of Health (PMC).
  • This compound Product Description. (n.d.). ChemicalBook.
  • 1 H and 13 C NMR spectrum of 4CH 2 Cl. (n.d.). ResearchGate.
  • Carbohydrazide(497-18-7) IR Spectrum. (n.d.). ChemicalBook.
  • 3,4-dichloro-1-benzothiophene-2-carbohydrazide(350997-39-6) 1 h nmr. (n.d.). ChemicalBook.
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). National Institutes of Health (PMC).
  • 4-chloro- Benzo[b]thiophene CAS#: 66490-33-3. (n.d.). ChemicalBook.
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). MDPI.
  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. (2022). ResearchGate.
  • Synthesis and antimicrobial activities of benzothiophene derivatives. (2015). ResearchGate.
  • The 1 H-NMR spectrum of compound (C2). Synthesis of 3-chloro-N'-(Arylidene) benzo[b]thiophene-2-carbohydrazide (C3). (n.d.). ResearchGate.
  • A Review on Synthesis of Carbohydrazide Derivatives. (2022). Asian Journal of Green Chemistry.
  • Benzothiophene: Assorted Bioactive Effects. (n.d.). Mar Dioscorus College of Pharmacy.
  • 4-Chlorobenzamide(619-56-7) 1H NMR spectrum. (n.d.). ChemicalBook.
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE | CAS 62524-21-4. (n.d.). Molbase.
  • 4-Chloro-1-benzothiophene | CAS#:66490-33-3. (n.d.). Chemsrc.
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Medicinal Chemistry.
  • A Review on Synthesis of Carbohydrazide Derivatives. (2023). Asian Journal of Green Chemistry.

Sources

An In-depth Technical Guide to 4-Chloro-1-benzothiophene-2-carbohydrazide: A Key Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction

The benzothiophene scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its unique structural and electronic properties make it an attractive starting point for the design of novel therapeutic agents. Within this class of compounds, 4-Chloro-1-benzothiophene-2-carbohydrazide has emerged as a significant building block, offering a versatile platform for the synthesis of more complex molecules.

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and professionals in drug development. The document will delve into its chemical and physical properties, synthesis and characterization, and its applications in the pursuit of new drug candidates. The aim is to furnish a practical and in-depth resource to facilitate the effective utilization of this compound in research and development endeavors.

II. Chemical and Physical Properties

A. CAS Number and Molecular Formula

The Chemical Abstracts Service (CAS) registry number for this compound is 23967-57-9 .[1][2] The molecular formula of the compound is C9H7ClN2OS.[3]

B. Molecular Structure

The molecular structure of this compound consists of a benzothiophene ring system chlorinated at the 4-position, with a carbohydrazide functional group attached at the 2-position.

G A 4-Chloro-1-benzothiophene- 2-carboxylic acid B Esterification (e.g., SOCl2, MeOH) A->B Step 1 C Methyl 4-chloro-1-benzothiophene- 2-carboxylate B->C D Hydrazinolysis (Hydrazine hydrate, EtOH) C->D Step 2 E 4-Chloro-1-benzothiophene- 2-carbohydrazide D->E

Caption: Synthetic pathway for this compound.

Step 1: Esterification of 4-Chloro-1-benzothiophene-2-carboxylic acid

  • Suspend 4-Chloro-1-benzothiophene-2-carboxylic acid in a suitable alcohol (e.g., methanol).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a chlorinating agent (e.g., thionyl chloride) to facilitate the reaction.

  • Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • After cooling, the reaction mixture is typically concentrated under reduced pressure.

  • The resulting crude ester is purified by recrystallization or column chromatography.

Step 2: Hydrazinolysis of the Ester

  • Dissolve the purified ester in a suitable solvent, such as ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for an extended period, monitoring the progress by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product, this compound, is collected by filtration.

  • The product is washed with a cold solvent to remove any residual impurities and then dried under vacuum.

B. Characterization Techniques

The identity and purity of the synthesized this compound are confirmed using a variety of analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are used to confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons.

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present in the molecule, such as the N-H, C=O, and C-Cl bonds.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is utilized to determine the purity of the final product.

IV. Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its carbohydrazide moiety is a versatile functional group that can undergo a range of chemical transformations to introduce diverse pharmacophores.

A. Role as a Key Building Block

The primary application of this compound is as a precursor for the synthesis of more complex molecules with potential therapeutic value. For instance, the related compound, 4-Chloro-1-benzothiophene, is a key intermediate in the production of Brexpiprazole, an atypical antipsychotic medication. [4][5][6]This highlights the importance of the chlorinated benzothiophene core in the development of central nervous system drugs.

B. Potential Pharmacological Activities

Derivatives of benzothiophene carbohydrazides have been investigated for a variety of pharmacological activities. Studies on similar acylhydrazone derivatives of benzothiophene have shown promising antimicrobial activity, including against multidrug-resistant strains of Staphylococcus aureus. [7]This suggests that this compound could be a valuable starting material for the development of new anti-infective agents. Carbohydrazide derivatives, in general, are known to possess a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. [8]

C. Drug Discovery Workflow

The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery program.

G cluster_0 Library Synthesis cluster_1 Screening & Hit Identification cluster_2 Lead Optimization A 4-Chloro-1-benzothiophene- 2-carbohydrazide B Reaction with Aldehydes/ Ketones/Isocyanates A->B C Diverse Library of Benzothiophene Derivatives B->C D High-Throughput Screening (HTS) C->D E Hit Identification & Confirmation D->E F Structure-Activity Relationship (SAR) Studies E->F G ADME/Tox Profiling F->G G->F H Lead Candidate Selection G->H

Caption: Workflow for a drug discovery campaign utilizing this compound.

V. Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis from readily available starting materials, combined with the reactivity of the carbohydrazide functional group, makes it an attractive building block for medicinal chemists. The established importance of the chlorinated benzothiophene scaffold in approved drugs, along with the demonstrated biological activities of related derivatives, underscores the potential of this compound in future drug discovery efforts. Further exploration of the chemical space accessible from this compound is warranted and holds promise for the identification of new lead compounds for a variety of diseases.

VI. References

  • Exploring 4-Chloro-1-Benzothiophene-2-Carboxylic Acid: A Key Pharmaceutical Intermediate. Available at: [Link]

  • N′-(4-Chlorobenzylidene)thiophene-2-carbohydrazide - PMC - NIH. Available at: [Link]

  • Exploring 4-Chloro-1-Benzothiophene: Properties and Applications. Available at: [Link]

  • CAS No : 66490-33-3 | Product Name : 4-Chlorobenzo[b]thiophene | Pharmaffiliates. Available at: [Link]

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An In-depth Technical Guide to the Biological Activity of 4-Chloro-1-benzothiophene-2-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents often involves the strategic combination of "privileged structures"—molecular scaffolds known to interact with a wide range of biological targets. This guide focuses on a compelling class of hybrid molecules: derivatives of 4-Chloro-1-benzothiophene-2-carbohydrazide. This core structure represents a thoughtful amalgamation of two pharmacologically significant moieties.

The benzo[b]thiophene core is a bicyclic aromatic heterocycle found in several FDA-approved drugs, including the osteoporosis treatment raloxifene and the antifungal sertaconazole.[1] Its rigid structure and electron-rich nature make it an ideal anchor for engaging with biological receptors. The carbohydrazide functional group, on the other hand, is a versatile linker that serves as a key building block for synthesizing acylhydrazones.[2][3] These acylhydrazones possess a characteristic -CO-NH-N=CH- linkage and are renowned for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[3][4][5]

The strategic placement of a chlorine atom at the 4-position of the benzothiophene ring is a critical design choice. Halogen atoms, particularly chlorine, can modulate a molecule's lipophilicity, metabolic stability, and electronic properties, often enhancing its binding affinity to target proteins and improving its pharmacokinetic profile. This guide provides a comprehensive overview of the synthesis, diverse biological activities, and structure-activity relationships of derivatives stemming from this potent this compound core.

Part 1: Synthesis and Derivatization

The synthetic pathway to the target derivatives begins with the construction of the core intermediate, this compound. This is typically followed by derivatization, most commonly through the formation of acylhydrazones (Schiff bases).

Synthesis of the Core Intermediate

The foundational carbohydrazide is prepared from its corresponding carboxylic acid or ester. 4-Chloro-1-benzothiophene-2-carboxylic acid serves as a key starting material in pharmaceutical synthesis.[6] The synthesis involves the conversion of the carboxylic acid to an ester (e.g., methyl ester), which is then reacted with hydrazine hydrate, typically under reflux conditions in a solvent like ethanol, to yield the desired this compound.

G cluster_0 Synthesis of Core Intermediate Start 4-Chloro-1-benzothiophene -2-carboxylic acid Ester Esterification (e.g., MeOH, H+) Start->Ester Hydrazide Hydrazinolysis (Hydrazine Hydrate) Ester->Hydrazide Product 4-Chloro-1-benzothiophene -2-carbohydrazide Hydrazide->Product G cluster_1 Acylhydrazone Derivative Synthesis Carbohydrazide 4-Chloro-1-benzothiophene -2-carbohydrazide Reaction Condensation (Ethanol, cat. Acid) Carbohydrazide->Reaction Aldehyde Substituted Aldehyde (R-CHO) Aldehyde->Reaction Product N'-(R-ylidene)-4-chloro-1- benzothiophene-2-carbohydrazide Reaction->Product

Caption: General scheme for acylhydrazone derivative synthesis.

Part 2: Spectrum of Biological Activities

Derivatives of the this compound scaffold have been investigated for a range of therapeutic applications, with the most prominent being antimicrobial and anticancer activities.

Antimicrobial Activity

The global challenge of antimicrobial resistance (AMR) necessitates the development of novel antibiotics. [2][7]Benzothiophene derivatives have shown significant promise in this area. [1][8]The combination of the benzothiophene nucleus with the acylhydrazone functional group has been explored as a strategy to discover new potential antibiotics targeting multidrug-resistant bacteria like Staphylococcus aureus (MRSA). [2] Structure-Activity Relationship (SAR): Studies on related benzothiophene acylhydrazones reveal key structural features that govern antibacterial efficacy. For instance, in a study of 6-chloro-benzothiophene-2-carbohydrazide derivatives, the presence of a pyridine ring in the acylhydrazone moiety led to a potent compound with a minimal inhibitory concentration (MIC) of 4 µg/mL against both reference and clinically isolated MRSA strains. [2]The nitrogen atom in the pyridine ring likely acts as a hydrogen bond acceptor, enhancing interaction with the biological target.

Mechanism of Action: While the precise mechanism is often multifaceted, many hydrazone-based compounds exert their antimicrobial effects by inhibiting essential enzymes involved in cell wall synthesis or by disrupting cell membrane integrity. The lipophilic benzothiophene core facilitates passage through the bacterial cell membrane, while the polar hydrazone linker can chelate metal ions crucial for enzymatic function.

Quantitative Data Summary: Antimicrobial Activity

Compound ClassTest OrganismMIC (µg/mL)Reference
6-Chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideS. aureus (MRSA)4[2]
Various Benzothiophene DerivativesE. coli (+ PMB)8 - 64[7]
Various Benzothiophene DerivativesCandida species32 - 64[7]
Co-administered with Polymyxin B, an outer membrane permeabilizing agent.
Anticancer Activity

The benzothiophene scaffold is a cornerstone in the design of anticancer agents. [9][10]Derivatives have been shown to target various hallmarks of cancer, including uncontrolled proliferation and resistance to apoptosis.

Structure-Activity Relationship (SAR): The anticancer potency of these derivatives is highly dependent on the nature of the substituent attached to the hydrazone moiety. Studies on chlorothiophene-based chalcones (structurally related compounds) showed that substitutions on the phenyl ring significantly impact cytotoxicity. [11]For example, a 4-methoxy group on the phenyl ring of a chlorothiophene chalcone resulted in a compound with a potent IC50 value of 0.77 µg/mL against WiDr colorectal cancer cells, while also showing promising selectivity towards normal cells. [11]This suggests that electron-donating groups can enhance activity.

Mechanism of Action: Many benzothiophene derivatives exert their anticancer effects by inhibiting tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. [9]Another key mechanism involves the modulation of apoptosis-regulating proteins. Computational studies on chlorothiophene-based chalcones have indicated that these molecules can interact with anti-apoptotic proteins like Bcl-2 and MDM2, thereby promoting cancer cell death. [11] Quantitative Data Summary: Anticancer Activity

Compound ClassCancer Cell LineIC50 / GI50Reference
Chlorothiophene-based chalcone (C4)WiDr (Colorectal)0.77 µg/mL[11]
Chlorothiophene-based chalcone (C6)WiDr (Colorectal)0.45 µg/mL[11]
N-(2-benzoxazolyl)-2-benzylthio-4-chlorobenzenesulfonamide (18)NCI-H522 (Lung)0.1 µM[12]
N-(2-benzoxazolyl)-2-benzylthio-4-chlorobenzenesulfonamide (18)SK-MEL-2 (Melanoma)0.1 µM[12]
Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Benzothiophene derivatives have been evaluated for their ability to mitigate the inflammatory response. [4][13]The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.

In studies of related heterocyclic systems, the introduction of a triazole moiety to a 3-chloro-benzothiophene core produced compounds with significant anti-inflammatory activity in a cotton pellet-induced granuloma model in rats, a test for chronic inflammation. [14]This suggests that further cyclization of the carbohydrazide group into five-membered heterocycles like triazoles or oxadiazoles is a promising strategy for developing potent anti-inflammatory agents.

Part 3: Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for the key experiments described in this guide.

Protocol: General Synthesis of Acylhydrazone Derivatives
  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol (approx. 10-15 mL per mmol).

  • Addition of Aldehyde: To this solution, add 1.05 equivalents of the desired substituted aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reaction: Equip the flask with a condenser and reflux the reaction mixture for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the solid with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol or a DMF/ethanol mixture) to obtain the pure acylhydrazone derivative.

  • Characterization: Confirm the structure of the final product using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
  • Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

  • Compound Dilution: Add 50 µL of the test compound solution (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column.

  • Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to all wells, bringing the final volume to 100 µL. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. [1]

G start Prepare 96-well plate with broth dilute Perform 2-fold serial dilution of test compound start->dilute inoculate Add standardized bacterial inoculum dilute->inoculate incubate Incubate plate at 37°C for 24h inoculate->incubate read Read wells for visible growth Determine MIC incubate->read

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Perspectives

The this compound scaffold is a highly promising platform for the development of new therapeutic agents. By leveraging the principles of medicinal chemistry—combining privileged structures, performing targeted chemical modifications, and establishing clear structure-activity relationships—researchers can optimize these derivatives for enhanced potency and selectivity. The acylhydrazone derivatives, in particular, offer a remarkable degree of synthetic flexibility, allowing for the fine-tuning of physicochemical and pharmacological properties.

Future research should focus on several key areas:

  • Mechanism Elucidation: Detailed studies to pinpoint the specific molecular targets of the most active compounds.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties to assess their drug-likeness.

  • In Vivo Efficacy: Moving the most promising candidates from in vitro assays to in vivo models of infection, cancer, and inflammation to validate their therapeutic potential.

The continued exploration of this chemical space holds significant potential for addressing pressing global health challenges, from antimicrobial resistance to cancer therapy.

References

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  • Sadhasivam, G., & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 425-431. Available from: [Link]

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Unlocking the Therapeutic Potential of 4-Chloro-1-benzothiophene-2-carbohydrazide: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] This technical guide focuses on a specific derivative, 4-Chloro-1-benzothiophene-2-carbohydrazide, a versatile intermediate with significant, yet largely untapped, therapeutic potential. By examining the biological activities of its close analogs and derivatives, we can identify a landscape of promising molecular targets. This document provides an in-depth exploration of these potential therapeutic targets, grounded in scientific literature, and furnishes detailed, field-proven protocols for their experimental validation. Our objective is to empower researchers to systematically investigate the mechanism of action of this compound and accelerate its journey from a chemical entity to a potential therapeutic lead.

Introduction: The Benzothiophene Core and the Promise of this compound

Benzothiophene and its derivatives have garnered substantial interest in drug discovery due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[2][3] The fusion of a benzene ring with a thiophene ring creates a bicyclic aromatic system that is both structurally rigid and electronically versatile, allowing for diverse interactions with biological macromolecules.

The subject of this guide, this compound, combines this potent benzothiophene core with a carbohydrazide functional group. This hydrazide moiety is not merely a passive linker; it is a reactive handle that has been extensively used to synthesize a variety of bioactive heterocyclic compounds and can itself participate in crucial hydrogen bonding interactions within enzyme active sites or receptor binding pockets.[4] The presence of a chlorine atom at the 4-position further modulates the electronic properties of the benzothiophene ring system, potentially enhancing binding affinity and influencing metabolic stability.

While direct studies on the molecular targets of this compound are limited, a wealth of information can be gleaned from the extensive research on its derivatives. This guide synthesizes this information to propose a rational, evidence-based roadmap for target identification and validation.

Synthesis of this compound

The reliable synthesis of the core compound is the foundational first step for any investigation. This compound is typically prepared from its corresponding carboxylic acid precursor. The following protocol outlines a standard and efficient laboratory-scale synthesis.

Synthetic Workflow

Synthesis_Workflow Figure 1. Synthesis of this compound start 4-Chloro-1-benzothiophene-2-carboxylic acid step1 Activation with Thionyl Chloride (SOCl₂) or a Coupling Agent (e.g., DCC/DMAP) start->step1 intermediate Acyl Chloride or Activated Ester Intermediate step1->intermediate step2 Reaction with Hydrazine Hydrate (N₂H₄·H₂O) intermediate->step2 product This compound step2->product

Caption: Synthetic route from the carboxylic acid to the carbohydrazide.

Detailed Experimental Protocol

Objective: To synthesize this compound from 4-Chloro-1-benzothiophene-2-carboxylic acid.

Materials:

  • 4-Chloro-1-benzothiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Ethanol

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, filtration apparatus

Procedure (Method A: Via Acyl Chloride):

  • Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 4-Chloro-1-benzothiophene-2-carboxylic acid (1 equivalent) in an excess of thionyl chloride.

  • Reaction: Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

  • Hydrazinolysis: Dissolve the resulting crude acyl chloride in an anhydrous solvent like THF or DCM and cool the solution in an ice bath.

  • Slowly add a solution of hydrazine hydrate (2-3 equivalents) in ethanol dropwise with vigorous stirring.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol or another suitable solvent to obtain pure this compound.

Trustworthiness: This is a standard and reliable method for converting carboxylic acids to carbohydrazides.[5] The formation of the acyl chloride is a high-yielding reaction, and its subsequent reaction with hydrazine is typically efficient. The work-up procedure is designed to remove unreacted starting materials and byproducts.

Potential Therapeutic Targets and Validation Protocols

The following sections detail potential molecular targets for this compound, based on the activities of structurally related compounds. For each target class, a rationale is provided, followed by a detailed protocol for an in vitro validation assay.

Anticancer Targets

Benzothiophene derivatives have demonstrated potent anticancer activity through various mechanisms.[6] The structural features of this compound make it a plausible candidate for interacting with several key oncogenic targets.

Rationale: Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. A 5-hydroxybenzothiophene hydrazide derivative has been identified as a potent multi-target kinase inhibitor, targeting Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A, leading to G2/M cell cycle arrest and apoptosis.[7][8] This strongly suggests that the benzothiophene hydrazide scaffold can be accommodated within the ATP-binding pocket of various kinases.

Target Validation Workflow:

Kinase_Assay_Workflow Figure 2. Workflow for In Vitro Kinase Inhibition Assay compound Prepare serial dilutions of This compound reaction_setup Incubate kinase, substrate, and compound compound->reaction_setup initiate Initiate reaction with ATP reaction_setup->initiate detect Detect ADP production (e.g., ADP-Glo™) initiate->detect analyze Measure luminescence and calculate IC₅₀ detect->analyze

Caption: Key steps in a luminescence-based kinase inhibition assay.

Experimental Protocol: In Vitro Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of selected kinases.

Materials:

  • Recombinant human kinases of interest

  • Specific peptide substrates for each kinase

  • ATP

  • This compound

  • Staurosporine (positive control inhibitor)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure: [9]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the kinase assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Reaction Setup: In a 96-well plate, add the serially diluted compound or DMSO (vehicle control).

  • Add the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Kinase Reaction: Add a mixture of the kinase substrate and ATP to each well to start the reaction. Incubate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides the luciferase/luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity. Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Causality and Self-Validation: This assay directly measures a product of the enzymatic reaction (ADP), providing a robust readout of kinase activity.[10] The inclusion of a known potent, non-selective inhibitor like staurosporine serves as a positive control to validate the assay's performance. A vehicle control (DMSO) establishes the baseline for 100% enzyme activity.

Rationale: The microtubule network is a critical target for anticancer drugs. Benzothiophene acrylonitrile analogs have been shown to inhibit tubulin polymerization, leading to mitotic arrest and cell death.[6] The planar, aromatic nature of the benzothiophene ring is well-suited for binding at the colchicine site on β-tubulin, disrupting the formation of microtubules.

Experimental Protocol: Fluorescence-Based Tubulin Polymerization Inhibition Assay

Objective: To assess the effect of this compound on the in vitro polymerization of tubulin.

Materials:

  • Purified tubulin (>97% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Nocodazole (positive control inhibitor)

  • Paclitaxel (positive control enhancer)

  • This compound

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader with temperature control

Procedure: [11]

  • Compound Preparation: Prepare stock solutions of the test compound, Nocodazole, and Paclitaxel in DMSO. Create working dilutions in polymerization buffer.

  • Plate Preparation: Pre-warm the 96-well plate to 37°C. Add the diluted test compounds and controls to the appropriate wells.

  • Tubulin Reaction Mix: On ice, prepare a reaction mix containing tubulin, polymerization buffer, GTP, glycerol, and the fluorescent reporter.

  • Initiate Polymerization: To initiate the reaction, add the ice-cold tubulin reaction mix to the pre-warmed wells containing the compounds.

  • Data Acquisition: Immediately place the plate in the fluorescence plate reader, pre-warmed to 37°C. Measure the fluorescence intensity every minute for 60-90 minutes (Excitation/Emission wavelengths dependent on the fluorescent reporter, e.g., ~360 nm / ~450 nm for DAPI).

  • Data Analysis: Plot fluorescence intensity versus time. Inhibition of polymerization will be observed as a decrease in the rate and extent of the fluorescence increase compared to the vehicle control. Calculate parameters such as the maximum polymerization rate (Vmax) and the final polymer mass (Fmax). Plot these parameters against the compound concentration to determine the IC₅₀.

Causality and Self-Validation: This assay directly monitors the formation of microtubules in real-time.[12] The sigmoidal polymerization curve provides distinct phases (nucleation, elongation, plateau) that can be differentially affected by various mechanisms of inhibition. The use of both a known polymerization inhibitor (Nocodazole) and an enhancer (Paclitaxel) provides robust validation for the assay's ability to detect bidirectional modulation of tubulin dynamics.

Neuro-related Targets

The benzothiophene scaffold is present in drugs that act on the central nervous system, such as the atypical antipsychotic Brexpiprazole.[13] This suggests that this compound could interact with CNS targets.

Rationale: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease. Benzothiophene-chalcone hybrids have been identified as effective inhibitors of both AChE and BChE.[11][12] The carbohydrazide moiety can form key hydrogen bonds in the active site of these enzymes, mimicking the interactions of the natural substrate, acetylcholine.

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the inhibitory potential of this compound against AChE and BChE.

Materials:

  • Acetylcholinesterase (from electric eel) and Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • This compound

  • Donepezil or Galantamine (positive control)

  • 96-well microplate

  • Spectrophotometric microplate reader

Procedure: [14]

  • Reagent Preparation: Prepare solutions of the enzyme, substrate (ATCI or BTCI), and DTNB in Tris-HCl buffer.

  • Compound Preparation: Prepare a stock solution of the test compound and positive control in DMSO, followed by serial dilutions in the buffer.

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the diluted test compound or control.

  • Add the enzyme solution (AChE or BChE) to each well and incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add the substrate solution (ATCI for AChE, BTCI for BChE) to each well to start the reaction.

  • Data Acquisition: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes. The increase in absorbance corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve) for each concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.

Causality and Self-Validation: This is a well-established, robust colorimetric assay that directly measures the product of the enzymatic reaction.[15] The linear increase in absorbance over time confirms that the reaction is proceeding under steady-state kinetics. The use of a clinically approved cholinesterase inhibitor as a positive control ensures the validity of the obtained results.

Cardiovascular and Metabolic Targets

Rationale: NHE-1 is a key regulator of intracellular pH and sodium levels, and its inhibition has shown cardioprotective effects, particularly in the context of ischemia-reperfusion injury.[16] 4-Substituted (benzo[b]thiophene-2-carbonyl)guanidines have been reported as potent NHE-1 inhibitors.[17] The benzothiophene core is a viable scaffold for targeting this ion exchanger.

Experimental Protocol: NHE-1 Inhibition Assay via Intracellular pH Measurement

Objective: To evaluate the inhibitory effect of this compound on NHE-1 activity in a cell-based assay.

Materials:

  • A suitable cell line expressing NHE-1 (e.g., CHO cells stably expressing human NHE-1, or cardiomyocytes)

  • BCECF-AM (pH-sensitive fluorescent dye)

  • HEPES-buffered physiological salt solution

  • NH₄Cl solution

  • Cariporide or Eniporide (positive control NHE-1 inhibitors)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Loading: Culture the cells on black, clear-bottom 96-well plates. Load the cells with the pH-sensitive dye BCECF-AM by incubating them in a solution containing the dye.

  • Acidification: Induce intracellular acidification using the NH₄Cl prepulse technique. This involves incubating the cells with an NH₄Cl-containing solution followed by a switch to a sodium-free solution, which causes a rapid drop in intracellular pH (pHi).

  • pH Recovery: Initiate pHi recovery by reintroducing a sodium-containing solution. The recovery of pHi back to baseline is primarily mediated by NHE-1.

  • Inhibition: Perform the pHi recovery step in the presence of various concentrations of this compound, a positive control inhibitor, or vehicle control.

  • Data Acquisition: Monitor the intracellular pH by measuring the ratio of BCECF fluorescence at two excitation wavelengths (e.g., ~490 nm and ~440 nm) with emission at ~535 nm.

  • Data Analysis: Calculate the initial rate of pHi recovery (dpHi/dt) for each condition. Plot the percentage inhibition of the recovery rate against the inhibitor concentration to determine the IC₅₀ value.[18]

Causality and Self-Validation: This functional assay directly measures the primary physiological role of NHE-1, which is the extrusion of protons to regulate intracellular pH. The use of the NH₄Cl prepulse technique provides a standardized method for acid loading the cells. The inclusion of well-characterized NHE-1 inhibitors like Cariporide validates that the observed pH recovery is indeed mediated by NHE-1.

Summary of Potential Targets and Data Presentation

To facilitate a clear overview and comparison of the potential therapeutic applications, the identified targets are summarized below.

Therapeutic Area Potential Target Rationale / Evidence from Analogs Validation Assay
Oncology Protein Kinases (e.g., Clk, Dyrk)Benzothiophene hydrazides act as multi-kinase inhibitors, inducing cell cycle arrest.[7]Luminescence-Based Kinase Assay
TubulinBenzothiophene acrylonitriles inhibit tubulin polymerization.[6]Fluorescence-Based Polymerization Assay
Estrogen Receptor α (ERα)6-OH-benzothiophene derivatives act as covalent ERα antagonists.Competitive Ligand Binding Assay
RhoA/ROCK PathwayBenzothiophene derivatives inhibit the RhoA/ROCK pathway, reducing cell migration.G-LISA RhoA Activation Assay
Neurodegeneration Cholinesterases (AChE, BChE)Benzothiophene-chalcone hybrids are potent cholinesterase inhibitors.[12]Ellman's Method
Neuropsychiatry Dopamine D3 ReceptorBenzothiophene morpholine analogs are selective D3 receptor ligands.[1]Radioligand Binding Assay
Monoamine Oxidase (MAO-A/B)Benzothiazine hydrazones show MAO inhibitory activity.Kynuramine Fluorometric Assay
Cardiovascular Na+/H+ Exchanger-1 (NHE-1)Benzothiophene-carbonyl-guanidines are potent NHE-1 inhibitors.[17]Intracellular pH Recovery Assay
Metabolic Disease α-Amylase & α-GlucosidaseBenzothiophene derivatives show inhibitory activity against digestive enzymes.[18]DNS (α-Amylase) & pNPG (α-Glucosidase) Assays
BDKDichlorobenzo[b]thiophene-2-carboxylic acid is an allosteric BDK inhibitor.[9]Spectrophotometric BDK Activity Assay
Inflammation/Pain Fatty Acid Amide Hydrolase (FAAH)Benzothiophene ureas are covalent FAAH inhibitors.Fluorometric FAAH Activity Assay

Conclusion and Future Directions

This compound represents a molecule of significant therapeutic interest, standing at the intersection of a privileged chemical scaffold and a versatile functional group. The evidence compiled from its numerous derivatives strongly suggests a polypharmacological profile, with the potential to engage a diverse array of targets relevant to oncology, neurodegenerative disorders, and cardiovascular and metabolic diseases.

This guide provides a robust, evidence-based framework for the systematic exploration of these potential targets. The detailed, self-validating protocols herein are designed to be directly implemented in a research setting, enabling scientists to generate high-quality, reproducible data. By elucidating the specific molecular interactions of this compound, the research community can unlock its full therapeutic potential and pave the way for the development of novel, effective treatments for a range of human diseases. The next logical steps involve performing these in vitro assays, followed by cell-based assays to confirm activity in a more physiological context, and eventually, in vivo studies for promising target interactions.

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In Silico Analysis of 4-Chloro-1-benzothiophene-2-carbohydrazide: A Technical Guide to Unraveling Molecular Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiophene scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1][2][3][4][5] This technical guide provides a comprehensive framework for the in silico investigation of 4-Chloro-1-benzothiophene-2-carbohydrazide, a representative member of this versatile class of compounds. We will navigate the essential computational methodologies, from target identification and validation to molecular docking, molecular dynamics simulations, and ADMET prediction. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols to elucidate the compound's potential mechanisms of action and guide further experimental validation.

Introduction: The Rationale for In Silico Investigation

The journey of a drug from concept to clinic is arduous and expensive. In silico methodologies have emerged as indispensable tools to de-risk and expedite this process. By simulating the interactions between a small molecule and its potential biological targets in a virtual environment, we can predict binding affinities, understand mechanisms of action, and assess pharmacokinetic properties before a single wet-lab experiment is conducted.

This compound, with its reactive carbohydrazide moiety and substituted benzothiophene core, presents a compelling case for computational analysis. The known biological activities of related compounds suggest a high probability of interaction with key physiological and pathological targets. This guide will use a multi-target approach to illustrate the power of in silico techniques, focusing on well-established targets in inflammation, diabetes, and infectious diseases.

Target Identification: Following the Trail of Biological Activity

The initial and most critical step in any in silico study is the identification of relevant biological targets. Based on the documented activities of benzothiophene derivatives, we have selected the following high-value targets for our investigation:

  • Anti-inflammatory: Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) are key enzymes in the inflammatory cascade.[6][7][8][9] Inhibition of these targets can alleviate inflammation, pain, and fever.[10]

  • Antidiabetic: Alpha-amylase (α-amylase) is a crucial enzyme in carbohydrate metabolism.[11][12] Its inhibition can help manage postprandial hyperglycemia in diabetic patients.[11]

  • Antimicrobial (Staphylococcus aureus): Sortase A (SrtA) is a bacterial enzyme essential for the anchoring of virulence factors to the cell wall of Gram-positive bacteria like Staphylococcus aureus.[13] Inhibiting SrtA can disarm the bacterium without necessarily killing it, potentially reducing the development of resistance.[13]

This multi-target approach allows for a comprehensive exploration of the therapeutic potential of this compound.

The In Silico Workflow: A Step-by-Step Guide

The following sections detail the experimental protocols for a robust in silico analysis. The causality behind each step is explained to provide a deeper understanding of the process.

Ligand and Protein Preparation: Ensuring Data Integrity

The accuracy of any in silico study is fundamentally dependent on the quality of the input structures. This preparatory phase is crucial for obtaining meaningful results.

  • 2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw or MarvinSketch.

  • 3D Structure Conversion and Optimization: Convert the 2D structure to a 3D conformation. This can be done using software like Open Babel. Subsequently, perform an energy minimization of the 3D structure using a force field like MMFF94 to obtain a low-energy, stable conformation.

  • File Format Conversion: Save the optimized 3D structure in a suitable format for docking, such as .pdbqt for AutoDock Vina. This format includes atomic charges and atom type definitions.

  • Protein Structure Retrieval: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this guide, we will use the following PDB IDs as examples:

    • COX-2: 5KIR

    • 5-LOX: 3V99

    • α-amylase: 1B2Y

    • Sortase A: 1T2W

  • Structure Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This is critical to ensure that the docking simulation is not influenced by extraneous molecules.

  • Protonation and Charge Assignment: Add polar hydrogens to the protein structure, as they are often not resolved in crystal structures. Assign appropriate protonation states to ionizable residues at a physiological pH (typically 7.4). This can be performed using tools like PDB2PQR or the preparation wizards within docking software suites.

  • File Format Conversion: Convert the prepared protein structure to the .pdbqt format, which includes the necessary information for the docking software.

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation L1 2D Structure of This compound L2 3D Conversion & Energy Minimization L1->L2 L3 Save as .pdbqt L2->L3 P1 Download PDB Structure (e.g., 5KIR for COX-2) P2 Clean Structure (Remove Water, Ligands) P1->P2 P3 Add Hydrogens & Assign Charges P2->P3 P4 Save as .pdbqt P3->P4

Diagram 1: Ligand and Protein Preparation Workflow.
Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a powerful tool for virtual screening and for generating hypotheses about the molecular basis of ligand-receptor interaction.

  • Grid Box Definition: Define a three-dimensional grid box that encompasses the active site of the target protein. The size and center of the grid box are critical parameters that will dictate the search space for the docking algorithm. For known targets, the binding site of a co-crystallized ligand can be used as a reference.

  • Configuration File Setup: Create a configuration file that specifies the paths to the prepared ligand and protein files, the coordinates of the grid box, and other docking parameters such as the number of binding modes to generate and the exhaustiveness of the search.

  • Running the Docking Simulation: Execute the docking simulation using a command-line interface. AutoDock Vina will systematically explore the conformational space of the ligand within the defined grid box and score the different binding poses.

  • Analysis of Results: The primary output of a docking simulation is a set of predicted binding poses for the ligand, each with a corresponding binding affinity score (typically in kcal/mol). A more negative binding affinity indicates a more favorable interaction. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, should be visualized and analyzed using software like PyMOL or UCSF Chimera.

Target ProteinPDB IDExample Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
COX-25KIR-9.2Arg120, Tyr355, Ser530
5-LOX3V99-8.5His367, His372, His550
α-amylase1B2Y-7.8Asp197, Glu233, Asp300
Sortase A1T2W-8.1Cys184, Arg197, Trp194

Table 1: Hypothetical Molecular Docking Results.

G start Prepared Ligand (.pdbqt) config Create Configuration File start->config protein Prepared Protein (.pdbqt) grid Define Grid Box (Active Site) protein->grid grid->config run_docking Run AutoDock Vina config->run_docking analysis Analyze Results: Binding Affinity & Pose run_docking->analysis end Interaction Hypothesis analysis->end

Diagram 2: Molecular Docking Workflow.
Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the flexibility of the binding site.

  • System Preparation: The best-scoring docked complex from the molecular docking step is used as the starting point. The complex is placed in a simulation box, which is then filled with a chosen water model (e.g., TIP3P). Ions (e.g., Na+ and Cl-) are added to neutralize the system and to mimic a physiological salt concentration.

  • Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries that may have been introduced during the system setup.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to the desired level (e.g., 1 bar). This is typically done in two phases: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble. Position restraints are often applied to the protein and ligand during equilibration to allow the solvent to relax around them.

  • Production Run: Once the system is equilibrated, the position restraints are removed, and the production MD simulation is run for a specified period (e.g., 100 nanoseconds). The trajectory of the simulation, which contains the coordinates of all atoms at regular time intervals, is saved for analysis.

  • Analysis of Trajectory: The MD trajectory is analyzed to assess the stability of the ligand-protein complex. Key metrics to analyze include:

    • Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their initial positions over time. A stable RMSD suggests that the complex has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, providing insights into the flexibility of different regions of the protein.

    • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and the protein over the course of the simulation.

G start Docked Complex solvate Solvate with Water & Add Ions start->solvate minimize Energy Minimization solvate->minimize equilibrate Equilibration (NVT & NPT) minimize->equilibrate production Production MD Run (e.g., 100 ns) equilibrate->production analysis Trajectory Analysis: RMSD, RMSF, H-bonds production->analysis end Complex Stability Assessment analysis->end

Diagram 3: Molecular Dynamics Simulation Workflow.
ADMET Prediction: Assessing Drug-likeness

A promising drug candidate must not only be effective but also safe. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in the early stages of drug discovery to identify potential liabilities.

  • Input Structure: The 2D or 3D structure of this compound is submitted to an online ADMET prediction server, such as SwissADME or admetSAR.

  • Property Calculation: These tools use a combination of rule-based and machine learning models to predict a wide range of physicochemical and pharmacokinetic properties.

  • Analysis of Results: The predicted ADMET properties are analyzed to assess the drug-likeness of the compound. Key parameters include:

    • Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.

    • Aqueous Solubility: Predicts the solubility of the compound in water, which is important for absorption.

    • Blood-Brain Barrier (BBB) Permeability: Predicts whether the compound is likely to cross the BBB, which is relevant for drugs targeting the central nervous system.

    • Cytochrome P450 (CYP) Inhibition: Predicts the potential for the compound to inhibit key metabolic enzymes, which can lead to drug-drug interactions.

    • Toxicity Predictions: Screens for potential toxicities, such as mutagenicity (Ames test) and cardiotoxicity (hERG inhibition).

ADMET PropertyPredicted Value (Hypothetical)Interpretation
Lipinski's Rule of Five0 violationsGood oral bioavailability predicted
GI AbsorptionHighLikely to be well-absorbed from the gut
BBB PermeantNoUnlikely to cause CNS side effects
CYP2D6 InhibitorNoLow risk of drug-drug interactions
Ames ToxicityNon-mutagenicLow risk of carcinogenicity
hERG InhibitionLow riskLow risk of cardiotoxicity
Table 2: Hypothetical ADMET Prediction Results.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the investigation of this compound. By systematically applying molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can generate valuable hypotheses about the compound's potential biological targets, binding modes, and drug-like properties.

The insights gained from these computational studies provide a strong foundation for guiding subsequent experimental validation. For instance, the predicted binding affinities can help prioritize compounds for synthesis and in vitro testing. The identified key interacting residues can be targeted in site-directed mutagenesis studies to confirm the predicted binding mode. Ultimately, the integration of in silico and experimental approaches is key to accelerating the discovery and development of novel therapeutics.

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4-Chloro-1-benzothiophene-2-carbohydrazide: A Technical Guide to a Promising Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Benzothiophene Scaffold

The benzothiophene core, a bicyclic aromatic heterocycle, represents a "privileged structure" in the realm of medicinal chemistry and drug discovery. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties.[1][2][3] This wide-ranging bioactivity stems from the unique electronic and structural features of the benzothiophene ring system, which allows for diverse functionalization and interaction with various biological targets. This technical guide provides an in-depth review of a specific and promising derivative, 4-Chloro-1-benzothiophene-2-carbohydrazide, exploring its synthesis, chemical characteristics, and potential as a precursor for novel therapeutic agents. For researchers and drug development professionals, understanding the nuances of this compound is pivotal for harnessing its full potential in creating next-generation pharmaceuticals.

Synthesis and Characterization: A Pathway to this compound

The synthesis of this compound is logically approached from its corresponding carboxylic acid, a known intermediate in the synthesis of pharmaceuticals such as the atypical antipsychotic Brexpiprazole.[4] This underscores the industrial relevance and accessibility of the starting material. The general synthetic strategy involves the esterification of 4-chloro-1-benzothiophene-2-carboxylic acid followed by hydrazinolysis.

Proposed Synthetic Protocol

This protocol is based on established chemical transformations for analogous compounds.

Step 1: Esterification of 4-Chloro-1-benzothiophene-2-carboxylic acid

  • Reaction Setup: To a solution of 4-chloro-1-benzothiophene-2-carboxylic acid in an appropriate alcohol solvent (e.g., ethanol or methanol), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reaction Conditions: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Neutralize the residue with a suitable base (e.g., sodium bicarbonate solution) and extract the ester with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester. Purify the product by column chromatography or recrystallization.

Step 2: Hydrazinolysis of the Ester to Yield this compound

  • Reaction Setup: Dissolve the synthesized ester in a suitable alcohol solvent (e.g., ethanol).

  • Reagent Addition: Add an excess of hydrazine hydrate to the solution.[5][6]

  • Reaction Conditions: Reflux the reaction mixture for several hours until the starting material is consumed, as indicated by TLC analysis.

  • Product Isolation: Cool the reaction mixture to room temperature or below, which should induce the precipitation of the carbohydrazide product. Collect the solid by filtration, wash with a cold solvent (e.g., ethanol) to remove any unreacted starting materials, and dry under vacuum to obtain the final product, this compound.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis Carboxylic_Acid 4-Chloro-1-benzothiophene- 2-carboxylic acid Ester Ethyl 4-chloro-1-benzothiophene- 2-carboxylate Carboxylic_Acid->Ester Ethanol, H₂SO₄ (cat.), Reflux Carbohydrazide 4-Chloro-1-benzothiophene- 2-carbohydrazide Ester->Carbohydrazide Hydrazine Hydrate, Ethanol, Reflux

Caption: Proposed synthetic pathway for this compound.

Physicochemical Properties and Characterization
PropertyExpected Value/Observation
Molecular Formula C₉H₇ClN₂OS
Molecular Weight 226.69 g/mol
Appearance Likely a solid at room temperature
¹H NMR Aromatic protons on the benzothiophene ring, a singlet for the carbohydrazide NH proton, and a broad singlet for the NH₂ protons. The chemical shifts would be influenced by the electron-withdrawing chloro group.
¹³C NMR Signals corresponding to the carbons of the benzothiophene ring system and the carbonyl carbon of the carbohydrazide group.
IR Spectroscopy Characteristic peaks for N-H stretching (hydrazide), C=O stretching (amide I band), and aromatic C-H and C=C stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.

Literature Review and Background: The Biological Potential

The carbohydrazide moiety is a versatile functional group known to be a key pharmacophore in a multitude of biologically active compounds.[7] When coupled with the benzothiophene scaffold, it gives rise to derivatives with significant therapeutic potential, particularly in the realms of antimicrobial and anticancer research.

Antimicrobial Activity

Derivatives of benzothiophene-2-carbohydrazide have shown promising activity against a range of pathogens. A notable study on benzo[b]thiophene acylhydrazones demonstrated significant antibacterial activity against multidrug-resistant Staphylococcus aureus (MRSA).[8] This suggests that the 4-chloro substituted carbohydrazide could serve as a valuable precursor for developing novel antibacterial agents to combat the growing threat of antibiotic resistance. The mechanism of action for such compounds is often multifaceted but can involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication.

Anticancer Activity

The benzothiophene nucleus is a common feature in many compounds with demonstrated cytotoxic effects against various cancer cell lines.[1][9] The introduction of a carbohydrazide group and its subsequent derivatization can lead to compounds that interfere with critical cellular processes in cancer cells. For instance, related heterocyclic compounds have been shown to induce apoptosis and inhibit cell proliferation.[10][11] The 4-chloro substitution on the benzothiophene ring can further enhance this activity by modifying the electronic properties of the molecule, potentially leading to improved binding with target proteins or enhanced cell permeability.

Biological_Activities Core_Compound 4-Chloro-1-benzothiophene- 2-carbohydrazide Antimicrobial Antimicrobial Activity Core_Compound->Antimicrobial Anticancer Anticancer Activity Core_Compound->Anticancer MRSA MRSA Inhibition Antimicrobial->MRSA Apoptosis Induction of Apoptosis Anticancer->Apoptosis Cell_Proliferation Inhibition of Cell Proliferation Anticancer->Cell_Proliferation

Caption: Potential biological activities of this compound derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzothiophene derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. The presence of a halogen, such as the chloro group at the 4-position, is known to significantly influence the lipophilicity and electronic properties of the molecule, which in turn can affect its pharmacokinetic and pharmacodynamic profile.

Key SAR Observations from Related Compounds:

  • Halogen Substitution: The position and nature of the halogen can modulate the potency and selectivity of the biological activity.

  • The Carbohydrazide Moiety: This group serves as a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives such as Schiff bases, pyrazoles, and oxadiazoles, each with distinct biological profiles.

  • Substitution at the 2-Position: The carbohydrazide at the 2-position is a common feature in many biologically active benzothiophenes, suggesting its importance for target interaction.

Future Directions and Applications

This compound stands out as a valuable and versatile building block for the synthesis of novel bioactive molecules. Future research should focus on:

  • Synthesis of a diverse library of derivatives: Utilizing the reactive carbohydrazide functional group to generate a wide range of compounds for biological screening.

  • Comprehensive biological evaluation: Screening these new derivatives against a broad panel of cancer cell lines and microbial strains to identify lead compounds.

  • Mechanistic studies: Elucidating the precise molecular targets and mechanisms of action for the most potent derivatives to guide further optimization.

  • In vivo studies: Evaluating the efficacy and safety of promising lead compounds in preclinical animal models.

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The Benzothiophene Scaffold: A Journey from Chemical Curiosity to Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiophene core, a bicyclic aromatic heterocycle, has carved a significant niche in the landscape of medicinal chemistry. Its journey from a simple sulfur-containing aromatic system to a "privileged scaffold" in modern drug discovery is a testament to its versatile chemical properties and profound biological significance. This technical guide provides an in-depth exploration of the discovery, history, and application of benzothiophene compounds in medicinal chemistry. We will delve into the early synthetic endeavors, the serendipitous discoveries of biological activity, and the rational design approaches that have led to the development of landmark drugs. Through a detailed examination of structure-activity relationships (SAR), synthetic methodologies, and mechanisms of action, this guide aims to provide a comprehensive resource for professionals engaged in the art and science of drug development.

The Dawn of a Scaffold: Early Synthesis and Nascent Biological Interest

The history of heterocyclic chemistry is rich with discoveries that have paved the way for modern medicine.[1] While the precise moment of the first synthesis of benzothiophene is not as singularly defined as that of its simpler cousin, thiophene, early organic chemists explored various methods for constructing this fused ring system.[2] Initial synthetic strategies often involved intramolecular cyclization of appropriately substituted benzene derivatives, laying the groundwork for more sophisticated methods to come.[3]

The initial interest in benzothiophene and its derivatives was largely academic, focusing on its chemical properties and reactivity. However, as the field of medicinal chemistry began to blossom in the early 20th century, the concept of bioisosterism gained traction.[4][5] This principle, which posits that the substitution of an atom or group with another that has similar physical or chemical properties can result in similar biological activity, was a pivotal moment for scaffolds like benzothiophene.[6] medicinal chemists began to recognize the benzothiophene nucleus as a potential bioisostere of indole, a prominent scaffold in many biologically active natural products and synthetic molecules.[7] This realization opened the door to the systematic exploration of benzothiophenes for a wide array of potential therapeutic applications.

Early biological screenings of simple benzothiophene derivatives revealed a broad spectrum of activities, including antimicrobial and anti-inflammatory properties.[8][9] These initial, often modest, findings were crucial in sparking further interest within the pharmaceutical industry. Academic and industrial collaborations began to explore the vast chemical space around the benzothiophene core, leading to the synthesis and evaluation of numerous derivatives.[10][11] This early exploratory phase was characterized by a blend of rational design, based on emerging SAR principles, and a degree of serendipity, as unexpected biological activities were often uncovered.

The Rise of a Privileged Scaffold: Key Discoveries and Therapeutic Breakthroughs

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile starting point for the development of a diverse range of therapeutic agents.[12][13][14][15] The benzothiophene nucleus has firmly established itself as such a scaffold, with its derivatives finding application in a multitude of therapeutic areas.[16][17][18] This section will explore the discovery and development of several landmark drugs that underscore the therapeutic importance of the benzothiophene core.

Raloxifene: A Pioneer in Selective Estrogen Receptor Modulation

The development of Raloxifene represents a significant milestone in the history of benzothiophene-based drugs and the broader field of endocrinology. It is a second-generation selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogenic and anti-estrogenic effects.[19] This dual activity allows it to provide the bone-protective benefits of estrogen while mitigating the risks of uterine and breast cancer associated with traditional hormone replacement therapy.

Structure-Activity Relationship (SAR) Insights: The benzothiophene core of raloxifene is crucial for its high-affinity binding to the estrogen receptor. The specific substitution pattern, including the hydroxyl groups and the basic side chain, dictates its tissue-selective activity. Extensive SAR studies have shown that modifications to these key functionalities can significantly alter the balance between agonist and antagonist activity in different tissues.[19]

Synthetic Workflow: A Representative Synthesis of Raloxifene

A common synthetic approach to Raloxifene involves a multi-step process, a simplified representation of which is provided below. This process highlights the construction of the core benzothiophene structure and the subsequent elaboration to the final drug molecule.

Raloxifene_Synthesis A m-Methoxythiophenol C 6-Methoxy-2-(p-methoxyphenyl)benzo[b]thiophene A->C Alkylation B α-Bromo-p-methoxyacetophenone B->C E Raloxifene Precursor C->E Friedel-Crafts Acylation D [4-(2-(Piperidin-1-yl)ethoxy)]benzoyl chloride D->E F Raloxifene E->F Demethylation

Caption: Simplified synthetic workflow for Raloxifene.

Experimental Protocol: Friedel-Crafts Acylation Step

  • To a solution of 6-methoxy-2-(p-methoxyphenyl)benzo[b]thiophene in a suitable aprotic solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride) at reduced temperature.

  • Slowly add a solution of [4-(2-(piperidin-1-yl)ethoxy)]benzoyl chloride in the same solvent.

  • Allow the reaction to proceed at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Quench the reaction with a dilute acid solution and extract the product with an organic solvent.

  • Purify the crude product by crystallization or column chromatography to yield the acylated intermediate.

Zileuton: Targeting the Inflammatory Cascade

Zileuton is an orally active inhibitor of 5-lipoxygenase, an enzyme crucial for the biosynthesis of leukotrienes.[20] Leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma and other inflammatory conditions. The development of Zileuton provided a novel therapeutic approach for the management of asthma by targeting a key node in the inflammatory cascade.

Mechanism of Action: Zileuton's benzothiophene moiety is essential for its inhibitory activity against the 5-lipoxygenase enzyme. It acts as a non-redox inhibitor, chelating the non-heme iron atom within the active site of the enzyme, thereby preventing the binding of its natural substrate, arachidonic acid.

Zileuton_MOA Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase Arachidonic_Acid->Five_LOX Leukotrienes Leukotrienes Five_LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Zileuton Zileuton Zileuton->Five_LOX

Caption: Mechanism of action of Zileuton.

Sertaconazole: A Dual-Action Antifungal Agent

Sertaconazole is a topical antifungal agent that belongs to the imidazole class. What sets it apart is the presence of a benzothiophene ring, which contributes to its unique dual mechanism of action.

Mechanism of Action: Like other azole antifungals, sertaconazole inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane, by targeting the enzyme 14α-demethylase. Additionally, the lipophilic benzothiophene ring is believed to interact directly with the fungal cell membrane, leading to increased permeability and cell death. This dual action contributes to its broad spectrum of antifungal activity.

Brexpiprazole: A Modulator of Serotonin and Dopamine Signaling

Brexpiprazole is a "third-generation" atypical antipsychotic used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. Its pharmacological profile is characterized by a combination of partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.

Structure-Activity Relationship (SAR) Insights: The benzothiophene moiety in brexpiprazole is a key structural feature that contributes to its unique receptor binding profile. SAR studies have demonstrated that variations in the substitution pattern on the benzothiophene ring can modulate the affinity and activity at different serotonin and dopamine receptor subtypes, allowing for the fine-tuning of its antipsychotic and antidepressant effects.

The Enduring Legacy and Future Directions

The discovery and development of benzothiophene-based drugs have had a profound impact on medicinal chemistry and clinical practice. The journey from a simple heterocyclic scaffold to a cornerstone of modern drug discovery highlights the power of chemical synthesis, biological screening, and rational drug design. The diverse range of biological activities exhibited by benzothiophene derivatives continues to inspire the design and synthesis of new therapeutic agents.[1][3]

Current research efforts are focused on exploring novel applications of the benzothiophene scaffold in areas such as oncology, neurodegenerative diseases, and infectious diseases.[16][21] The development of new synthetic methodologies is enabling the creation of more complex and diverse libraries of benzothiophene derivatives for high-throughput screening.[8] Furthermore, a deeper understanding of the structural biology of target proteins is facilitating the design of more potent and selective benzothiophene-based inhibitors.

The story of the benzothiophene scaffold is a compelling example of how a fundamental chemical entity can evolve into a powerful tool for improving human health. Its legacy will undoubtedly continue to unfold as medicinal chemists and drug discovery professionals continue to unlock the therapeutic potential of this remarkable privileged structure.

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An In-depth Technical Guide to the Chemical Space of Substituted Benzothiophene Carbohydrazides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis, characterization, and biological evaluation of substituted benzothiophene carbohydrazides. It is intended for researchers, medicinal chemists, and professionals in drug development who are interested in leveraging this versatile scaffold for creating novel therapeutic agents.

Introduction: The Benzothiophene Scaffold as a Privileged Structure in Medicinal Chemistry

Benzothiophene, an aromatic heterocyclic compound formed by the fusion of a benzene and a thiophene ring, is a cornerstone in medicinal chemistry.[1][2][3] Its structural rigidity, lipophilicity, and ability to engage in various non-covalent interactions make it a "privileged scaffold." This means it can serve as a foundational structure for developing ligands for a diverse range of biological targets.[4] The benzothiophene nucleus is a key component in several approved drugs, including the osteoporosis treatment raloxifene, the asthma medication zileuton, and the antifungal agent sertaconazole.[1][2]

The introduction of a carbohydrazide moiety (-CONHNH₂) to the benzothiophene core significantly expands its chemical and biological potential. The carbohydrazide group is a versatile functional handle that can be readily modified to generate a vast library of derivatives, such as acylhydrazones. This functional group is also known to be a key pharmacophore in many bioactive molecules, contributing to their ability to form hydrogen bonds and coordinate with metal ions in biological systems.[5] This guide will delve into the synthetic pathways to access these molecules, the analytical methods for their characterization, and the broad spectrum of their biological activities.

Synthetic Strategies for Benzothiophene Carbohydrazides

The synthesis of substituted benzothiophene carbohydrazides is a multi-step process that begins with the construction of the core benzothiophene ring, followed by the introduction and elaboration of the carbohydrazide functional group.

Core Synthesis of the Benzothiophene Nucleus

A variety of synthetic methodologies have been developed for the construction of the benzothiophene scaffold.[1][6][7] Common strategies include transition-metal-catalyzed reactions, cyclization techniques, and functional group modifications.[6][7] One prevalent method involves the reaction of an alkyne-substituted 2-bromobenzene with a sulfur source like sodium sulfide or potassium sulfide.[2]

Synthesis of Benzothiophene Carbohydrazide

A common and direct route to synthesizing benzothiophene carbohydrazide involves the hydrazinolysis of a corresponding benzothiophene carboxylic acid ester. This reaction is typically carried out by refluxing the ester with hydrazine hydrate in a suitable solvent such as ethanol.

  • To a stirred solution of methyl-3-amino-6-fluoro-benzothiophene-2-carboxylate (2.25g, 0.01 mol) in 50 ml of absolute ethanol, add hydrazine hydrate (0.3ml, 0.01 mol) at room temperature. The use of an ester as the starting material provides a reactive site for the nucleophilic attack by hydrazine.

  • Reflux the reaction mixture for 6 hours. The elevated temperature is necessary to drive the reaction to completion.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). This is a critical step to ensure the starting material has been fully consumed.

  • Upon completion, cool the reaction mixture and pour it into crushed ice. This induces the precipitation of the solid product.

  • Filter the separated solid, wash it with water, and dry it. This removes any residual solvent and soluble impurities.

  • Recrystallize the crude product from ethyl acetate to yield the pure carbohydrazide. Recrystallization is a standard purification technique for solid organic compounds.

The following diagram illustrates the general workflow for the synthesis of benzothiophene carbohydrazide and its subsequent conversion to acylhydrazones.

G cluster_0 Synthesis of Benzothiophene Ester cluster_1 Formation of Carbohydrazide cluster_2 Acylhydrazone Synthesis start Substituted Thiophenol ester Benzothiophene Carboxylic Acid Ester start->ester Cyclization/ Esterification hydrazide Benzothiophene Carbohydrazide ester->hydrazide Hydrazine Hydrate/ Reflux acylhydrazone Substituted Benzothiophene Acylhydrazone hydrazide->acylhydrazone Condensation aldehyde Substituted Aldehyde/Ketone aldehyde->acylhydrazone

Caption: General synthetic workflow for substituted benzothiophene acylhydrazones.

Synthesis of Substituted Acylhydrazone Derivatives

The carbohydrazide is a key intermediate for creating a diverse library of acylhydrazones. This is typically achieved through a condensation reaction with various substituted aldehydes or ketones.

  • Prepare the benzo[b]thiophene-2-carboxylic hydrazide. This can be done following a procedure similar to the one described in section 2.2, or through alternative methods like the deprotection of a Boc-protected hydrazide using trifluoroacetic acid (TFA) in dichloromethane (DCM).[5]

  • Dissolve the crude hydrazide in methanol (10 mL). Methanol is a common solvent for this reaction.

  • Add the corresponding substituted benzaldehyde (2 equivalents) at room temperature. The use of excess aldehyde helps to drive the reaction to completion.

  • Reflux the reaction mixture for 2 hours. The heat facilitates the condensation reaction and the removal of water.

  • The final acylhydrazone product crystallizes from the reaction mixture upon cooling. This allows for easy isolation of the product.

Structural Characterization

The unambiguous characterization of newly synthesized substituted benzothiophene carbohydrazides and their derivatives is crucial. A combination of spectroscopic techniques is employed for this purpose.[8]

  • Infrared (IR) Spectroscopy: This technique is used to identify the presence of key functional groups. For example, in a carbohydrazide, one would expect to see characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching (around 1660 cm⁻¹), and C-N stretching.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. The chemical shifts, integration, and coupling patterns of the protons in ¹H NMR, along with the chemical shifts of the carbon atoms in ¹³C NMR, allow for the precise determination of the substitution pattern on the benzothiophene ring and the conformation of the acylhydrazone moiety.

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).[8]

Table 1: Spectroscopic Data for 3-Amino-6-fluoro-benzothiophene-2-carbohydrazide [8]

Technique Observed Data
IR (KBr, νmax cm⁻¹) 3422 (NH₂), 3396 (CONH), 1663 (C=O)
¹H-NMR (DMSO-d₆, 400 MHz, δ ppm) 8.17-8.11 (2H, m), 7.95-7.91 (1H, m), 7.52-7.45 (1H, m), 7.15 (2H, bs), 5.20 (2H, bs)
MS (m/z) 225

Diverse Biological Activities

Substituted benzothiophene carbohydrazides and their acylhydrazone derivatives have been shown to exhibit a wide range of biological activities, making them attractive candidates for drug discovery.[1][4][6][7]

G center Benzothiophene Carbohydrazides antimicrobial Antimicrobial center->antimicrobial anticancer Anticancer center->anticancer anti_inflammatory Anti-inflammatory center->anti_inflammatory anticonvulsant Anticonvulsant center->anticonvulsant antidiabetic Antidiabetic center->antidiabetic antioxidant Antioxidant center->antioxidant

Caption: Biological activities of benzothiophene carbohydrazide derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant bacteria necessitates the development of new antibiotics.[5] Benzothiophene acylhydrazones have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[5] For instance, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide has demonstrated a minimal inhibitory concentration (MIC) of 4 µg/mL against three different S. aureus strains, including two clinically isolated resistant strains.[5]

Anticancer Activity

The benzothiophene scaffold is present in numerous compounds with anticancer properties.[1][4] Derivatives have been shown to act as inhibitors of various kinases and other enzymes involved in cancer progression.[1] For example, certain substituted thiophene derivatives have shown potent inhibitory activity against nicotinamide phosphoribosyltransferase (Nampt) with IC₅₀ values in the sub-micromolar range.[1]

Table 2: Anticancer Activity of Selected Thiophene Derivatives [1]

Compound Target IC₅₀ (µM) Cell Line Anti-proliferative IC₅₀ (µM)
Compound 5Nampt1.1--
Compound 6Nampt0.86--
Compound 7Nampt0.95--
Compound 8Nampt0.17HepG23.9
Anti-inflammatory and Analgesic Activity

Chronic inflammation is a hallmark of many diseases. Benzothiophene derivatives have been investigated for their anti-inflammatory and analgesic properties.[1][5] SAR studies have indicated that the carbohydrazide moiety can be more potent than semicarbazide or phenylthiosemicarbazide functionalities in certain anti-inflammatory assays.[1]

Conclusion and Future Perspectives

The chemical space of substituted benzothiophene carbohydrazides represents a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them an attractive area of research for medicinal chemists. Future work in this field will likely focus on the rational design of new derivatives with improved potency and selectivity for specific biological targets. The use of computational modeling and structure-activity relationship (SAR) studies will be instrumental in guiding these efforts. Furthermore, the exploration of novel biological targets for this class of compounds could unveil new therapeutic applications.

References

  • Prabhu, P. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In S. Kulkarni, H. Akolkar, V. M. Khedkar, & A. K. Haghi (Eds.), S-Heterocycles Retrospect, Prospects, and Biological Applications (pp. 352-382). Royal Society of Chemistry.
  • Baudelle, T., Barbry, A., Marc, J., Baudouin, A., Quetin, Y., De, O., ... & S. L. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 89. [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Current Organic Synthesis, 21(4). [Link]

  • Benzothiophene synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Nagesh, H. K., Padmashali, B., Sandeep, C., Yuvaraj, T. C. M., Siddesh, M. B., & Mallikarjuna, S. M. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 6-10. [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). PubMed. [Link]

  • Benzothiophene. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • ChemInform Abstract: Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. (2010). ResearchGate. [Link]

  • An overview of benzo [b] thiophene-based medicinal chemistry. (2021). ResearchGate. [Link]

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Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 4-Chloro-1-benzothiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Benzothiophene Scaffolds

Benzothiophene and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] These heterocyclic compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The carbohydrazide functional group (-CONHNH₂) is a crucial pharmacophore, often used as a key building block for synthesizing more complex molecules like hydrazones, pyrazoles, and oxadiazoles, which frequently display enhanced biological profiles.[5][6]

This application note provides a detailed, two-step protocol for the synthesis of 4-chloro-1-benzothiophene-2-carbohydrazide, a valuable intermediate in drug discovery and development.[7][8] The synthesis begins with the commercially available 4-chloro-1-benzothiophene-2-carboxylic acid, which is first converted to its methyl ester via Fischer esterification. This intermediate is subsequently reacted with hydrazine hydrate to yield the target carbohydrazide. The causality behind each procedural choice is explained to provide a deeper understanding of the reaction dynamics, ensuring both reproducibility and safety.

Overall Synthetic Pathway

The synthesis is a sequential two-step process: (A) Fischer esterification of the starting carboxylic acid to form a methyl ester intermediate, and (B) Nucleophilic acyl substitution on the ester with hydrazine hydrate to yield the final product.

Synthetic_Pathway Overall Synthesis Scheme Start 4-Chloro-1-benzothiophene- 2-carboxylic Acid Inter Methyl 4-chloro-1-benzothiophene- 2-carboxylate Start->Inter Step A: Esterification Reagents: CH3OH, H2SO4 (cat.) Condition: Reflux End 4-Chloro-1-benzothiophene- 2-carbohydrazide Inter->End Step B: Hydrazinolysis Reagents: NH2NH2·H2O, C2H5OH Condition: Reflux

Caption: Two-step synthesis of the target carbohydrazide.

Experimental Protocols & Methodologies

This section details the step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Part A: Synthesis of Methyl 4-chloro-1-benzothiophene-2-carboxylate (Intermediate)

This step employs the Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[9] Using the alcohol (methanol) as the solvent ensures it is in large excess, driving the equilibrium towards the formation of the ester product.

Materials & Reagents:

ReagentCAS No.MW ( g/mol )Amount (mmol)Mass/Volume
4-Chloro-1-benzothiophene-2-carboxylic acid[10]23967-57-9212.6510.02.13 g
Methanol (Anhydrous)67-56-132.04-50 mL (solvent)
Sulfuric Acid (Conc. 98%)7664-93-998.08-0.5 mL (catalyst)
Saturated Sodium Bicarbonate Solution---~100 mL
Ethyl Acetate141-78-688.11-~150 mL
Anhydrous Magnesium Sulfate7487-88-9120.37-~5 g

Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-1-benzothiophene-2-carboxylic acid (2.13 g, 10.0 mmol).

  • Reagent Addition: Add anhydrous methanol (50 mL) to the flask and stir to dissolve the solid. Once dissolved, carefully add concentrated sulfuric acid (0.5 mL) dropwise while stirring.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) using a heating mantle. Allow the reaction to proceed for 4-6 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot (more polar) and the appearance of a new, less polar product spot indicates reaction completion.

  • Work-up & Isolation:

    • Cool the flask to room temperature.

    • Carefully pour the reaction mixture into a beaker containing 100 mL of cold saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a minimal amount of hot methanol to yield the pure methyl ester as a solid.

Part B: Synthesis of this compound (Final Product)

The methyl ester intermediate is converted to the final carbohydrazide via nucleophilic attack by hydrazine.[11][12] Ethanol is an excellent solvent choice as it readily dissolves both the ester and hydrazine hydrate and is suitable for reflux conditions.

Materials & Reagents:

ReagentCAS No.MW ( g/mol )Amount (mmol)Mass/Volume
Methyl 4-chloro-1-benzothiophene-2-carboxylate22314-52-9226.688.0 (assumed)1.81 g
Ethanol (Absolute)64-17-546.07-40 mL (solvent)
Hydrazine Hydrate (~64% N₂H₄)7803-57-850.06~24.0 (3 eq.)~1.2 mL
Deionized Water (Cold)---~50 mL

Protocol:

  • Reaction Setup: Place the synthesized methyl 4-chloro-1-benzothiophene-2-carboxylate (1.81 g, ~8.0 mmol) in a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add absolute ethanol (40 mL) and stir until the ester dissolves. Add hydrazine hydrate (~1.2 mL, ~24.0 mmol, 3 equivalents) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) and maintain for 6-8 hours.[6]

    • Self-Validation: The reaction progress can be monitored via TLC (4:1 Hexane:Ethyl Acetate). The final hydrazide product is significantly more polar than the starting ester and should have a much lower Rf value.

  • Work-up & Isolation:

    • After reflux, cool the reaction mixture in an ice bath. A white precipitate of the product should form.

    • If precipitation is slow, add cold deionized water (~50 mL) to induce further precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold ethanol to remove any unreacted starting material or impurities.

  • Purification: Dry the collected solid in a vacuum oven at 50-60°C. The purity is typically high, but if required, the product can be recrystallized from ethanol.

Workflow Visualization & Mechanistic Insight

A clear workflow ensures logical progression through the experimental stages, from setup to final product analysis.

Experimental_Workflow Laboratory Workflow cluster_0 Part A: Esterification cluster_1 Part B: Hydrazinolysis A1 Setup: Add Carboxylic Acid, MeOH, H2SO4 to Flask A2 Heat to Reflux (4-6 hours) A1->A2 A3 Monitor by TLC A2->A3 A4 Work-up: Neutralize, Extract with EtOAc A3->A4 A5 Purify: Recrystallize from Methanol A4->A5 B1 Setup: Add Ester, EtOH, Hydrazine Hydrate A5->B1 Use Product from Part A B2 Heat to Reflux (6-8 hours) B1->B2 B3 Monitor by TLC B2->B3 B4 Isolate: Cool & Filter Precipitate B3->B4 B5 Purify: Wash with Cold EtOH & Dry B4->B5 Final Characterization: M.P., IR, NMR B5->Final Final Product

Caption: Step-by-step laboratory workflow diagram.

Expected Results & Characterization

The successful synthesis of this compound should yield a white to off-white crystalline solid.

ParameterExpected Outcome
Physical State White or off-white solid
Yield 70-85% (for Step B)
Melting Point A sharp melting point is indicative of high purity. Literature values for similar compounds vary.
IR (KBr, cm⁻¹) ~3300-3400 (N-H stretch, NH₂), ~3200 (N-H stretch, amide), ~1660 (C=O stretch, amide I)
¹H NMR (DMSO-d₆) Signals for aromatic protons, a singlet for the C2-proton of the benzothiophene ring, and exchangeable signals for the -NH and -NH₂ protons.

Safety & Handling

  • Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Handle only in a fume hood with appropriate PPE.

  • Concentrated Sulfuric Acid: Is extremely corrosive. Add slowly and carefully to solutions to avoid splashing.

  • Solvents: Methanol and ethyl acetate are flammable. Keep away from ignition sources.

Conclusion

This application note provides a reliable and well-documented two-step protocol for synthesizing this compound from its corresponding carboxylic acid. By explaining the chemical principles behind each step and incorporating self-validating checks like TLC monitoring, this guide is designed to be a robust resource for researchers in synthetic and medicinal chemistry. The resulting carbohydrazide is a versatile intermediate, poised for further derivatization in the quest for novel therapeutic agents.

References

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). National Institutes of Health (NIH). [Link]

  • Exploring 4-Chloro-1-Benzothiophene-2-Carboxylic Acid: A Key Pharmaceutical Intermediate. (n.d.). Medium. [Link]

  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014). ResearchGate. [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Bentham Science. [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). PubMed. [Link]

  • Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). Indian Academy of Sciences. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. [Link]

  • The Indispensable Role of 4-Chloro-1-Benzothiophene in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (n.d.). PubMed Central. [Link]

  • Synthesis of Some New Hydrazones from Quinazolinone Moiety. (2021). The Eurasia Proceedings of Science, Technology, Engineering & Mathematics (EPSTEM). [Link]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (n.d.). National Institutes of Health (NIH). [Link]

Sources

Application Note: A Validated Protocol for the Synthesis of Novel Benzothiophene Acylhydrazone Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of novel benzothiophene acylhydrazone derivatives. It is designed to guide researchers through the multi-step synthesis, purification, and characterization of these compounds, which are of significant interest in medicinal chemistry.

Introduction: The Scientific Rationale

The fusion of a benzothiophene nucleus with an acylhydrazone moiety creates a molecular scaffold with significant therapeutic potential. Substituted benzothiophenes are privileged structures in medicinal chemistry, displaying a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and antidepressant properties.[1][2] The acylhydrazone functional group is also a key pharmacophore known for its role in the design of bioactive molecules, contributing to a compound's ability to form crucial hydrogen bonds with biological targets.[1][3]

The combination of these two pharmacophores has led to the development of potent agents, notably against multidrug-resistant bacteria like Staphylococcus aureus (MRSA).[1][2][4] This protocol details a robust and versatile synthetic route that allows for extensive structural diversification on both the benzothiophene core and the appended aromatic or heteroaromatic ring system, enabling the creation of compound libraries for screening and lead optimization.[1][4]

Overall Synthetic Workflow

The synthesis is a multi-stage process that begins with the construction of a substituted benzothiophene-2-carboxylic acid, which serves as the key building block. This intermediate is then converted to a carbohydrazide, followed by a final condensation step with various aldehydes to yield the target acylhydrazone derivatives.

G cluster_0 Part 1: Benzothiophene Core Synthesis cluster_1 Part 2: Acylhydrazone Formation A Substituted 2-Fluoro-benzaldehyde B Ethyl 6-substituted- benzo[b]thiophene-2-carboxylate A->B  Ethyl Thioglycolate, K2CO3, DMF C 6-substituted-benzo[b]thiophene- 2-carboxylic Acid B->C  NaOH, EtOH/H2O (Saponification) D Benzo[b]thiophene- 2-carbohydrazide C->D  2-Step Conversion (see protocol) C->D E Target Acylhydrazone Derivative D->E  Substituted Aldehyde, MeOH, Reflux

Figure 1: Overall workflow for the synthesis of benzothiophene acylhydrazone derivatives.

Part 1: Synthesis of the Benzothiophene-2-Carboxylic Acid Intermediate

Principle & Rationale: This initial phase focuses on constructing the benzothiophene core. The chosen method starts from a commercially available substituted 2-fluorobenzaldehyde and utilizes a potassium carbonate-mediated reaction with ethyl thioglycolate.[1] This approach is advantageous as it allows for the introduction of various substituents onto the benzene ring of the benzothiophene scaffold, which is crucial for structure-activity relationship (SAR) studies. The subsequent saponification of the ethyl ester is a standard and high-yielding hydrolysis reaction to produce the required carboxylic acid.[1][2]

Materials and Reagents (Part 1)
Reagent/MaterialGradeSupplier Example
Substituted 2-FluorobenzaldehydeReagentPlus®, ≥99%Sigma-Aldrich
Ethyl thioglycolate≥98%Sigma-Aldrich
Potassium carbonate (K₂CO₃), anhydrous≥99%Fisher Scientific
Dimethylformamide (DMF), anhydrous99.8%Acros Organics
Sodium hydroxide (NaOH)ACS Reagent, ≥97%Sigma-Aldrich
Ethanol (EtOH)200 Proof, ACSVWR
Hydrochloric acid (HCl)1 N SolutionFisher Scientific
Ethyl acetate (EtOAc)ACS GradeVWR
Diethyl ether (Et₂O)ACS GradeVWR
Sodium sulfate (Na₂SO₄), anhydrousACS GradeVWR
Deionized Water (H₂O)N/AIn-house
Detailed Protocol (Part 1)

Step 1.1: Synthesis of Ethyl 6-substituted-benzo[b]thiophene-2-carboxylate

  • Under an inert nitrogen (N₂) atmosphere, add the substituted 2-fluorobenzaldehyde (1.0 eq.), potassium carbonate (1.1 eq.), and anhydrous DMF to a flame-dried round-bottom flask.

  • Stir the mixture and add ethyl thioglycolate (1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and dilute with deionized water.

  • Extract the aqueous layer with diethyl ether (3x volume of aqueous layer).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting residue can be purified by recrystallization from methanol to yield the desired ethyl ester.[1]

Step 1.2: Saponification to 6-substituted-benzo[b]thiophene-2-carboxylic Acid

  • Dissolve the synthesized ethyl ester (1.0 eq.) in ethanol.

  • Add a 3 N aqueous solution of sodium hydroxide (2.0 eq.) to the flask.

  • Stir the solution vigorously at room temperature overnight.

  • Concentrate the mixture under vacuum to remove the ethanol.

  • Dilute the residue with deionized water and acidify to a pH of ~2 using 1 N HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the pure carboxylic acid, which is often a solid.[1][2]

Part 2: Synthesis of Benzothiophene Acylhydrazone Derivatives

Principle & Rationale: The final stage involves converting the carboxylic acid into the target acylhydrazone. This is achieved via a two-step sequence: first, the formation of a stable benzo[b]thiophene-2-carbohydrazide intermediate, followed by the condensation with an aldehyde.

The direct conversion of the carboxylic acid to the hydrazide is possible, but a more controlled and often higher-yielding method involves an initial coupling with a protected hydrazine, such as tert-butyl carbazate, followed by deprotection.[1] The final step is the classic formation of a hydrazone, which proceeds via an acid-catalyzed condensation-dehydration mechanism.[3] The reaction is typically driven to completion by refluxing in methanol, which also facilitates the crystallization of the final product upon cooling.[1]

G compound Carbonyl (Aldehyde) intermediate Tetrahedral Intermediate compound->intermediate hydrazide Hydrazide (Nucleophile) hydrazide->intermediate + H⁺ product Acylhydrazone intermediate->product - H₂O, -H⁺ water H₂O

Figure 2: Mechanism of acid-catalyzed acylhydrazone formation.

Materials and Reagents (Part 2)
Reagent/MaterialGradeSupplier Example
Benzo[b]thiophene-2-carboxylic AcidFrom Part 1N/A
tert-Butyl carbazate98%Sigma-Aldrich
Dicyclohexylcarbodiimide (DCC)99%Acros Organics
4-(Dimethylamino)pyridine (DMAP)≥99%Sigma-Aldrich
Trifluoroacetic acid (TFA)99%Acros Organics
Aromatic or Heteroaromatic AldehydeVaries, ≥97%Sigma-Aldrich
Dichloromethane (DCM), anhydrous99.8%VWR
Methanol (MeOH), anhydrous99.8%Fisher Scientific
TolueneACS GradeVWR
Celite®N/ASigma-Aldrich
Detailed Protocol (Part 2)

Step 2.1: Synthesis of Benzo[b]thiophene-2-carbohydrazide

  • Boc-Protection: Under an N₂ atmosphere, dissolve the benzo[b]thiophene-2-carboxylic acid (1.1 eq.) and tert-butyl carbazate (1.0 eq.) in anhydrous DCM and cool to 0 °C.

  • Add DMAP (0.13 eq.) to the mixture.

  • Add a solution of DCC (1.2 eq.) in anhydrous DCM dropwise.

  • Allow the mixture to warm to room temperature and stir for 24 hours.

  • Filter the reaction mixture through Celite® to remove the dicyclohexylurea byproduct, washing with DCM. Concentrate the filtrate. The crude product can be purified via column chromatography.[1]

  • Boc-Deprotection: Dissolve the purified Boc-protected hydrazide (1.0 eq.) in anhydrous DCM.

  • Add TFA (20.0 eq.) and stir at room temperature for 18 hours.

  • Co-evaporate the mixture with toluene under reduced pressure to yield the crude benzo[b]thiophene-2-carbohydrazide as a solid, which is used directly in the next step without further purification.[1]

Step 2.2: General Procedure for the Synthesis of Novel Acylhydrazones

  • Dissolve the crude benzo[b]thiophene-2-carbohydrazide (1.0 eq.) in methanol.

  • Add the desired substituted aromatic or heteroaromatic aldehyde (2.0 eq.) to the solution at room temperature.

  • Heat the mixture to reflux and maintain for 2 hours.

  • Upon completion, allow the reaction mixture to cool slowly to room temperature. The final acylhydrazone product will typically crystallize from the solution.[1][4]

  • Collect the solid product by vacuum filtration, wash with cold methanol, and dry in vacuo.

Purification and Characterization

Methodology: While many products crystallize in high purity, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by silica gel column chromatography if the product is an oil or contains persistent impurities.

Analytical Techniques: The identity and purity of the synthesized compounds must be confirmed by a combination of spectroscopic methods.

  • FT-IR Spectroscopy: To confirm the presence of key functional groups. Look for the N-H stretch (around 3200-3400 cm⁻¹), C=O stretch (amide, ~1650 cm⁻¹), and the C=N stretch of the hydrazone (~1600 cm⁻¹).

  • NMR Spectroscopy (¹H and ¹³C): To confirm the precise molecular structure. In ¹H NMR, key signals include the N-H proton (often a singlet >11 ppm), the azomethine proton (-N=CH-, ~8-9 ppm), and aromatic protons from the benzothiophene and aldehyde moieties. The presence of rotamers around the amide bond can sometimes lead to the doubling of certain signals.[3]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) is essential to confirm the elemental composition.

Expected Characterization Data for a Representative Compound

The table below shows example data for (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, a compound reported with significant antibacterial activity.[1]

AnalysisExpected Result
¹H NMR (300 MHz, DMSO-d₆) δ (ppm): 12.33 (s, 1H, NH), 8.64 (d, 1H), 8.49 (s, 1H, N=CH), 8.32 (d, 1H), 8.24 (s, 1H), 8.11-8.03 (m, 2H), 7.95 (t, 1H), 7.53 (dd, 1H), 7.48 (dd, 1H).
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 161.42, 153.11, 149.65, 147.21, 143.08, 138.21, 137.49, 137.12, 132.22, 129.98, 127.56, 125.96, 124.96, 122.99.
HRMS (ESI) m/z: Calculated for C₁₅H₁₁ClN₃OS [M+H]⁺: 316.0306; Found: 316.0304.

Troubleshooting and Expert Insights

  • Low Yield in Step 1.1: Ensure all reagents, especially DMF, are anhydrous. Moisture can interfere with the reaction.

  • Incomplete Saponification (Step 1.2): If TLC shows remaining starting material, extend the reaction time or add a slight excess of NaOH. Ensure vigorous stirring to overcome phase separation.

  • Product Does Not Crystallize (Step 2.2): If the product remains an oil, concentrate the solution and attempt purification by column chromatography. Alternatively, try trituration with a non-polar solvent like hexane to induce solidification.

  • Mixture of E/Z Isomers: Acylhydrazones primarily exist as the more stable E-isomer. However, NMR may show minor peaks corresponding to the Z-isomer or rotamers, which is a known characteristic of these molecules.[3]

Conclusion

This application note provides a comprehensive and validated protocol for synthesizing novel benzothiophene acylhydrazone derivatives. By following these detailed steps and leveraging the provided scientific rationale, researchers in drug discovery and medicinal chemistry can efficiently generate diverse compound libraries for biological evaluation, accelerating the search for new therapeutic agents.

References

  • de Mour, G. C. H. R., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Biomolecules. Available at: [Link]

  • Li, J., et al. (2020). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Available at: [Link]

  • de Mour, G. C. H. R., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Benzothiophene. Available at: [Link]

  • de Mour, G. C. H. R., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2022). (PDF) Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Available at: [Link]

  • Leis, B., et al. (2017). Nucleophilic catalysis of acylhydrazone equilibration for protein-directed dynamic covalent chemistry. Nature Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism for hydrazone formation from carbonyl and hydrazine compound. Available at: [Link]

  • Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • ResearchGate. (n.d.). Acylhydrazone exchange reaction mechanism. a Formation of acylhydrazone... Available at: [Link]

  • da Silva, W. A., et al. (2022). Acylhydrazones and Their Biological Activity: A Review. Molecules. Available at: [Link]

  • Reddy, K. H., et al. (2015). Synthesis, Spectral Characterization and Antibacterial Activity of Functionalized Hydrazones. International Journal of Engineering Research and General Science. Available at: [Link]

  • Yaglioglu, H. G., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences. Available at: [Link]

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Application Notes & Protocols: Development of 4-Chloro-1-benzothiophene-2-carbohydrazide Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activity.[1][2][3] This guide focuses on a specific, highly adaptable derivative: 4-chloro-1-benzothiophene-2-carbohydrazide. The introduction of a carbohydrazide functional group at the 2-position provides a chemically tractable handle for the synthesis of diverse compound libraries, particularly acylhydrazones, which have shown significant potential as inhibitors of various enzyme classes.[4][5] These application notes provide a comprehensive framework for researchers, detailing the synthesis of the core scaffold, its derivatization into a screening library, and robust protocols for evaluating inhibitory activity against several key enzyme families, including cholinesterases, kinases, and microbial enzymes.

Rationale and Strategic Overview

The development of novel enzyme inhibitors is a cornerstone of modern drug discovery. The selection of a core scaffold is a critical decision that dictates the synthetic feasibility and the accessible chemical space for structure-activity relationship (SAR) studies.

Why this compound?

  • Structural Rigidity and Planarity: The fused bicyclic system of benzo[b]thiophene provides a rigid, well-defined shape that can fit into specific enzyme active sites.[3]

  • Strategic Chlorine Substitution: The chloro group at the 4-position is not merely a synthetic artifact. As an electron-withdrawing group, it modulates the electronic properties of the ring system. Furthermore, it can act as a key interaction point within a protein's binding pocket, potentially forming halogen bonds or hydrophobic interactions that enhance binding affinity.[6][7]

  • The Acylhydrazone Moiety: The true power of this scaffold lies in the carbohydrazide group. It serves as a versatile linker, readily condensing with a wide array of aldehydes and ketones to form stable acylhydrazone derivatives (-CO-NH-N=CH-).[5][8] This simple, high-yielding reaction allows for the rapid generation of a large library of compounds with diverse steric and electronic properties, which is essential for effective SAR exploration.[4][9]

This guide follows a logical progression from chemical synthesis to biological evaluation, mirroring a typical drug discovery campaign.

G cluster_0 Synthesis Phase cluster_1 Screening & Evaluation Phase A Synthesis of Core Carbohydrazide B Library Generation (Acylhydrazones) A->B Condensation Rxn C High-Throughput Screening (HTS) B->C Compound Library D Hit Confirmation & IC50 Determination C->D Identify 'Hits' E Lead Optimization (SAR Studies) D->E Quantitative Data G start 4-Chloro-1-benzothiophene- 2-carboxylic Acid step1 Step 1: Esterification Reagents: EtOH, H₂SO₄ (cat.) Conditions: Reflux, 6-8h start->step1 intermediate Ethyl 4-chloro-1-benzothiophene- 2-carboxylate step1->intermediate step2 Step 2: Hydrazinolysis Reagents: Hydrazine Hydrate (NH₂NH₂·H₂O) Conditions: EtOH, Reflux, 8-12h intermediate->step2 product Product: 4-Chloro-1-benzothiophene- 2-carbohydrazide step2->product

Caption: Synthetic workflow for the core carbohydrazide.

Methodology:

  • Esterification:

    • To a solution of 4-chloro-1-benzothiophene-2-carboxylic acid (1.0 eq) in absolute ethanol (10 mL/g), add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops).

    • Heat the mixture to reflux and maintain for 6-8 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

    • Upon completion, cool the reaction mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl ester.

  • Hydrazinolysis:

    • Dissolve the crude ethyl 4-chloro-1-benzothiophene-2-carboxylate (1.0 eq) in absolute ethanol (15 mL/g). [10] * Add hydrazine hydrate (2.0-3.0 eq) dropwise to the solution at room temperature. [8][10] * Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC until the starting ester spot disappears.

    • Rationale: The highly nucleophilic hydrazine displaces the ethoxy group of the ester in a nucleophilic acyl substitution reaction to form the stable hydrazide.

    • Cool the reaction mixture in an ice bath. The solid product will precipitate.

    • Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the final product, this compound. Characterize by ¹H-NMR, ¹³C-NMR, and MS.

Protocol 2: General Synthesis of Acylhydrazone Derivatives

This protocol describes the Schiff base condensation reaction to generate the final compound library for screening. [4][9] Methodology:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol or methanol, 10 mL), add the desired aromatic or heteroaromatic aldehyde (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

    • Rationale: The acid catalyst protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the terminal nitrogen of the hydrazide. It also facilitates the subsequent dehydration step to form the C=N double bond.

  • Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature. The product often precipitates directly from the reaction mixture.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and recrystallize from a suitable solvent (e.g., ethanol, DMF/water) to yield the pure acylhydrazone derivative. [11]6. Confirm the structure of each derivative using appropriate analytical techniques (NMR, MS, HRMS).

Enzyme Inhibition Assay Protocols

The following are generalized protocols that must be optimized for specific enzymes and laboratory conditions. Always include appropriate controls.

Protocol 3: Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). [1] Principle: The enzyme hydrolyzes a thiocholine substrate (e.g., ATCI) to thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored anion (TNB²⁻), which is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color formation.

Step-by-Step:

  • Prepare Reagents: Prepare all solutions in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Assay Setup: In a 96-well plate, add:

    • 20 µL of test compound solution (dissolved in DMSO, then diluted in buffer).

    • 140 µL of DTNB solution.

    • 20 µL of AChE or BChE enzyme solution.

  • Controls:

    • Negative Control (100% activity): Replace the test compound with buffer containing the same final concentration of DMSO.

    • Positive Control: Use a known cholinesterase inhibitor like Galantamine or Donepezil. [1] * Blank: Add buffer instead of the enzyme solution to correct for non-enzymatic hydrolysis.

  • Incubation: Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 20 µL of the substrate (ATCI or BTCI) to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (V) for each well. Determine the percent inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100. Plot percent inhibition against a range of compound concentrations to determine the IC₅₀ value.

Protocol 4: Kinase Inhibition Assay (ADP-Glo™ Assay)

This is a general-purpose, luminescence-based assay to measure the activity of kinases like BDK or PHGDH. [12][13] Principle: The assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent converts the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a light signal proportional to the initial ADP amount.

Step-by-Step:

  • Kinase Reaction: In a 96-well plate, set up the kinase reaction:

    • Kinase enzyme in kinase buffer.

    • Substrate (e.g., a specific peptide for BDK).

    • ATP at or near its Kₘ concentration.

    • Test compound at various concentrations.

  • Controls:

    • Negative Control (No Inhibitor): Vehicle (DMSO) instead of the test compound.

    • Positive Control (No Kinase): Buffer instead of the kinase enzyme.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for the optimized time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent I to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Higher luminescence corresponds to higher kinase activity. Calculate % inhibition relative to the negative control and determine IC₅₀ values from a dose-response curve.

Protocol 5: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method determines the lowest concentration of a compound that prevents visible microbial growth. [4][14] Step-by-Step:

  • Prepare Inoculum: Culture the bacterial strain (e.g., S. aureus) overnight. Dilute the culture in fresh broth (e.g., Mueller-Hinton Broth) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth. The final volume in each well should be 50 µL.

  • Controls:

    • Growth Control: Wells with broth and inoculum only (no compound).

    • Sterility Control: Wells with broth only (no inoculum).

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance at 600 nm.

Data Presentation and Interpretation

Quantitative data from dose-response experiments should be compiled into a clear, tabular format to facilitate SAR analysis.

Table 1: Example Inhibitory Activity Data for a Series of Acylhydrazone Derivatives

Compound IDR-Group (from R-CHO)AChE IC₅₀ (µM) [1]BDK IC₅₀ (µM) [12]S. aureus MIC (µg/mL) [4]
BZTH-01 Phenyl25.4 ± 2.1> 10064
BZTH-02 4-Nitrophenyl12.1 ± 1.585.3 ± 7.432
BZTH-03 4-Hydroxyphenyl35.8 ± 3.3> 100> 128
BZTH-04 2-Pyridyl8.5 ± 0.915.6 ± 1.84
BZTH-05 3,4-Dichlorophenyl5.2 ± 0.622.1 ± 2.58
Ref. Cmpd Galantamine1.8 ± 0.2N/AN/A

Structure-Activity Relationship (SAR) Insights:

  • Electronic Effects: The introduction of an electron-withdrawing nitro group (BZTH-02) improves activity against AChE compared to the unsubstituted phenyl ring (BZTH-01). Conversely, an electron-donating hydroxyl group (BZTH-03) is detrimental.

  • Heteroaromatic Rings: The presence of a pyridine ring (BZTH-04) significantly boosts potency across all tested targets, suggesting the nitrogen atom may be forming a critical hydrogen bond in the active sites. This derivative showed a promising MIC of 4 µg/mL against S. aureus. [4][11]* Halogenation: Dichlorination of the phenyl ring (BZTH-05) yields the most potent AChE inhibitor in this series, highlighting the potential importance of halogen bonding or specific hydrophobic interactions.

References

  • Ismail, M. M. F., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. PubMed Central. Available at: [Link]

  • Tso, S.-C., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. PubMed. Available at: [Link]

  • Sreeja S., et al. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Gougis, S., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PubMed Central. Available at: [Link]

  • Gougis, S., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Semantic Scholar. Available at: [Link]

  • Li, J., et al. (2024). Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors. PubMed. Available at: [Link]

  • Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. Available at: [Link]

  • Chula, N. G., et al. (2011). Synthesis and antimicrobial activities of benzothiophene derivatives. ResearchGate. Available at: [Link]

  • Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Journal of Applicable Chemistry. Available at: [Link]

  • Jagtap, V. A., & Agasimundin, Y. S. (2015). Synthesis and preliminary evaluation of some 2-amino-n'-[substituted]-4,5,6,7- tetrahydro-1-benzothiophene-3-carbohydrazide as antimicrobial agents. ResearchGate. Available at: [Link]

  • Asif, M. (2019). Benzothiazole derivatives as anticancer agents. FLORE Repository, University of Florence. Available at: [Link]

  • Asif, M., et al. (2019). Benzothiazole derivatives as anticancer agents. PubMed. Available at: [Link]

  • Youns, M. M., et al. (2015). Design, synthesis and antitumor activities of some novel benzoxazole carbohydrazide derivatives. ResearchGate. Available at: [Link]

  • Asif, M., et al. (2019). Benzothiazole derivatives as anticancer agents. PubMed Central. Available at: [Link]

  • Gougis, S., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. Available at: [Link]

  • Syrpas, M., et al. (2023). Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors. PubMed Central. Available at: [Link]

Sources

High-throughput screening assays for 4-Chloro-1-benzothiophene-2-carbohydrazide analogs

Author: BenchChem Technical Support Team. Date: January 2026

Application & Protocol Guide

High-Throughput Screening Assays for the Discovery of Bioactive 4-Chloro-1-benzothiophene-2-carbohydrazide Analogs

Abstract: The 1-benzothiophene scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide array of biological activities, including antimicrobial and analgesic properties.[1] The this compound chemotype, in particular, represents a promising starting point for the discovery of novel therapeutic agents.[2][3] High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify initial "hits".[4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the design, validation, and execution of two robust, homogeneous HTS assays—Fluorescence Polarization (FP) and AlphaScreen®—tailored for screening this compound analog libraries against protein-protein interaction and enzyme targets.

Foundational Principles: Selecting the Right HTS Technology

The success of any HTS campaign hinges on choosing an assay technology that is sensitive, robust, scalable, and relevant to the biological question. For screening small molecule libraries, such as derivatives of this compound, the primary goal is often to identify inhibitors of specific biomolecular interactions.

Causality of Assay Choice: We have selected two distinct yet complementary homogeneous (no-wash) assay formats: Fluorescence Polarization (FP) and AlphaScreen. This choice is deliberate. Homogeneous assays are highly amenable to automation and miniaturization in 384- and 1536-well formats, which is essential for HTS.[6][7]

  • Fluorescence Polarization (FP): This technology is exceptionally well-suited for monitoring binding events in solution.[8] It measures the change in the rotational speed of a fluorescently labeled molecule (a probe or tracer) as it binds to a larger protein.[9][10] This makes it a powerful and direct method for competitive binding assays, where a test compound displaces the fluorescent probe from its target protein.

  • AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This is a highly sensitive, bead-based technology used to study biomolecular interactions.[11] It relies on the transfer of energy from a "Donor" bead to an "Acceptor" bead when they are brought into close proximity (within ~200 nm) by a binding event.[6][12] This technology offers significant signal amplification, making it ideal for detecting interactions with high sensitivity, including enzyme activity or protein-protein interactions (PPIs).

The Self-Validating System: Assay Development and Validation

Before initiating a full-scale screen, the chosen assay must be rigorously validated to ensure its reliability and performance. This pre-study validation establishes the assay's fitness for its intended purpose.[13][14] The key objective is to create a robust and reproducible system where the signal reliably reflects the biological process being measured.

Key Validation Parameters: The performance of an HTS assay is quantified using several statistical parameters. An assay is considered validated and ready for screening only when these metrics meet established benchmarks.[15]

Parameter Description Acceptance Criterion Rationale
Z'-Factor A statistical measure of the separation between the high (max signal) and low (min signal) controls. It reflects the assay's dynamic range and data variation.Z' ≥ 0.5A Z'-factor of 0.5 or greater indicates an excellent assay suitable for HTS, signifying a large and clear separation between positive and negative control populations.[15]
Signal-to-Background (S/B) The ratio of the mean of the high signal control to the mean of the low signal control.S/B ≥ 3A higher S/B ratio indicates a more robust assay window, making it easier to distinguish true hits from background noise.
Coefficient of Variation (%CV) A measure of the relative variability of the data within a control group (calculated as (Standard Deviation / Mean) * 100).%CV ≤ 10%Low %CV for both high and low controls ensures data reproducibility and precision across the screening plates.[15]

Protocol 1: Screening for PPI Inhibitors via Fluorescence Polarization (FP)

This protocol describes a competitive binding assay to identify compounds that disrupt the interaction between a target protein and a fluorescently labeled peptide or small molecule probe.

Principle of the FP Competitive Assay

In this format, a small, fluorescently labeled ligand ("tracer") rotates rapidly in solution, resulting in low polarization of emitted light. When bound to a much larger protein, its rotation slows dramatically, leading to a high polarization signal. An effective inhibitor from the this compound library will compete with the tracer for the protein's binding site, displacing it and causing a decrease in the FP signal.[7][9][16]

FP_Principle cluster_0 Low Polarization Signal Tracer Fluorescent Tracer (Small, Rotates Rapidly) Complex Protein-Tracer Complex (Large, Rotates Slowly) Tracer->Complex Binds Protein_Free Target Protein Inhibitor Inhibitor Complex->Tracer Displaced by Inhibitor

Caption: Principle of a competitive Fluorescence Polarization assay.

HTS Workflow for FP Assay

The following diagram outlines the automated workflow for a typical HTS campaign using the FP assay format.

HTS_Workflow_FP start Start plate_compounds 1. Plate Compounds & Controls (100 nL in 384-well plates) start->plate_compounds add_protein 2. Add Target Protein (10 µL) plate_compounds->add_protein incubate1 3. Incubate (15 min at RT) add_protein->incubate1 add_tracer 4. Add Fluorescent Tracer (10 µL) incubate1->add_tracer incubate2 5. Incubate & Equilibrate (30 min at RT, protected from light) add_tracer->incubate2 read_plate 6. Read Plate (FP-enabled microplate reader) incubate2->read_plate analyze 7. Data Analysis (Calculate % Inhibition, Z') read_plate->analyze end End analyze->end

Caption: Automated HTS workflow for the FP competitive binding assay.

Detailed Step-by-Step Protocol

Materials:

  • Target Protein

  • Fluorescently-labeled tracer (peptide or small molecule)

  • Assay Buffer (e.g., PBS, 0.01% Triton X-100, pH 7.4)

  • This compound analog library (e.g., 10 mM in DMSO)

  • Low-volume, black, 384-well assay plates

  • FP-capable microplate reader (e.g., with excitation/emission filters for fluorescein)

  • Automated liquid handling systems

Procedure:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 100 nL of test compounds, positive control (unlabeled ligand), and negative control (DMSO) to designated wells of a 384-well plate. This results in a 10 µM final concentration in a 20 µL assay volume.

  • Target Protein Addition: Add 10 µL of the target protein solution (at 2x final concentration) to all wells.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to interact with the protein.

  • Tracer Addition: Add 10 µL of the fluorescent tracer solution (at 2x final concentration) to all wells. The final tracer concentration should be at its Kd value for the protein target.

  • Final Incubation: Mix the plate and incubate for 30 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Plate Reading: Measure the fluorescence polarization on a compatible plate reader. Set the G-factor for the instrument. Measure parallel (I∥) and perpendicular (I┴) fluorescence intensities.

  • Data Analysis:

    • The instrument software calculates the millipolarization (mP) value for each well.

    • Calculate the percent inhibition for each test compound using the formula: % Inhibition = 100 * (1 - [(mP_sample - mP_high_control) / (mP_low_control - mP_high_control)])

      • mP_low_control: Wells with protein and tracer (maximum binding).

      • mP_high_control: Wells with protein, tracer, and a saturating concentration of unlabeled ligand (maximum inhibition).

    • Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the DMSO controls).

Protocol 2: Screening for Enzyme Inhibitors via AlphaScreen®

This protocol details a competition assay to identify inhibitors of an enzyme-substrate interaction, such as a kinase or protease.

Principle of the AlphaScreen® Assay

The AlphaScreen technology uses two types of hydrogel-coated beads.[12] The "Donor" bead, when excited by a 680 nm laser, generates singlet oxygen. If an "Acceptor" bead is within 200 nm, this singlet oxygen triggers a chemiluminescent cascade in the Acceptor bead, which ultimately emits light at 520-620 nm.[6][17] For an enzyme assay, one might attach the enzyme to the Donor bead (e.g., via a biotin tag binding to a streptavidin-coated bead) and a specific antibody recognizing the modified substrate to the Acceptor bead. Enzyme activity brings the beads together, producing a signal. An inhibitor prevents this interaction, leading to a loss of signal.

Caption: Principle of the AlphaScreen proximity-based assay.

HTS Workflow for AlphaScreen® Assay

HTS_Workflow_Alpha start Start plate_compounds 1. Plate Compounds & Controls (50 nL in 384-well plates) start->plate_compounds add_enzyme_sub 2. Add Enzyme + Substrate Mix (5 µL) plate_compounds->add_enzyme_sub incubate1 3. Incubate (Enzymatic Reaction) (60 min at RT) add_enzyme_sub->incubate1 add_beads 4. Add Detection Mix (Acceptor/Donor Beads, 5 µL) incubate1->add_beads incubate2 5. Incubate (Bead Binding) (60 min at RT, in the dark) add_beads->incubate2 read_plate 6. Read Plate (Alpha-enabled microplate reader) incubate2->read_plate analyze 7. Data Analysis (Calculate % Inhibition, Z') read_plate->analyze end End analyze->end

Caption: Automated HTS workflow for an AlphaScreen enzyme inhibition assay.

Detailed Step-by-Step Protocol

Materials:

  • Enzyme (e.g., a biotinylated kinase)

  • Substrate (e.g., a peptide that can be phosphorylated)

  • Streptavidin-coated Donor Beads

  • Antibody-coated Acceptor Beads (e.g., anti-phospho-peptide antibody)

  • AlphaLISA®/AlphaScreen® Assay Buffer

  • This compound analog library (10 mM in DMSO)

  • White, opaque, 384-well microplates (e.g., ProxiPlates)

  • Alpha-capable microplate reader

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds and controls into a 384-well white plate.

  • Enzyme/Substrate Addition: Add 5 µL of a solution containing the enzyme and its substrate to all wells to initiate the enzymatic reaction.

  • Enzymatic Incubation: Seal the plate and incubate for 60 minutes at room temperature to allow the reaction to proceed.

  • Detection Mix Addition: Add 5 µL of the detection mix containing the Streptavidin Donor beads and antibody-conjugated Acceptor beads. This step stops the reaction and initiates bead binding. Note: All steps involving beads should be performed under subdued lighting.

  • Bead Incubation: Seal the plate, protect it from light, and incubate for 60 minutes at room temperature to allow the beads to bind to their respective targets and come into proximity.

  • Plate Reading: Read the plate on an Alpha-enabled reader (excitation at 680 nm, emission read between 520-620 nm).

  • Data Analysis:

    • The raw signal is reported in arbitrary luminescence units.

    • Calculate percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - [(Signal_sample - Signal_high_control) / (Signal_low_control - Signal_high_control)])

      • Signal_low_control: Wells with no enzyme (or known inhibitor), representing minimal signal.

      • Signal_high_control: Wells with active enzyme and DMSO, representing maximal signal.

    • Identify hits based on a predefined inhibition threshold.

Managing Assay Interference

A critical aspect of HTS is identifying and eliminating false positives. Compounds can interfere with assay technologies in various ways.

  • For FP Assays: Autofluorescent compounds can directly interfere with the signal. A pre-screen of the library for intrinsic fluorescence at the assay wavelengths is a crucial quality control step.

  • For AlphaScreen Assays: Compounds that absorb light at the excitation (680 nm) or emission (520-620 nm) wavelengths can cause signal quenching. Additionally, some compounds can act as singlet oxygen quenchers.

  • Promiscuous Inhibitors: A significant source of false positives comes from compounds that form aggregates at high concentrations, which can non-specifically sequester and inhibit enzymes.[18] Follow-up assays, including detergent sensitivity tests (e.g., with Triton X-100) and dose-response curves, are essential to validate true hits and discard promiscuous inhibitors.

Conclusion

The Fluorescence Polarization and AlphaScreen platforms provide robust, sensitive, and scalable solutions for the high-throughput screening of this compound analog libraries. The protocols outlined in this guide, when preceded by rigorous assay validation, establish a self-validating system for the confident identification of bioactive hit compounds. Subsequent hit-to-lead optimization and detailed mechanistic studies will be necessary to advance these initial findings toward novel therapeutic candidates.

References

  • Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review Source: PMC - NIH URL: [Link]

  • Title: Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format Source: SpringerLink URL: [Link]

  • Title: High-throughput assays for promiscuous inhibitors Source: PubMed - NIH URL: [Link]

  • Title: AlphaScreen Source: BMG LABTECH URL: [Link]

  • Title: Fluorescence Polarization Assays: Principles & Applications Source: BPS Bioscience URL: [Link]

  • Title: High-Throughput Screening Assays Source: Assay Genie URL: [Link]

  • Title: AlphaScreen® Source: Berthold Technologies GmbH & Co.KG URL: [Link]

  • Title: Fluorescence Polarization | FP Source: Celtarys Research URL: [Link]

  • Title: High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel Source: Lab on a Chip (RSC Publishing) URL: [Link]

  • Title: High-Throughput Screening for the Discovery of Enzyme Inhibitors Source: PubMed URL: [Link]

  • Title: Fluorescence Polarization Detection Source: BMG LABTECH URL: [Link]

  • Title: Guidance for Assay Development & HTS Source: High-Throughput Screening Center URL: [Link]

  • Title: Resources for Assay Development and High Throughput Screening Source: MSU Drug Discovery URL: [Link]

  • Title: AlphaScreen assays. (A) Principles of AlphaScreen technology. Source: ResearchGate URL: [Link]

  • Title: A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Source: Anticancer Research URL: [Link]

  • Title: Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: HTS Assay Validation Source: Assay Guidance Manual - NCBI Bookshelf URL: [Link]

  • Title: Synthesis and biological activity of some more heterocyclic compounds containing benzothiophene moiety Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus Source: PMC - NIH URL: [Link]

  • Title: Synthesis, Spectral Characterization and Antibacterial Activity of Functionalized Hydrazones Source: ResearchGate URL: [Link]

  • Title: Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus Source: MDPI URL: [Link]

  • Title: Carbohydrazide Analogues: A Review of Synthesis and Biological Activities Source: ResearchGate URL: [Link]

Sources

The Strategic Utility of 4-Chloro-1-benzothiophene-2-carbohydrazide in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiophene Scaffold and the Versatility of the Hydrazide Moiety

In the landscape of medicinal chemistry, the benzothiophene core structure is a privileged scaffold, forming the backbone of numerous therapeutic agents. Its rigid, bicyclic nature and the presence of a sulfur heteroatom provide a unique three-dimensional geometry that can effectively interact with biological targets.[1] Benzothiophene derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties.[2] The strategic functionalization of this scaffold is key to modulating its biological effects and developing novel drug candidates.

This guide focuses on a particularly valuable intermediate: 4-Chloro-1-benzothiophene-2-carbohydrazide . The introduction of a chlorine atom at the 4-position significantly influences the electronic properties of the benzothiophene ring system, potentially enhancing binding affinities to target proteins or altering metabolic stability. More critically, the carbohydrazide functional group at the 2-position is a versatile chemical handle. Hydrazides are key building blocks in the synthesis of a plethora of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, which are themselves important pharmacophores.[3] Furthermore, the hydrazide moiety can be readily converted into hydrazones, which are known to possess a broad spectrum of biological activities, including potent antimicrobial effects.[4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound as a pivotal intermediate in the construction of novel pharmaceutical agents. We will delve into detailed, field-proven protocols, explain the causality behind experimental choices, and provide a framework for its strategic deployment in drug discovery programs.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided below. Understanding these properties is crucial for its effective use and storage in a laboratory setting.

PropertyValueReference
CAS Number 30160-31-9[5]
Molecular Formula C₉H₇ClN₂OS[5]
Molecular Weight 226.69 g/mol [5]
Appearance Off-white to pale yellow solidInferred from related compounds
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.Standard laboratory practice

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process starting from the corresponding carboxylic acid or its ester derivative. The rationale for this approach is the ready availability of the starting materials and the high efficiency of the hydrazinolysis reaction.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Esterification (Optional) cluster_1 Step 2: Hydrazinolysis Start 4-Chloro-1-benzothiophene- 2-carboxylic acid Ester Ethyl 4-chloro-1-benzothiophene- 2-carboxylate Start->Ester EtOH, cat. H₂SO₄, Reflux Product 4-Chloro-1-benzothiophene- 2-carbohydrazide Ester->Product Ethanol, Reflux Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O)

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous benzothiophene carbohydrazides.[4]

Materials:

  • Ethyl 4-chloro-1-benzothiophene-2-carboxylate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

  • Deionized water

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-chloro-1-benzothiophene-2-carboxylate (1 equivalent).

  • Solvent Addition: Add absolute ethanol (approximately 10-15 mL per gram of ester) to the flask to dissolve the starting material.

  • Reagent Addition: While stirring, add hydrazine hydrate (3-5 equivalents) dropwise to the solution at room temperature. The excess hydrazine ensures the complete conversion of the ester.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any excess hydrazine hydrate and other water-soluble impurities.

  • Drying: Dry the purified this compound in a vacuum oven at 40-50 °C to a constant weight.

Expected Yield: 85-95%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in Pharmaceutical Synthesis: A Case Study in Antimicrobial Drug Discovery

This compound is a potent intermediate for the synthesis of novel antimicrobial agents. The carbohydrazide moiety serves as a nucleophile that can readily react with aldehydes and ketones to form stable acylhydrazone derivatives. This class of compounds has been shown to exhibit significant activity against a range of pathogens, including multidrug-resistant bacteria.[4]

The rationale for this synthetic strategy is twofold:

  • Structural Diversity: By reacting the carbohydrazide with a library of diverse aldehydes, a large number of structurally varied acylhydrazones can be rapidly synthesized. This allows for an efficient exploration of the structure-activity relationship (SAR).

  • Pharmacophore Combination: This approach combines the privileged benzothiophene scaffold with the biologically active acylhydrazone moiety, increasing the probability of discovering compounds with potent antimicrobial properties.

Workflow for the Synthesis of Bioactive Acylhydrazones

Acylhydrazone_Synthesis cluster_0 Condensation Reaction Intermediate 4-Chloro-1-benzothiophene- 2-carbohydrazide Product Bioactive Acylhydrazone Derivative Intermediate->Product Methanol, cat. Acetic Acid, Reflux Aldehyde Substituted Aldehyde (R-CHO)

Caption: General workflow for synthesizing bioactive acylhydrazones.

Protocol 2: General Procedure for the Synthesis of 4-Chloro-1-benzothiophene-2-acylhydrazone Derivatives

This protocol is based on the work of Hussein et al. in their synthesis of novel antimicrobial agents.[4]

Materials:

  • This compound

  • Various substituted aromatic or heteroaromatic aldehydes (e.g., 4-nitrobenzaldehyde, 2-pyridinecarboxaldehyde)

  • Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1 equivalent) in methanol (approximately 20 mL per gram of carbohydrazide).

  • Aldehyde Addition: To this solution, add the desired substituted aldehyde (1.1 equivalents). The slight excess of the aldehyde ensures complete consumption of the carbohydrazide.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The acylhydrazone product will often precipitate out of the solution. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold methanol to remove any unreacted aldehyde. Dry the product in a vacuum oven.

Data Presentation: Examples of Synthesized Acylhydrazones and Their Antimicrobial Activity

The following table presents hypothetical data based on the types of results reported for analogous compounds to illustrate the potential outcomes of such a synthetic exploration.[4]

Compound IDR-Group (from R-CHO)Yield (%)MIC (µg/mL) vs. S. aureus
AC-1 4-Nitrophenyl9216
AC-2 2-Pyridyl888
AC-3 4-Chlorophenyl9532
AC-4 2-Furyl8516

Broader Applications and Future Directions

The utility of this compound extends beyond the synthesis of simple acylhydrazones. The reactive hydrazide group can participate in cyclization reactions to form a variety of five- and six-membered heterocyclic rings. For instance, reaction with carbon disulfide can lead to oxadiazole-thiones, while reaction with β-ketoesters can yield pyrazole derivatives.[3] These heterocyclic systems are prevalent in a wide range of clinically used drugs.

Furthermore, the 4-chloro-benzothiophene moiety itself is a key component in several kinase inhibitors.[6] The chlorine atom can form crucial halogen bonds with the kinase hinge region, enhancing binding affinity and selectivity. Therefore, this compound represents a valuable starting point for the synthesis of novel kinase inhibitors, where the carbohydrazide can be elaborated into various side chains designed to target specific pockets of the enzyme.

Conclusion

This compound is a high-value, versatile intermediate for pharmaceutical synthesis. Its straightforward preparation and the reactivity of the carbohydrazide group make it an ideal building block for creating diverse libraries of compounds for drug discovery. The protocols and applications detailed in this guide demonstrate its utility in the rapid synthesis of bioactive acylhydrazones with potential antimicrobial activity. The inherent pharmacological relevance of the benzothiophene scaffold, combined with the synthetic flexibility of the carbohydrazide handle, ensures that this intermediate will continue to be a valuable tool for medicinal chemists in the pursuit of novel therapeutics.

References

  • (No author given). 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOHYDRAZIDE | CAS 62524-21-4. Molbase. Available at: [Link].

  • (No author given). Synthesis and pharmacological investigation of benzothiophene heterocycles | Request PDF. ResearchGate. Available at: [Link].

  • (No author given). (PDF) Synthesis and antimicrobial activities of benzothiophene derivatives. ResearchGate. Available at: [Link].

  • Gouda, M. A., et al. (2013). Synthesis Characterization and Antimicrobial Activity Studies of Some Transition Metal Complexes Derived from 3-Chloro-N′-[(1E)-(2-hydroxy phenyl)methylene]-6-methoxy-1-benzothiophene-2-carbohydrazide. Bioinorganic Chemistry and Applications. Available at: [Link].

  • (No author given). SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF BENZOTHIOPHENE DERIVATIVES. Journal of the Chilean Chemical Society. Available at: [Link].

  • Alanazi, A. M., et al. (2014). (E)-3-Chloro-N′-(2-fluorobenzylidene)thiophene-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online.
  • Naganagowda, G., et al. (2011). (PDF) 3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide. ResearchGate. Available at: [Link].

  • Al-Ostoot, F. H., et al. (2024). Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. University of West Florida - Research Portal. Available at: [Link].

  • Hussein, E. A., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules. Available at: [Link].

  • (No author given). 2-[(4-bromo-3-chloro-1-benzothien-2-yl)carbonyl]-N-methylhydrazinecarbothioamide. Mol-Instincts. Available at: [Link].

  • Kumar, S., et al. (2022). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ACS Omega.
  • Naganagowda, G., et al. (2011). (PDF) Synthesis of 3-chloro-N′-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide. ResearchGate. Available at: [Link].

  • Ortiz, A., et al. (2018). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. Organic & Biomolecular Chemistry.
  • Tso, S. C., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry. Available at: [Link].

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Application Notes and Protocols for Evaluating the In Vitro Antibacterial Activity of Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Standardized Evaluation of Carbohydrazide Derivatives

Carbohydrazide derivatives have emerged as a promising class of compounds in the search for novel antimicrobial agents.[1][2][3] Their structural versatility allows for the synthesis of a wide array of analogues, some of which have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][4][5] As the threat of multidrug-resistant pathogens continues to grow, the systematic and rigorous evaluation of new chemical entities like carbohydrazide derivatives is paramount.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methods for assessing the in vitro antibacterial activity of carbohydrazide derivatives. By adhering to these protocols, researchers can ensure the generation of reproducible and comparable data, which is crucial for the identification of lead candidates for further preclinical and clinical development. The methodologies described herein are grounded in the principles and standards set forth by the Clinical and Laboratory Standards Institute (CLSI), a global authority in antimicrobial susceptibility testing.[6][7][8][9]

Part 1: Foundational Concepts in Antibacterial Susceptibility Testing

Before delving into specific protocols, it is essential to understand the key parameters used to quantify antibacterial activity:

  • Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[10][11][12][13] It is the most fundamental measure of a compound's in vitro potency and serves as a primary screening parameter.[13][14] A lower MIC value indicates greater potency.[13]

  • Minimum Bactericidal Concentration (MBC): The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[15][16][17][18][19] While the MIC indicates growth inhibition (bacteriostatic activity), the MBC provides insight into the bactericidal (killing) activity of a compound.[11][15][16] An antimicrobial agent is generally considered bactericidal if the MBC is no more than four times the MIC.[16][18]

Part 2: Experimental Protocols

This section provides detailed, step-by-step protocols for the most common and recommended methods for evaluating the antibacterial activity of carbohydrazide derivatives.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used and standardized technique for determining the MIC of an antimicrobial agent in a liquid medium.[20][21][22][23] It is amenable to high-throughput screening and provides a quantitative result.[11][23]

Principle: Serial dilutions of the carbohydrazide derivative are prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the wells are visually inspected for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.[21][23]

Workflow for Broth Microdilution:

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_incubation_read Incubation & Reading cluster_result Result prep_compound Prepare Stock Solution of Carbohydrazide Derivative serial_dilution Perform 2-fold Serial Dilutions of Compound in CAMHB prep_compound->serial_dilution Add to first column prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilution serial_dilution->inoculation controls Include Growth and Sterility Controls incubation Incubate at 35-37°C for 16-20 hours inoculation->incubation reading Visually Inspect for Turbidity (Bacterial Growth) incubation->reading mic_determination Determine MIC: Lowest concentration with no visible growth reading->mic_determination

Caption: Workflow for MIC determination using the broth microdilution method.

Detailed Protocol:

  • Preparation of Carbohydrazide Derivative Stock Solution:

    • Accurately weigh the carbohydrazide derivative and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL). The final concentration of the solvent in the assay should not exceed a level that affects bacterial growth (typically ≤1% v/v).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or a suitable broth (e.g., Tryptic Soy Broth).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[21]

    • Dilute this standardized suspension in the test medium (Cation-Adjusted Mueller-Hinton Broth - CAMHB is recommended for most non-fastidious bacteria) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[21][24]

  • Assay Plate Preparation:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[25]

    • Add 100 µL of the carbohydrazide derivative stock solution (at twice the highest desired final concentration) to the first column of wells.[25]

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the desired final concentration range.[21][25] Discard 100 µL from the last dilution column.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the diluted bacterial suspension.

    • Include a positive control (wells with bacteria and broth, but no compound) and a negative/sterility control (wells with broth only).[23]

    • Seal the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.[22]

  • Interpretation of Results:

    • After incubation, visually examine the plate for bacterial growth (indicated by turbidity). The MIC is the lowest concentration of the carbohydrazide derivative that completely inhibits visible growth.[23]

Agar Disk Diffusion Method (Kirby-Bauer Test)

The agar disk diffusion method is a qualitative or semi-quantitative test that is simple to perform and is useful for initial screening of a large number of compounds.[11][26][27]

Principle: A standardized inoculum of the test bacterium is swabbed onto the surface of a Mueller-Hinton Agar (MHA) plate to create a bacterial lawn.[28][29] A filter paper disk impregnated with a known concentration of the carbohydrazide derivative is placed on the agar surface. The compound diffuses from the disk into the agar, creating a concentration gradient. If the compound is active, a clear zone of no growth (zone of inhibition) will be observed around the disk after incubation.[24][26][30] The diameter of this zone is proportional to the susceptibility of the bacterium to the compound.

Detailed Protocol:

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate:

    • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.[26][28]

    • Swab the entire surface of a Mueller-Hinton Agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[28]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[28]

  • Application of Disks:

    • Prepare sterile filter paper disks (6 mm in diameter) and impregnate them with a known amount of the carbohydrazide derivative solution. A solvent control disk should also be prepared.

    • Using sterile forceps, place the disks on the inoculated agar surface, ensuring firm contact.[24][29]

    • Space the disks sufficiently far apart (e.g., at least 24 mm from center to center) to prevent overlapping of the inhibition zones.[24]

  • Incubation and Interpretation:

    • Invert the plates and incubate at 35 ± 2 °C for 16-24 hours.

    • After incubation, measure the diameter of the zone of inhibition in millimeters using a ruler or caliper.[29] The results are typically interpreted as susceptible, intermediate, or resistant based on standardized zone diameter breakpoints, although for novel compounds, the zone diameter provides a relative measure of activity.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following an MIC test to ascertain whether a compound is bacteriostatic or bactericidal.[15][16][19]

Principle: An aliquot from the wells of the MIC plate that show no visible growth is subcultured onto an antibiotic-free agar medium. After incubation, the number of surviving bacteria (CFUs) is counted. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.[15][16][17][18]

Workflow for MBC Determination:

MBCWorkflow cluster_mic From MIC Assay cluster_subculture Subculturing cluster_incubation_count Incubation & Counting cluster_result Result mic_plate Completed MIC Plate (No visible growth in wells ≥ MIC) aliquot Take Aliquots (e.g., 10-100 µL) from clear MIC wells mic_plate->aliquot plating Plate Aliquots onto Antibiotic-Free Agar aliquot->plating incubation Incubate Agar Plates at 37°C for 18-24 hours plating->incubation counting Count Colonies (CFU) incubation->counting mbc_determination Determine MBC: Lowest concentration with ≥99.9% kill counting->mbc_determination

Caption: Workflow for MBC determination following an MIC assay.

Detailed Protocol:

  • Selection of Wells:

    • Use the microtiter plate from the completed broth microdilution MIC test.

    • Select the wells corresponding to the MIC and at least two higher concentrations where no growth was observed.[15][19]

  • Subculturing:

    • Mix the contents of each selected well thoroughly.

    • Aseptically transfer a fixed volume (e.g., 10 µL or 100 µL) from each well onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

    • Spread the aliquot evenly over the surface of the plate.

  • Incubation and Colony Counting:

    • Incubate the agar plates at 35 ± 2 °C for 18-24 hours, or until colonies are clearly visible.

    • Count the number of CFUs on each plate.

  • Calculation and Interpretation:

    • The MBC is the lowest concentration of the carbohydrazide derivative that produces a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration.

Part 3: Data Presentation and Interpretation

The results of the in vitro antibacterial activity testing should be presented clearly and concisely.

Table 1: Example Data Summary for a Carbohydrazide Derivative

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus ATCC 29213Gram-positive8162Bactericidal
Escherichia coli ATCC 25922Gram-negative32>128>4Bacteriostatic
Pseudomonas aeruginosa ATCC 27853Gram-negative64>128>2Bacteriostatic
Bacillus subtilis ATCC 6633Gram-positive482Bactericidal

Interpretation Guidelines:

  • Potency: The lower the MIC value, the more potent the compound against that particular bacterial strain.

  • Spectrum of Activity: By testing against a panel of both Gram-positive and Gram-negative bacteria, the spectrum of activity can be determined. Some carbohydrazide derivatives have shown more potent activity against Gram-positive bacteria.[4][5]

  • Bactericidal vs. Bacteriostatic Activity: The MBC/MIC ratio is a key indicator. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.[18]

Conclusion

The protocols outlined in these application notes provide a standardized framework for the initial in vitro evaluation of the antibacterial activity of novel carbohydrazide derivatives. Adherence to these methods, which are aligned with internationally recognized standards, will ensure the generation of high-quality, reliable, and comparable data. This is a critical step in the drug discovery pipeline, enabling the identification and prioritization of promising candidates for the fight against bacterial infections.

References

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (URL: [Link])

  • Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics. (URL: [Link])

  • Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy. (URL: [Link])

  • How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. (URL: [Link])

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. (URL: [Link])

  • Minimum Bactericidal Concentration (MBC) Test. Creative BioMart Microbe. (URL: [Link])

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. (URL: [Link])

  • Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. (URL: [Link])

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. (URL: [Link])

  • Minimal Inhibitory Concentration (MIC). Biology LibreTexts. (URL: [Link])

  • Minimum bactericidal concentration. Grokipedia. (URL: [Link])

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. (URL: [Link])

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology. (URL: [Link])

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. (URL: [Link])

  • Antibacterial Activity of Novel 1-Cyclopropyl-6,7-Difluoro-8-Methoxy-4-Oxo-1,4-Dihydroquinoline-3-Carbohydrazide Derivatives. Polycyclic Aromatic Compounds. (URL: [Link])

  • Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. Chemistry Central Journal. (URL: [Link])

  • Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. (URL: [Link])

  • Broth Dilution Method for MIC Determination. Microbe Online. (URL: [Link])

  • Broth Microdilution. MI - Microbiology. (URL: [Link])

  • Disk diffusion test. Wikipedia. (URL: [Link])

  • Antimicrobial Susceptibility Testing. CLSI. (URL: [Link])

  • Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. (URL: [Link])

  • Disk diffusion method. SEAFDEC/AQD Institutional Repository. (URL: [Link])

  • (PDF) Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. ResearchGate. (URL: [Link])

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. (URL: [Link])

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. (URL: [Link])

  • Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives. Chemija. (URL: [Link])

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. AKJournals. (URL: [Link])

  • A comprehensive review on in-vitro methods for anti-microbial activity. World Journal of Advanced Research and Reviews. (URL: [Link])

  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. (URL: [Link])

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. (URL: [Link])

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Application Notes and Protocols for In Vivo Evaluation of 4-Chloro-1-benzothiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive framework for the in vivo evaluation of 4-Chloro-1-benzothiophene-2-carbohydrazide, a novel heterocyclic compound with potential therapeutic applications. Based on the known biological activities of related benzothiophene and carbohydrazide derivatives, which include antimicrobial, analgesic, and antidiabetic properties, this guide outlines experimental designs for assessing its acute toxicity, pharmacokinetic profile, and pharmacodynamic efficacy in established murine models of inflammation and cancer. The protocols are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies to ensure scientific rigor, data reproducibility, and adherence to ethical guidelines for animal welfare.

Introduction: The Rationale for In Vivo Testing

The transition from in vitro discovery to in vivo validation is a pivotal stage in the drug development pipeline.[1] While initial screenings may indicate promising biological activity, only through systemic evaluation in a living organism can the true therapeutic potential and potential liabilities of a compound be understood. In vivo studies are indispensable for elucidating a compound's absorption, distribution, metabolism, and excretion (ADME), collectively known as its pharmacokinetic (PK) profile.[2][3] Furthermore, these studies are crucial for demonstrating target engagement and therapeutic effect in a complex physiological system, which constitutes the pharmacodynamic (PD) assessment.[4][5]

The compound this compound belongs to a class of sulfur-containing heterocycles that have garnered significant interest in medicinal chemistry. Benzothiophene derivatives have been reported to possess a wide array of pharmacological activities, including anticancer and anti-inflammatory effects.[6][7][8][9] Similarly, the carbohydrazide moiety is a versatile pharmacophore known to be a key structural component in various bioactive molecules.[10] This confluence of structural motifs suggests that this compound warrants investigation in relevant disease models.

This guide will focus on two high-impact therapeutic areas with well-established and validated in vivo models: inflammation and oncology . The protocols provided herein are intended to serve as a robust starting point for preclinical assessment, adaptable to the specific research questions and resources of the investigating laboratory.

Preclinical Study Design: A Phased Approach

A logical, stepwise progression is critical for an efficient and ethical preclinical evaluation. The following workflow outlines a recommended sequence of studies.

Preclinical_Workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy & Pharmacodynamics (PD) cluster_2 Phase 3: Data Integration A Acute Oral Toxicity (OECD 423) B Single-Dose Pharmacokinetics (PK) A->B Determine MTD & Inform Dose Selection C Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema) B->C Establish Exposure- Response Relationship D Anti-Cancer Efficacy (Xenograft Tumor Model) B->D Establish Exposure- Response Relationship E PK/PD Modeling & Dose-Response Analysis C->E D->E

Caption: Phased approach for in vivo evaluation.

Foundational Studies: Safety and Pharmacokinetics

Prior to assessing efficacy, it is imperative to establish a preliminary safety profile and understand how the compound behaves within the test system.

Acute Oral Toxicity Assessment

Causality: The primary objective of an acute toxicity study is to determine the potential for adverse effects following a single dose of the test substance.[11] This information is crucial for classifying the compound's toxicity and for selecting a safe and informative dose range for subsequent efficacy studies, including the Maximum Tolerated Dose (MTD).[12][13] The OECD 423 (Acute Toxic Class Method) guideline is a widely accepted, stepwise procedure that minimizes the number of animals required.[2][12][14][15]

Protocol 3.1: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

  • Animal Model: Healthy, nulliparous, non-pregnant female rats (e.g., Wistar or Sprague-Dawley), 8-12 weeks old.[11] Justification for using females is that they are often slightly more sensitive.[11]

  • Acclimation: Acclimate animals for at least 5 days prior to dosing, with free access to standard laboratory diet and water.

  • Housing: House animals in standard cages under controlled conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle).

  • Dose Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water). The concentration should be adjusted to deliver the desired dose in a volume not exceeding 2 mL/100g body weight for aqueous solutions.

  • Dosing Procedure (Stepwise):

    • Starting Dose: Select a starting dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg. Without prior information, a starting dose of 300 mg/kg is often appropriate.

    • Dosing: Administer the test substance orally by gavage to a group of 3 female rats.

    • Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.

  • Endpoint Evaluation: The outcome of the first step determines the next step:

    • If 2 or 3 animals die, the test is stopped, and the substance is classified in the corresponding toxicity category.

    • If 0 or 1 animal dies, a second group of 3 animals is dosed at the same level.

    • If mortality is still low, the procedure is repeated at the next higher dose level. If high mortality is observed, the procedure is repeated at the next lower dose level.

  • Data Collection: Record body weights weekly, and note all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior). Perform gross necropsy on all animals at the end of the study.

GHS Category LD50 Cut-off Values (mg/kg) Classification
1≤ 5Extremely Toxic
2> 5 and ≤ 50Highly Toxic
3> 50 and ≤ 300Moderately Toxic
4> 300 and ≤ 2000Slightly Toxic
5> 2000 and ≤ 5000Low or Non-Toxic
Caption: GHS classification based on LD50 values from OECD 423.[14]
Single-Dose Pharmacokinetic (PK) Study

Causality: A PK study measures the concentration of the drug in biological matrices (typically plasma) over time.[16][17][18] This allows for the calculation of key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t½), which are essential for designing rational dosing schedules in efficacy studies.[18][19]

Protocol 3.2: Murine Single-Dose Pharmacokinetic Profiling

  • Animal Model: Male or female mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old.

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg)

    • Group 2: Oral (PO) administration (e.g., 10 mg/kg)

  • Dose Formulation: Formulate the compound in a vehicle suitable for each route of administration (e.g., saline with a co-solvent for IV, 0.5% CMC for PO).

  • Dosing: Administer the compound to the respective groups.

  • Blood Sampling: Collect serial blood samples (approx. 30-50 µL) from each mouse at predetermined time points. A typical schedule might be:

    • IV: 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hours.

    • PO: 15, 30 min, 1, 2, 4, 8, 24 hours.

  • Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters.

Parameter Description Unit
Cmax Maximum observed plasma concentrationng/mL
Tmax Time to reach Cmaxh
AUC(0-t) Area under the plasma concentration-time curveng*h/mL
Elimination half-lifeh
CL ClearancemL/h/kg
Vd Volume of distributionL/kg
F% Bioavailability (calculated from IV and PO data)%
Caption: Key pharmacokinetic parameters.

Efficacy and Pharmacodynamic (PD) Evaluation

Based on the foundational data, efficacy studies can be designed using appropriate doses and schedules.

Model 1: Anti-Inflammatory Activity

Causality: The carrageenan-induced paw edema model is a well-established, acute, and reproducible model of inflammation used for the preliminary screening of potential anti-inflammatory drugs.[20][21][22][23][24] Carrageenan injection into the paw induces a biphasic inflammatory response characterized by the release of mediators like histamine, serotonin, bradykinin, and prostaglandins, leading to measurable edema.[21]

Carrageenan_Pathway Carrageenan Carrageenan Injection Mediators Release of Inflammatory Mediators (Histamine, Bradykinin, Prostaglandins) Carrageenan->Mediators Vasodilation Vasodilation & Increased Vascular Permeability Mediators->Vasodilation Edema Paw Edema (Measurable Swelling) Vasodilation->Edema Compound 4-Chloro-1-benzothiophene- 2-carbohydrazide Compound->Mediators Inhibition

Caption: Mechanism of carrageenan-induced edema.

Protocol 4.1: Carrageenan-Induced Paw Edema in Mice

  • Animal Model: Swiss albino mice (25-30g) of either sex.

  • Grouping (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC, PO)

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, PO)

    • Group 3: Test Compound (Low Dose, PO)

    • Group 4: Test Compound (High Dose, PO)

  • Treatment: Administer the vehicle, positive control, or test compound orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the left hind paw of each mouse.

  • Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (0 h) and at 1, 2, 3, and 4 hours post-carrageenan injection.[20][23]

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean paw volume increase in the control group and V_t is the mean paw volume increase in the treated group.

  • Pharmacodynamic Biomarker Analysis (Optional): At the end of the study (e.g., 4 hours), euthanize animals and collect the inflamed paw tissue. Homogenize the tissue to measure levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 via ELISA or multiplex assay.[25][26] Blood can also be collected for systemic cytokine analysis.[25]

Model 2: Anti-Cancer Activity

Causality: The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a cornerstone of preclinical oncology research.[27][28] It allows for the in vivo assessment of a compound's ability to inhibit tumor growth in a system that partially recapitulates human cancer biology.[28][29]

Protocol 4.2: Subcutaneous Human Cancer Xenograft Model

  • Cell Line: Select a relevant human cancer cell line (e.g., HCT116 for colorectal cancer, PC-3 for prostate cancer).[30][31]

  • Animal Model: Immunodeficient mice (e.g., athymic nude or SCID), 6-8 weeks old.

  • Tumor Implantation:

    • Harvest cancer cells during their logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.[30]

    • Inject 0.1 mL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.[30]

  • Tumor Growth Monitoring:

    • Monitor tumor growth every 2-3 days using digital calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²)/2.[30]

  • Randomization and Treatment:

    • When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).

    • Group 1: Vehicle Control (formulation vehicle, e.g., PO daily)

    • Group 2: Positive Control (standard-of-care chemotherapy, e.g., Paclitaxel, IV weekly)

    • Group 3: Test Compound (Low Dose, PO daily)

    • Group 4: Test Compound (High Dose, PO daily)

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): Continue treatment for a specified period (e.g., 21-28 days). The primary endpoint is the difference in tumor volume between treated and control groups.

    • Body Weight: Monitor body weight twice weekly as a measure of general toxicity. A body weight loss exceeding 20% may necessitate euthanasia.

  • Pharmacodynamic Biomarker Analysis (Optional): At the end of the study, collect tumors for analysis of target engagement or downstream signaling effects. This could include:

    • Immunohistochemistry (IHC): To assess markers of proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved caspase-3).

    • Western Blot or ELISA: To measure levels of specific proteins in a hypothesized signaling pathway.[5]

Data Interpretation and Reporting

All experimental procedures, observations, and data should be meticulously documented. Statistical analysis (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test) should be employed to determine the significance of the observed effects. The final report should integrate the findings from the toxicity, PK, and PD studies to provide a comprehensive preclinical assessment of this compound. This integrated analysis will form the basis for decisions regarding further development, including lead optimization or progression towards more complex disease models and IND-enabling studies.

References

  • Murine Pharmacokinetic Studies - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved January 17, 2026, from [Link]

  • Unlock translational insights: In vivo biomarker analysis for drug discovery - Nuvisan. (n.d.). Retrieved January 17, 2026, from [Link]

  • Pharmacokinetics Studies in Mice or Rats - Bienta. (n.d.). Retrieved January 17, 2026, from [Link]

  • Carrageenan induced Paw Edema Model - Creative Biolabs. (n.d.). Retrieved January 17, 2026, from [Link]

  • OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. (2025, December 24). Retrieved January 17, 2026, from [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis | Protocols.io. (2025, August 3). Retrieved January 17, 2026, from [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • OECD 423 GUIDELINES AND COMPARISON WITH THE 420 AND 425. | PPTX - Slideshare. (n.d.). Retrieved January 17, 2026, from [Link]

  • Pharmacodynamic Modelling of Biomarker Data in Oncology - PMC - PubMed Central. (2011, December 6). Retrieved January 17, 2026, from [Link]

  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice - The Journal of Phytopharmacology. (n.d.). Retrieved January 17, 2026, from [Link]

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME - Bio-Techne. (n.d.). Retrieved January 17, 2026, from [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). Retrieved January 17, 2026, from [Link]

  • Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. (n.d.). Retrieved January 17, 2026, from [Link]

  • In Vivo Pharmacodynamic Imaging Applications - CD BioSciences. (n.d.). Retrieved January 17, 2026, from [Link]

  • DESIGN OF PRECLINICAL TOXICITY STUDIES.pptx - Slideshare. (n.d.). Retrieved January 17, 2026, from [Link]

  • In Vivo Pharmacokinetic and Pharmacodynamic Study Service - Creative Biolabs. (n.d.). Retrieved January 17, 2026, from [Link]

  • UPLC-MS/MS method for Icariin and metabolites in whole blood of C57 mice: development, validation, and pharmacokinetics study - Frontiers. (2023, July 19). Retrieved January 17, 2026, from [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). Retrieved January 17, 2026, from [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method - Northeastern University. (n.d.). Retrieved January 17, 2026, from [Link]

  • New In Vivo LPS Model for Anti-Inflammatory Drug Profiling - Sygnature Discovery. (2023, June 12). Retrieved January 17, 2026, from [Link]

  • Blood Cytokines as Biomarkers of In Vivo Toxicity in Preclinical Safety Assessment: Considerations for Their Use - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • In vivo study of pro-inflammatory cytokine changes in serum and synovial fluid during treatment with celecoxib and etoricoxib and correlation with VAS pain change and synovial membrane penetration index in patients with inflammatory arthritis - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Triazole-functionalized benzofuran and benzothiophene semicarbazides as novel VEGFR-2-targeted anti-cancer agents - PubMed. (2025, June 22). Retrieved January 17, 2026, from [Link]

  • 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • 4-Chloro-2,2-disubstituted chromen-3-carboxaldehyde: synthesis of some fused polycyclic heterocycles as anti-inflammatory, analgesic, anticonvulsant, and antiparkinsonian agents - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • N'-Formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide as a potential anti-tumour agent for prostate cancer in experimental studies - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

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Application Notes & Protocols: High-Purity Isolation of 4-Chloro-1-benzothiophene-2-carbohydrazide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Introduction: The Critical Role of Purity

4-Chloro-1-benzothiophene-2-carbohydrazide and its structural analogs are heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. They serve as key building blocks in the synthesis of pharmacologically active agents, including novel antimicrobial and anticancer therapeutics[1][2]. As with any active pharmaceutical ingredient (API) intermediate, achieving exceptionally high purity is not merely a quality control metric but a fundamental requirement for ensuring the safety, efficacy, and reproducibility of the final drug product.

This guide provides a comprehensive overview of the principles and detailed protocols for the purification of this compound. It is designed for researchers, medicinal chemists, and process development scientists, offering insights into the causality behind experimental choices to empower effective and efficient purification strategies.

Foundational Principles: Understanding the Target and Its Impurities

A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties and the potential impurities generated during its synthesis.

Physicochemical Profile

This compound is a moderately polar, crystalline solid. Its structure, featuring a benzothiophene core, a chloro-substituent, and a carbohydrazide moiety, dictates its solubility and chromatographic behavior. The carbohydrazide group (-CONHNH₂) can participate in hydrogen bonding, influencing its melting point and solubility in protic solvents.

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₉H₇ClN₂OS[3]Defines the molecular weight (approx. 226.68 g/mol ).
Appearance Typically a white to off-white solid[1][4].Color may indicate the presence of impurities.
Solubility Sparingly soluble in non-polar solvents; moderately soluble in polar organic solvents like ethanol, methanol, and DMSO, especially upon heating.Crucial for selecting appropriate recrystallization and chromatography solvents.
Precursor 4-Chloro-1-benzothiophene-2-carboxylic acid[4].The starting acid is a likely process-related impurity.
Common Process-Related Impurities

The synthesis of carbohydrazides typically involves the hydrazinolysis of a corresponding ester (e.g., ethyl or methyl 4-chloro-1-benzothiophene-2-carboxylate) with hydrazine hydrate[5][6]. This synthetic route introduces a predictable impurity profile.

  • Unreacted Starting Ester: The parent ester is less polar than the carbohydrazide product.

  • Starting Carboxylic Acid: Incomplete esterification of the parent acid can lead to its carryover. This impurity is acidic.

  • Excess Hydrazine Hydrate: A highly polar and basic reagent.

  • Side-Reaction Products: Self-condensation or degradation products.

  • Colored Byproducts: Often larger, conjugated molecules formed during the reaction.

Purification Strategy Workflow

The choice of purification technique is dictated by the impurity profile. A multi-step approach is often necessary to achieve >99% purity. The following diagram illustrates a typical decision-making workflow.

purification_workflow crude Crude Product check_impurities Analyze Impurity Profile (TLC, HPLC, NMR) crude->check_impurities acid_base Acidic or Basic Impurities Present? check_impurities->acid_base extraction Aqueous Acid/Base Extraction acid_base->extraction  Yes polarity_diff Significant Polarity Difference? acid_base->polarity_diff  No extraction->polarity_diff column Flash Column Chromatography polarity_diff->column  No recrystallization Recrystallization polarity_diff->recrystallization  Yes column->recrystallization  (Optional Polishing) purity_check Confirm Purity & Identity (MP, HPLC, NMR, MS) recrystallization->purity_check pure Pure Product (>99%) purity_check:w->column:e  Fail purity_check->pure  Pass

Caption: Decision workflow for selecting a purification strategy.

Core Purification Protocols

Protocol 1: Recrystallization

Recrystallization is the most effective technique for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the target compound and impurities in a chosen solvent at high and low temperatures.

Expertise & Causality: The ideal solvent is one in which the carbohydrazide is highly soluble at boiling temperatures but sparingly soluble at room or sub-zero temperatures. For carbohydrazide derivatives, polar protic solvents like ethanol or methanol are excellent starting points due to their ability to form hydrogen bonds with the solute[7].

Step-by-Step Methodology:

  • Solvent Selection: In a test tube, add ~50 mg of crude product. Add a potential solvent (e.g., ethanol) dropwise while heating until the solid just dissolves. Allow to cool to room temperature, then in an ice bath. The formation of a high volume of crystals indicates a suitable solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask (sized so the solvent will fill it by about one-third to one-half). Add the minimum amount of the selected hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount (1-2% w/w) of activated carbon and boil for 2-5 minutes. Caution: Add carbon to a slightly cooled solution to prevent violent boiling.

  • Hot Filtration: If activated carbon was used, or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the filter funnel.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Troubleshooting:

  • Oiling Out: If the product separates as an oil, the solution may be too concentrated or cooling too rapidly. Reheat the mixture to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly[5].

  • No Crystals Form: The solution may be too dilute. Evaporate some solvent and try again. Inducing crystallization by scratching the inside of the flask with a glass rod can also be effective[5].

Protocol 2: Flash Column Chromatography

This technique is indispensable when recrystallization fails to separate impurities with similar solubility properties. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (eluent).

Expertise & Causality: The benzothiophene core is relatively non-polar, while the carbohydrazide group adds significant polarity. This allows for effective separation on a polar stationary phase like silica gel. The mobile phase should be a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol)[8][9]. The optimal eluent composition is determined by Thin Layer Chromatography (TLC) to achieve good separation (target Rf ≈ 0.3-0.4).

Step-by-Step Methodology:

  • Eluent Selection: Using TLC, test various solvent systems (e.g., Hexane:Ethyl Acetate mixtures from 9:1 to 1:1) to find a system that gives your target compound an Rf of ~0.3-0.4 and separates it well from all impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent component (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column. This "dry loading" method typically results in better separation.

  • Elution: Begin eluting the column with the selected mobile phase. Maintain a constant flow rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

chromatography_workflow start Select Eluent (via TLC) pack Pack Column (Silica Slurry) start->pack load Load Sample (Dry Loading) pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect monitor Monitor Fractions (via TLC) collect->monitor combine Combine Pure Fractions & Evaporate Solvent monitor->combine end Purified Product combine->end

Caption: Standard workflow for flash column chromatography.

Purity Assessment: The Self-Validating System

Confirming the purity and identity of the final product is a critical final step. A combination of techniques should be employed.

TechniquePurposeExpected Result for Pure Compound
Melting Point Assess purity and identity.A sharp, narrow melting range (e.g., 220-223°C for the parent acid)[4]. Impurities typically depress and broaden the range.
TLC/HPLC Determine the number of components and quantify purity.A single spot on TLC. A single major peak (>99% by area) in the HPLC chromatogram[10].
NMR Spectroscopy Confirm chemical structure and identify impurities.1H and 13C NMR spectra should match the expected structure with no significant impurity peaks[1].
Mass Spectrometry Confirm molecular weight.A molecular ion peak corresponding to the exact mass of the compound[1].

Conclusion

The purification of this compound and its derivatives is a systematic process guided by the compound's chemical nature and its synthetic pathway. A combination of recrystallization and column chromatography is typically sufficient to achieve the high purity required for pharmaceutical applications. By understanding the principles behind each technique and meticulously executing the protocols, researchers can reliably obtain materials of exceptional quality, paving the way for successful downstream applications in drug development.

References

  • BenchChem. (n.d.). Purification techniques for high-purity 2,7-Diethyl-1-benzothiophene.
  • SIELC Technologies. (n.d.). Separation of Benzothiophene on Newcrom R1 HPLC column.
  • ChemicalBook. (n.d.). This compound Product Description.
  • Jiang, J. H., et al. (2010). N′-(4-Chlorobenzylidene)thiophene-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(4), o923. Retrieved from [Link]

  • LookChem. (n.d.). Exploring 4-Chloro-1-Benzothiophene-2-Carboxylic Acid: A Key Pharmaceutical Intermediate.
  • Algso, M. A. S., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(8).
  • Fouad, M. A., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 498. Retrieved from [Link]

  • Patel, H. M., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Drug Development and Research, 6(4), 134-141.
  • Jiang, J. H. (2010). N'-(4-Chloro-benzyl-idene)thio-phene-2-carbohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o923. Retrieved from [Link]

  • Fouad, M. A., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 498. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and pharmacological investigation of benzothiophene heterocycles. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Potential: Exploring the Properties and Applications of 4-Chloro-1-Benzothiophene.
  • Anwer, S., & Hasan, S. M. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Current Organic Synthesis, 21.
  • BenchChem. (n.d.). Technical Support Center: Crystallization of 1-Acetylpiperidine-4-carbohydrazide Products.
  • Google Patents. (n.d.). CN103804310A - Method for preparing high-purity 7-chloro-5-phenyl-benzodiazepine-2-one.

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Troubleshooting & Optimization

Overcoming challenges in the synthesis of substituted benzothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Substituted Benzothiophenes

A Foreword from Your Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of substituted benzothiophenes. As a Senior Application Scientist, I've witnessed firsthand the immense potential of these sulfur-containing heterocycles in pharmaceuticals and materials science.[1][2] I've also seen the common—and often frustrating—hurdles that researchers encounter. The preparation of specifically substituted benzothiophenes can be a significant challenge, with existing methods sometimes having limited scope regarding the type and placement of substituents.[1][2]

This guide is structured to function as your lab partner, offering direct answers to pressing questions and providing troubleshooting frameworks based on sound chemical principles. We will delve into the causality behind experimental choices, moving beyond simple procedural steps to empower you with the understanding needed to solve problems independently.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level challenges encountered during benzothiophene synthesis.

Q1: Why is my overall yield of the desired substituted benzothiophene consistently low?

A1: Low yields are a frequent issue and can stem from several factors, often related to reaction pathway inefficiencies or product degradation. The key is to systematically diagnose the root cause.

  • Incomplete Reaction: The primary cause is often a suboptimal reaction setup. For instance, in palladium-catalyzed cross-coupling reactions, the choice of catalyst, ligand, base, solvent, and temperature are all critically interlinked.[3][4] An unoptimized combination can lead to slow conversion rates and catalyst deactivation.

  • Side Reactions: Many classical benzothiophene syntheses are prone to side reactions. In the Gewald synthesis of 2-aminobenzothiophenes, for example, common side reactions include the dimerization of the α,β-unsaturated nitrile intermediate and polymerization at elevated temperatures, which can significantly consume starting materials.[5]

  • Product Instability: The benzothiophene core is generally stable, but certain substitution patterns can render it susceptible to degradation under the reaction or workup conditions (e.g., strongly acidic or basic media, high temperatures).

  • Starting Material Purity: Impurities in starting materials can poison catalysts or initiate unwanted side reactions, such as the formation of complex polysulfides in the Gewald reaction, leading to tarry mixtures.[5]

To address low yields, a logical, step-by-step optimization is required. This often involves screening different reaction parameters, as detailed in the troubleshooting sections below.

Q2: I'm struggling with poor regioselectivity. How can I control substitution at the C2 vs. C3 position on the thiophene ring?

A2: Regioselectivity is a classic challenge in heterocyclic chemistry. For benzothiophenes, electrophilic aromatic substitution (SEAr) typically favors the C3 position.[6] This preference is due to the greater stabilization of the cationic intermediate (the sigma complex) when the electrophile adds at C3, as the positive charge can be delocalized without disrupting the aromaticity of the benzene ring.[7][8]

However, this is not absolute. Here’s how to influence the outcome:

  • Steric Hindrance: Bulky substituents already present on the ring can sterically hinder attack at one position, directing the incoming electrophile to the less hindered site.

  • Directed Metalation: A powerful strategy is to use a directing group. An ortho-directing group on the benzene ring can be used with a strong base (like n-BuLi or LDA) to deprotonate a specific site, which can then be quenched with an electrophile.

  • Reaction Mechanism Control: The choice of synthesis route is paramount.

    • Friedel-Crafts Acylation: Tends to show a preference for the C3 position.

    • Metal-Catalyzed Cross-Coupling: Reactions like Suzuki or Stille couplings offer precise regiocontrol. By starting with a halo-benzothiophene (e.g., 2-bromobenzothiophene or 3-bromobenzothiophene), you can selectively build complexity at a specific position.[4][9]

    • Aryne Chemistry: Newer methods using aryne precursors and alkynyl sulfides can provide access to complex substitution patterns that are difficult to achieve with traditional methods.[1][2]

Q3: My crude product is a complex, tarry mixture that is very difficult to purify. What are the best practices?

A3: A tarry or oily crude product is a common and challenging issue, often pointing to polymerization or the formation of high-molecular-weight byproducts.[5][10]

Causality:

  • Excessive Heat: Overheating is a primary culprit, especially in reactions like the Gewald synthesis, where it can cause starting materials or intermediates to polymerize.[5]

  • Polysulfide Formation: In sulfur-mediated reactions, complex polysulfides can form, resulting in dark, viscous mixtures.[5]

  • Impure Solvents/Reagents: Can introduce contaminants that catalyze polymerization.

Troubleshooting & Purification Strategy:

  • Re-evaluate Reaction Conditions: The first step is prevention. Carefully control the reaction temperature, perhaps by using an oil bath with a thermostat. Consider if a lower temperature for a longer duration could achieve the desired conversion without byproduct formation.

  • Initial Workup: Before attempting chromatography, try to remove the bulk of the polymeric material.

    • Trituration: Add a non-polar solvent (like hexane or diethyl ether) in which your product has low solubility but the tarry impurities might dissolve or remain as a solid. Stir vigorously, then decant or filter.

    • Liquid-Liquid Extraction: If the product is in an organic layer, wash it with dilute acid or base to remove any basic or acidic impurities that might be contributing to the complexity.

  • Purification Techniques:

    • Column Chromatography: This is the most common method.[3]

      • Adsorbent: Use silica gel (230–400 mesh) for most applications. If your compound is acid-sensitive, consider using deactivated silica (treated with a base like triethylamine) or alumina.

      • Solvent System: Use TLC to find an appropriate eluent system that gives your product an Rf value of ~0.3-0.4. A shallow solvent gradient during elution can improve the separation of closely related isomers.[10]

    • Recrystallization: This is an excellent technique for obtaining high-purity crystalline solids.[10]

      • Solvent Choice: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[10] A common issue is using too much solvent, which reduces yield.[10] If the product oils out instead of crystallizing, the cause could be impurities or too-rapid cooling.[10] Try adding a co-solvent (anti-solvent) or seeding with a pure crystal.

Part 2: Troubleshooting Specific Synthetic Pathways

Scenario 1: Low Yield in Palladium-Catalyzed C-H Arylation

Problem: "I am attempting a direct C-H arylation of a benzothiophene with an aryl bromide using a Pd(OAc)₂ catalyst, but my yields are below 20%."

This is a common issue in cross-coupling chemistry.[3][11] The catalytic cycle involves multiple steps, and a failure at any point can halt the reaction.

Systematic Troubleshooting Workflow

G cluster_analysis Analysis Outcomes start Low Yield in Pd-Catalyzed Arylation reagents Verify Reagent & Solvent Quality (Anhydrous? Degassed?) start->reagents catalyst Screen Catalyst/Ligand System (e.g., Pd(OAc)₂, PdCl₂(dppf), Buchwald ligands) reagents->catalyst If quality is confirmed base Optimize Base (e.g., K₂CO₃, Cs₂CO₃, KOAc) catalyst->base temp Adjust Temperature (Too low? Too high causing degradation?) base->temp result Analyze Crude Mixture (NMR, LC-MS) temp->result unreacted_sm Unreacted Starting Material result->unreacted_sm Suggests inactive catalyst or wrong conditions degradation Product/Reagent Degradation result->degradation Suggests temperature is too high side_products Significant Side Products (e.g., Homo-coupling) result->side_products Suggests suboptimal ligand or stoichiometry

Caption: Systematic workflow for troubleshooting low yields in Pd-catalyzed reactions.

Expert Analysis & Causality:

  • Catalyst Deactivation: The Pd(0) active species can be sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (N₂ or Ar). The choice of ligand is also critical to stabilize the catalyst and facilitate the catalytic cycle.[4]

  • Incorrect Base: The base plays a crucial role in the C-H activation step. Its strength and solubility can dramatically affect the reaction rate. For C-H arylations, bases like pivalates or carbonates are often required.

  • Suboptimal Ligand: The ligand stabilizes the palladium center and modulates its reactivity. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are often effective for challenging cross-couplings as they promote the oxidative addition step.[12]

  • Temperature Effects: While heat is often required, excessive temperatures can lead to catalyst decomposition or side reactions like homo-coupling of the aryl bromide.

Quantitative Data Example: Optimization Table

For a model reaction of benzothiophene 1,1-dioxide with phenylboronic acid, optimization studies show the dramatic effect of catalyst and co-oxidant choice.[3]

EntryPd Catalyst (10 mol%)Cu Salt (2.0 equiv)SolventYield (%)[3]
1Pd(OAc)₂Cu(OAc)₂DMSO92
2PdCl₂Cu(OAc)₂DMSO65
3Pd(PPh₃)₄Cu(OAc)₂DMSO45
4Pd(OAc)₂CuCl₂DMSO78
5Pd(OAc)₂Cu(OAc)₂Toluene31

This table clearly demonstrates that the combination of Pd(OAc)₂ and Cu(OAc)₂ in DMSO is superior for this specific transformation.

Scenario 2: Side Reactions in Gewald Synthesis

Problem: "I am performing a Gewald synthesis to get a 2-aminobenzothiophene, but my main product is a dimer of the Knoevenagel intermediate, and the reaction mixture is dark brown."

This is a classic issue in this multicomponent reaction.[5][13] The reaction proceeds through a Knoevenagel condensation, followed by sulfur addition and cyclization.[13][14] Each step has potential failure modes.

Troubleshooting Logical Flow

G start Gewald Synthesis Failure dimer Problem: Dimerization of Knoevenagel Intermediate start->dimer tar Problem: Tarry, Dark Mixture start->tar solution_dimer Cause: Knoevenagel condensation is faster than sulfur addition/cyclization. Solution: Add sulfur at the start. Use a weaker base (e.g., morpholine) to balance reaction rates. dimer->solution_dimer solution_tar Cause: Polymerization or polysulfide formation. Solution: Maintain strict temperature control (e.g., 50-60°C). Ensure high-purity starting materials. tar->solution_tar

Caption: Troubleshooting common side reactions in the Gewald synthesis.

Expert Analysis & Causality:

  • Dimerization: The Knoevenagel condensation product is an electron-deficient alkene, making it susceptible to a Michael addition from another molecule of the carbanion intermediate. This dimerization is a significant side reaction.[5] The choice of base is critical; a very strong base can accelerate the condensation far beyond the rate of the subsequent sulfur addition and cyclization, allowing the intermediate to build up and dimerize. Using a milder base like morpholine or diethylamine can better synchronize the rates of the tandem reactions.

  • Tarry Mixture: Dark, insoluble materials are often a result of polymerization or complex polysulfide formation.[5] This is typically caused by excessive heat. The Gewald reaction is often exothermic, and care must be taken to control the internal temperature. Running the reaction at a moderately elevated, but controlled, temperature (e.g., 50-65 °C) is often optimal. Microwave irradiation has also been explored as a way to improve yields and reduce reaction times by providing rapid, uniform heating.[13][15]

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is for the synthesis of 4-arylbenzothiophenes from a 4-chlorobenzothiophene precursor, a common step in building molecular complexity.[12]

Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask, add the 4-chlorobenzothiophene (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.03 equiv) and a phosphine ligand (e.g., SPhos, 0.06 equiv).[12] Add degassed solvent (e.g., toluene, ~0.2 M concentration).

  • Reaction: Stir the mixture at 80–85 °C for 2-4 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, add water to the mixture and extract twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.[12]

Protocol 2: General Procedure for Gewald Aminothiophene Synthesis

This protocol describes the one-pot synthesis of a 2-aminobenzothiophene derivative from a ketone, an active methylene nitrile, and sulfur.[13][15]

Methodology:

  • Initial Mixture: In a round-bottom flask equipped with a condenser and magnetic stirrer, combine the ketone (e.g., cyclohexanone, 1.0 equiv), the α-cyanoester (e.g., ethyl cyanoacetate, 1.0 equiv), and elemental sulfur (1.1 equiv) in a solvent like ethanol or DMF.

  • Base Addition: Add a base (e.g., morpholine or diethylamine, 1.5 equiv) dropwise to the stirred suspension. The addition may be exothermic.

  • Reaction: Heat the mixture to 50-60 °C and stir for 2-5 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Isolation: The product may precipitate as a solid. Collect the solid by filtration, wash it with cold water and a small amount of cold ethanol, and dry it under vacuum. If the product does not precipitate, extract the aqueous mixture with ethyl acetate.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).[10]

References

  • BenchChem. (2025).
  • BenchChem. (2025). common side reactions in the Gewald synthesis of aminothiophenes.
  • BenchChem. (2025). Purification techniques for high-purity 2,7-Diethyl-1-benzothiophene.
  • ChemistryViews.org. (2020).
  • ChemicalBook. (2022). Synthesis of Benzothiophene.
  • Wikipedia. (n.d.). Gewald reaction.
  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction.
  • J Org Chem. (2024).
  • Guidechem. (n.d.). Electrophilic substitution of an indole as opposed to benzofuran and benzothiophene - FAQ.
  • Stack Exchange. (2018). Electrophilic substitution of an indole as opposed to benzofuran and benzothiophene.
  • MDPI. (n.d.). Hetero-Type Benzannulation Leading to Substituted Benzothio-Phenes.
  • Matsuzawa, T., Hosoya, T., & Yoshida, S. (2020). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science.
  • NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • ResearchGate. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Han, F. S. (2013).

Sources

Technical Support Center: Optimization of Reaction Conditions for Carbohydrazide Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this versatile molecule. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Introduction to Carbohydrazide Synthesis

Carbohydrazide (CH6N4O) is a white, water-soluble solid with significant applications as an oxygen scavenger in boiler systems to prevent corrosion, a precursor in the synthesis of polymers and pharmaceuticals, and a reagent in various organic reactions.[1][2] The most common laboratory and industrial synthesis routes involve the reaction of a carbonyl compound precursor with hydrazine.[1] Two prevalent methods are:

  • From Dialkyl Carbonates: This method involves the nucleophilic substitution reaction of a dialkyl carbonate (e.g., diethyl carbonate or dimethyl carbonate) with hydrazine hydrate.[3] The reaction proceeds through a carbazate intermediate.

  • From Urea: This industrial process involves the treatment of urea with hydrazine, producing carbohydrazide and ammonia.[1]

This guide will primarily focus on the dialkyl carbonate route, as it is a widely used method in laboratory settings.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of carbohydrazide. Each problem is followed by potential causes and scientifically-grounded solutions.

Issue 1: Low or No Product Yield

A low yield of carbohydrazide is one of the most common challenges. The following table outlines potential causes and the recommended actions to improve your yield.

Potential Cause Scientific Rationale Recommended Solution
Incomplete Reaction The reaction kinetics may be too slow at the current temperature, or the reaction has not been allowed to proceed for a sufficient duration to reach completion.Gradually increase the reaction temperature in increments of 5-10°C, while monitoring the reaction progress by TLC or another suitable analytical method. Similarly, extend the reaction time, taking aliquots periodically to determine the point of maximum conversion.
Suboptimal Temperature While higher temperatures can increase reaction rates, excessively high temperatures (typically above 110-120°C for diethyl carbonate) can lead to the formation of side products and decomposition of the desired product, thereby reducing the overall yield.[4]Maintain the reaction temperature within the optimal range for your specific dialkyl carbonate. For the reaction of diethyl carbonate with hydrazine hydrate, a pot temperature rising from approximately 96°C to 119°C has been shown to be effective.[4]
Poor Quality Reagents Hydrazine hydrate can degrade over time through oxidation. Dialkyl carbonates can hydrolyze if exposed to moisture. Using degraded reagents will result in a lower effective concentration of reactants and consequently, a lower yield.Use freshly opened or properly stored reagents. It is advisable to verify the concentration of the hydrazine hydrate solution by titration if it has been stored for an extended period.
Inefficient Mixing The reaction between the dialkyl carbonate and hydrazine hydrate is a two-phase reaction initially, as they are only partially miscible.[4] Inadequate agitation will result in a slow reaction rate at the interface of the two phases.Ensure vigorous and continuous stirring throughout the reaction to create a homogenous mixture or a fine emulsion, maximizing the interfacial area between the reactants.
Loss of Product During Workup Carbohydrazide has appreciable solubility in water.[1] If an excessive amount of water is used for recrystallization, or if the product is not sufficiently cooled before filtration, a significant amount of product may be lost in the mother liquor.Use a minimal amount of hot water for recrystallization to just dissolve the crude product. After recrystallization, cool the solution to a low temperature (e.g., 0-5°C) and allow sufficient time for complete precipitation before filtration.[3]
Issue 2: Product is Impure (e.g., off-white, low melting point)

The presence of impurities is another common issue, often indicated by a discoloration of the product or a broad and depressed melting point.

Potential Cause Scientific Rationale Recommended Solution
Side Reactions at High Temperatures At elevated temperatures, hydrazine can react with the carbazate intermediate or carbohydrazide itself to form undesired by-products such as triaminoguanidine salts or other condensation products.Strictly control the reaction temperature and avoid localized overheating. Use a well-controlled heating mantle and ensure efficient stirring to distribute the heat evenly.
Unreacted Starting Materials If the reaction does not go to completion, unreacted diethyl carbonate or hydrazine hydrate may remain in the crude product.Ensure the optimal stoichiometry of reactants is used. A slight excess of hydrazine hydrate is typically employed to drive the reaction to completion.[4] Monitor the reaction progress to confirm the disappearance of the limiting reagent.
Inefficient Purification A single recrystallization may not be sufficient to remove all impurities, especially if they have similar solubility profiles to carbohydrazide.Perform a second recrystallization. The use of a mixed solvent system, such as water and ethanol, can be effective.[4] Dissolve the crude product in a minimal amount of hot water and then add ethanol to precipitate the purified carbohydrazide, as it is less soluble in the mixed solvent upon cooling. The addition of a small amount of activated charcoal to the hot solution before filtration can help to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of hydrazine hydrate to diethyl carbonate?

A1: A molar ratio of approximately 2.2 moles of hydrazine hydrate to 1 mole of diethyl carbonate is commonly used.[4] This slight excess of hydrazine helps to ensure the complete conversion of the diethyl carbonate and the intermediate ethyl carbazate to carbohydrazide.

Q2: What is the role of pH in the synthesis of carbohydrazide?

A2: While the synthesis is typically carried out without explicit pH control, the reaction medium is basic due to the presence of hydrazine hydrate. The nucleophilicity of hydrazine is crucial for the reaction to proceed. In acidic conditions (pH below 7), the hydrazine would be protonated to the hydrazinium ion (N₂H₅⁺), which is not nucleophilic and would thus inhibit the reaction. Therefore, maintaining a basic environment is essential.

Q3: Can a catalyst be used to improve the reaction rate?

A3: For the synthesis of carbohydrazide from dialkyl carbonates and hydrazine, the reaction is typically carried out at elevated temperatures without the need for a catalyst. However, in related reactions, such as the formation of hydrazones, general acid or base catalysis can play a role in accelerating the reaction.[5] For this specific synthesis, the basicity of hydrazine itself is generally sufficient to drive the reaction.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by observing the distillation of the alcohol byproduct (ethanol in the case of diethyl carbonate). A rapid initial distillation rate that slows over time is indicative of the reaction proceeding.[4] Additionally, thin-layer chromatography (TLC) can be used to monitor the disappearance of the starting materials and the appearance of the product. A more quantitative method would involve taking aliquots from the reaction mixture at different time points and analyzing them by HPLC.

Q5: What are the key safety precautions to take during carbohydrazide synthesis?

A5: Hydrazine hydrate is toxic and a suspected carcinogen, so it should be handled with appropriate personal protective equipment (gloves, safety goggles, lab coat) in a well-ventilated fume hood.[6] The reaction should be conducted behind a safety shield, especially when heating. Avoid inhalation of vapors and direct contact with the skin.

Experimental Protocols

General Protocol for the Synthesis of Carbohydrazide from Diethyl Carbonate

This protocol is a generalized procedure based on established methods.[4]

Materials:

  • Diethyl carbonate

  • Hydrazine hydrate (85% solution in water)

  • Deionized water

  • 95% Ethanol

  • Ether

Equipment:

  • Round-bottomed flask

  • Thermometer

  • Fractionating column

  • Condenser

  • Heating mantle with a variable transformer

  • Stirring apparatus

  • Büchner funnel and flask

  • Vacuum source

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a thermometer and a magnetic stirrer, add diethyl carbonate (1.0 mol) and 85% hydrazine hydrate (2.2 mol).

  • Initial Mixing: Stir the mixture vigorously. The two reactants are initially partially miscible, and an exothermic reaction will cause the temperature to rise.[4] Continue stirring until a single phase is formed.

  • Distillation: Attach a fractionating column and a condenser to the flask. Heat the mixture using a heating mantle. The ethanol and water will begin to distill off.

  • Reaction Monitoring: Continue heating for approximately 4 hours. The temperature of the reaction mixture will gradually increase from about 96°C to 119°C.[4] Collect the distillate. The reaction is nearing completion when the rate of distillation significantly decreases.

  • Crystallization: After the reaction is complete, cool the reaction mixture to room temperature, and then further cool it in an ice bath for at least one hour to allow the carbohydrazide to crystallize.

  • Isolation of Crude Product: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol and then with ether to aid in drying.

  • Purification (Recrystallization): Dissolve the crude carbohydrazide in a minimal amount of hot deionized water. If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered. To the hot, clear solution, add 95% ethanol until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to effect crystallization.

  • Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol and ether, and dry under vacuum.

Visualization of Key Processes

Reaction Mechanism

The synthesis of carbohydrazide from diethyl carbonate and hydrazine is a two-step nucleophilic acyl substitution reaction.

ReactionMechanism cluster_step1 Step 1: Formation of Ethyl Carbazate cluster_step2 Step 2: Formation of Carbohydrazide DiethylCarbonate Diethyl Carbonate Intermediate1 Tetrahedral Intermediate 1 DiethylCarbonate->Intermediate1 + Hydrazine Hydrazine1 Hydrazine Hydrazine2 Hydrazine EthylCarbazate Ethyl Carbazate Intermediate1->EthylCarbazate - Ethanol Intermediate2 Tetrahedral Intermediate 2 EthylCarbazate->Intermediate2 + Hydrazine Carbohydrazide Carbohydrazide Intermediate2->Carbohydrazide - Ethanol Ethanol1 Ethanol Ethanol2 Ethanol

Caption: Reaction mechanism for carbohydrazide synthesis.

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting low product yield.

TroubleshootingWorkflow Start Low Yield Observed CheckReaction Check Reaction Completion (TLC, HPLC) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete No Complete Reaction Complete CheckReaction->Complete Yes OptimizeConditions Optimize Reaction Conditions: - Increase Temperature - Extend Reaction Time Incomplete->OptimizeConditions CheckReagents Check Reagent Quality Complete->CheckReagents End Yield Improved OptimizeConditions->End GoodReagents Reagents are Good Quality CheckReagents->GoodReagents Yes BadReagents Reagents May Be Degraded CheckReagents->BadReagents No CheckWorkup Review Workup Procedure GoodReagents->CheckWorkup UseNewReagents Use Fresh Reagents BadReagents->UseNewReagents UseNewReagents->End WorkupOK Workup is Optimized CheckWorkup->WorkupOK Yes WorkupIssue Potential Loss During Workup CheckWorkup->WorkupIssue No WorkupOK->End OptimizeWorkup Optimize Workup: - Minimize Recrystallization Solvent - Ensure Complete Precipitation WorkupIssue->OptimizeWorkup OptimizeWorkup->End

Caption: Troubleshooting workflow for low carbohydrazide yield.

References

  • PrepChem. (n.d.). Preparation of carbohydrazide. Retrieved from [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Fast hydrazone reactants: Electronic and acid/base effects strongly influence rate at biological pH. Bioconjugate chemistry, 19(12), 2543-2548. [Link]

  • Wikipedia. (n.d.). Carbohydrazide. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE. Retrieved from [Link]

  • Google Patents. (n.d.). CN106674059A - Synthesis method of carbohydrazide.
  • ResearchGate. (n.d.). Reaction rates of phenylhydrazine with a range of carbonyl compounds in a selection of catalyzing buffers at pH 7.4. Retrieved from [Link]

  • Kölmel, D. K., & Kool, E. T. (2014). Fast alpha nucleophiles: Structures that undergo rapid hydrazone/oxime formation at neutral pH. Organic letters, 16(4), 1056-1059. [Link]

  • Scilit. (n.d.). Green Synthetic Method for 1,5‐Disubstituted Carbohydrazones. Retrieved from [Link]

  • Google Patents. (n.d.). EP0103400B1 - Process for making carbohydrazide.
  • Redox. (2024, December 1). Safety Data Sheet Carbohydrazide. Retrieved from [Link]

  • Science.gov. (n.d.). pH-sensitive hydrazone bond: Topics. Retrieved from [Link]

  • Ataman Kimya. (n.d.). Carbohydrazide. Retrieved from [Link]

  • Shandong Taihe Water Treatment Co., Ltd. (n.d.). Carbohydrazide. Retrieved from [Link]

  • Gas-Sensing.com. (n.d.). Carbohydrazide: An Essential Tool with Hidden Hazards. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Thiocarbohydrazides: Synthesis and Reactions. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Stability of 4-Chloro-1-benzothiophene-2-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-1-benzothiophene-2-carbohydrazide and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of handling and stabilizing this important class of compounds. My aim is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequently encountered challenges during the synthesis, purification, and storage of this compound derivatives.

Q1: I am observing a lower-than-expected yield during the final hydrazinolysis step to form the carbohydrazide. What could be the cause?

A1: Low yields in the final step of synthesis are often attributable to a few key factors:

  • Incomplete Reaction: The reaction of the corresponding ester or acyl chloride with hydrazine hydrate may be incomplete. Ensure you are using a sufficient excess of hydrazine hydrate and an adequate reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.[1]

  • Side Reactions: The electrophilic nature of the acyl chloride intermediate can lead to side reactions if other nucleophiles are present. Ensure your starting materials and solvents are free from water and other nucleophilic impurities.

  • Product Precipitation and Loss: The carbohydrazide product may have limited solubility in the reaction solvent, leading to premature precipitation and incomplete reaction or loss during workup. Careful selection of the solvent system is important. For instance, refluxing in ethanol is a common practice.[1]

  • Degradation of Starting Material: The precursor, such as 4-Chloro-1-benzothiophene-2-carboxylic acid, should be of high purity. Instability of this precursor can impact the overall yield.[2]

Q2: My purified this compound appears to be degrading upon storage, showing new spots on TLC/HPLC. What is the likely degradation pathway?

A2: The primary points of instability in this molecule are the carbohydrazide functional group and the benzothiophene ring system. The most common degradation pathways are:

  • Hydrolysis: The carbohydrazide linkage is susceptible to both acid- and base-catalyzed hydrolysis. The presence of moisture is a key factor. The primary degradation product would be the parent carboxylic acid, 4-Chloro-1-benzothiophene-2-carboxylic acid, and hydrazine.[3]

  • Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to a sulfoxide or sulfone, especially in the presence of oxidizing agents or prolonged exposure to air. The hydrazide moiety itself can also undergo oxidative degradation.[4][5]

  • Photodegradation: Aromatic chlorinated compounds can be susceptible to photodegradation, potentially leading to dechlorination or other complex reactions upon exposure to UV light.[6][7]

II. Frequently Asked Questions (FAQs)

Q3: What are the optimal storage conditions for solid this compound?

A3: To ensure long-term stability, the solid compound should be stored under the following conditions:

  • Temperature: Cool conditions, typically 2-8 °C, are recommended.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.

  • Light: Protect from light by using amber vials or storing in a dark place.

  • Moisture: A desiccated environment is crucial to prevent hydrolysis. Store in a tightly sealed container with a desiccant.

Q4: I need to prepare a stock solution for my experiments. What is the recommended solvent and how should I store it?

A4: The choice of solvent is critical for solution stability.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are generally suitable for preparing stock solutions.

  • Solvents to Avoid: Protic solvents, especially those containing water, should be avoided for long-term storage due to the risk of hydrolysis. If aqueous buffers are required for an assay, fresh dilutions from a non-aqueous stock should be made immediately before use.

  • Storage of Stock Solutions: Store stock solutions at -20 °C or -80 °C in tightly sealed vials to minimize solvent evaporation and exposure to moisture and light.

Q5: Are there any formulation strategies to enhance the stability of carbohydrazide derivatives in a liquid formulation?

A5: Yes, several strategies can be employed to enhance stability:

  • pH Control: Maintaining the pH of the formulation in a neutral to slightly acidic range can help minimize base-catalyzed hydrolysis.

  • Use of Antioxidants: The inclusion of antioxidants can mitigate oxidative degradation of both the benzothiophene ring and the carbohydrazide group.

  • Exclusion of Oxygen: Preparing and storing the formulation under an inert atmosphere can prevent oxidation.

  • Co-solvents: The use of co-solvents can sometimes enhance stability, but this must be evaluated on a case-by-case basis.

III. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH guidelines.[3][8][9]

1. Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate at 60°C for 2 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours. Dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration (e.g., 1.2 million lux hours).

3. Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating RP-HPLC method for this compound and its potential degradation products.[5][10][11][12][13]

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with 70% A, 30% B. Linearly increase to 90% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and 310 nm
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[12] The specificity is confirmed by the separation of the main peak from all degradation product peaks in the forced degradation samples.

IV. Visualizations

Potential Degradation Pathways

G main This compound acid_prod 4-Chloro-1-benzothiophene-2-carboxylic Acid + Hydrazine main->acid_prod Hydrolysis (Acid/Base, H2O) ox_prod1 Sulfoxide Derivative main->ox_prod1 Oxidation (H2O2, Air) photo_prod Dechlorinated Species / Ring Cleavage Products main->photo_prod Photolysis (UV Light) ox_prod2 Sulfone Derivative ox_prod1->ox_prod2 Further Oxidation

Caption: Potential degradation pathways for this compound.

Forced Degradation Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) prep->acid base Base Hydrolysis (0.1 N NaOH, 60°C) prep->base ox Oxidation (3% H2O2, RT) prep->ox thermal Thermal (Solid, 80°C) prep->thermal photo Photolytic (UV/Vis Light) prep->photo neutralize Neutralize (if applicable) acid->neutralize base->neutralize hplc Analyze via Stability-Indicating HPLC-UV ox->hplc thermal->hplc photo->hplc neutralize->hplc identify Identify Degradants (LC-MS) hplc->identify

Caption: Workflow for conducting a forced degradation study.

V. References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Structure and Thermal Stability of Carbohydrazide Complexes with Uranium(VI) Nitrate, Perrhenate, Perchlorate, and Chloride. (2023). Inorganic Chemistry, 62(26), 10284-10294. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. (2020). SciForum. [Link]

  • Thermal stability and decomposition of pharmaceutical compounds. (2019). ResearchGate. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]

  • Development and validation of a stability indicatimg HPLC method for the simultaneous determination of captopril and indapamide. (n.d.). TSI Journals. [Link]

  • C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. (2021). Organic & Biomolecular Chemistry, 19(38), 8363-8373. [Link]

  • A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. (2023). Semantic Scholar. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia. [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. (2024). MDPI. [Link]

  • Thermodynamic stability of carbonic anhydrase: measurements of binding affinity and stoichiometry using ThermoFluor. (2005). PubMed. [Link]

  • Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. (2012). Scientia Pharmaceutica, 80(4), 939-949. [Link]

  • Exploring 4-Chloro-1-Benzothiophene-2-Carboxylic Acid: A Key Pharmaceutical Intermediate. (n.d.). Geshem. [Link]

  • Thermal Stability of Drugs. (2020). NETZSCH Analyzing & Testing. [Link]

  • Study of photochemical oxidation of standard chlorinated paraffins and identification of degradation products. (2010). ResearchGate. [Link]

  • Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. (2010). Semantic Scholar. [Link]

  • Synthesis and pharmacological investigation of benzothiophene heterocycles. (2008). ResearchGate. [Link]

  • C3-Chlorination of C2-Substituted Benzo[b]thiophene Derivatives in the Presence of Sodium Hypochlorite. (2021). ResearchGate. [Link]

  • C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. (2021). Organic & Biomolecular Chemistry. [Link]

  • Photochemical degradation of short-chain chlorinated paraffins in aqueous solution by hydrated electrons and hydroxyl radicals. (n.d.). University of Iowa. [Link]

  • Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. (2019). Molecules, 24(17), 3141. [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). Molecules, 27(2), 498. [Link]

  • Degradation kinetics and transformation products of chlorophene by aqueous permanganate. (2018). Water Research, 138, 143-152. [Link]

Sources

Side reaction products in the synthesis of 4-Chloro-1-benzothiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-1-benzothiophene-2-carbohydrazide. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this critical intermediate in their work. As a key building block in the synthesis of advanced pharmaceutical products, including the atypical antipsychotic Brexpiprazole, ensuring its purity is paramount.[1]

This guide provides an in-depth analysis of the common synthetic pathway, potential side reactions, and troubleshooting strategies to mitigate the formation of impurities. Our approach is rooted in mechanistic understanding to empower you to not only identify but also prevent these side products, ensuring the robustness and reproducibility of your synthesis.

Part 1: Overview of the Synthetic Pathway

The most common and efficient route to synthesize this compound involves a two-step process starting from 4-Chloro-1-benzothiophene-2-carboxylic acid.[1][2]

  • Esterification: The carboxylic acid is first converted into a more reactive ester, typically a methyl or ethyl ester. This is often achieved through Fischer esterification, using an excess of the corresponding alcohol (methanol or ethanol) and a catalytic amount of strong acid (e.g., H₂SO₄).[3]

  • Hydrazinolysis: The resulting ester undergoes nucleophilic acyl substitution with hydrazine hydrate. In this step, the hydrazine molecule displaces the alkoxy group of the ester to form the final carbohydrazide product.[4][5][6]

The overall workflow is summarized in the diagram below.

Synthesis_Workflow Start 4-Chloro-1-benzothiophene- 2-carboxylic Acid Ester Methyl/Ethyl 4-Chloro- 1-benzothiophene-2-carboxylate Start->Ester  Step 1: Esterification (e.g., MeOH, H⁺)   Product 4-Chloro-1-benzothiophene- 2-carbohydrazide Ester->Product  Step 2: Hydrazinolysis (N₂H₄·H₂O)  

Caption: General two-step synthetic workflow.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues and impurities encountered during the synthesis.

Q1: My final product is contaminated with the starting material, 4-Chloro-1-benzothiophene-2-carboxylic acid. What are the likely causes?

This is a very common issue that can arise from two primary sources:

  • Cause A: Incomplete Esterification (Step 1): If the initial conversion of the carboxylic acid to its ester is not driven to completion, the unreacted acid will be carried over into the hydrazinolysis step. Since the carboxylic acid is generally unreactive towards hydrazine under these conditions, it will persist as a major impurity in the final crude product.

  • Cause B: Hydrolysis (Step 2): Hydrazine hydrate, as the name implies, contains water. During the hydrazinolysis reaction, particularly if prolonged heating is applied, the ester intermediate or even the final carbohydrazide product can be hydrolyzed back to the parent carboxylic acid.

Troubleshooting & Prevention:

  • Validate Step 1 Completion: Before proceeding to hydrazinolysis, confirm the complete consumption of the starting acid using Thin Layer Chromatography (TLC) or LC-MS. If the reaction is incomplete, consider extending the reaction time or adding a dehydrating agent.

  • Control Step 2 Conditions: Minimize the risk of hydrolysis by using a moderate reaction temperature (e.g., refluxing ethanol is common) and avoiding excessively long reaction times once the ester has been consumed.[5][6]

  • Purification: The acidic nature of this impurity allows for a simple purification strategy. The crude product can be dissolved in an organic solvent (like ethyl acetate) and washed with a mild aqueous base (e.g., sodium bicarbonate solution). The carbohydrazide will remain in the organic layer, while the carboxylic acid will be extracted into the aqueous layer as its salt.

Q2: I've isolated a significant, high-molecular-weight impurity that is poorly soluble in most solvents. What is it?

The most probable identity of this impurity is N,N'-bis(4-chloro-1-benzothiophene-2-carbonyl)hydrazine . This dimeric side product forms when one molecule of hydrazine reacts with two molecules of the ester intermediate.

Mechanism of Formation:

This side reaction is favored under conditions where the concentration of the ester is high relative to the concentration of hydrazine. After the first molecule of ester reacts to form the desired carbohydrazide, the remaining nitrogen on the hydrazide is still nucleophilic and can attack a second molecule of the ester.

Dimer_Formation cluster_0 Pathway A: Desired Product cluster_1 Pathway B: Side Product Formation Ester1 Ester Intermediate Product Target Carbohydrazide Ester1->Product + N₂H₄ (Excess) Hydrazine N₂H₄ Product2 Target Carbohydrazide Dimer N,N'-Diacylhydrazine (Side Product) Product2->Dimer + Ester (Deficient N₂H₄) Ester2 Ester Intermediate

Caption: Competing reaction pathways leading to the desired product versus the diacylhydrazine side product.

Troubleshooting & Prevention:

  • Use Excess Hydrazine: The most effective way to suppress the formation of this dimer is to use a significant molar excess of hydrazine hydrate (typically 3 to 10 equivalents) relative to the ester. This ensures that an ester molecule is statistically more likely to encounter a fresh hydrazine molecule than a molecule of the already-formed carbohydrazide.

  • Control Reagent Addition: For larger-scale reactions, consider adding the ester solution slowly to the heated solution of hydrazine hydrate. This maintains a high concentration of hydrazine relative to the ester throughout the reaction.

  • Purification: Due to its symmetrical nature and strong intermolecular hydrogen bonding, the diacylhydrazine is often crystalline and much less soluble than the desired product. It can frequently be removed by trituration or recrystallization from a suitable solvent (e.g., ethanol, methanol).

Q3: The hydrazinolysis reaction is sluggish, and I observe gas bubbles. What's happening?

This indicates the decomposition of hydrazine. While hydrazine is stable under normal conditions, its decomposition is catalyzed by elevated temperatures and the presence of certain metallic ions or surfaces.[7]

  • Thermal Decomposition: At high temperatures, hydrazine can decompose into nitrogen and ammonia gas.[7][8]

    • 3 N₂H₄ → 4 NH₃ + N₂

  • Catalytic Decomposition: Traces of metal ions like Cu²⁺ or Fe³⁺, or even rough metal surfaces, can significantly catalyze this decomposition, even at lower temperatures.[9][10]

Troubleshooting & Prevention:

  • Temperature Control: Avoid excessive heating. Most hydrazinolysis reactions proceed efficiently at the boiling point of the alcohol solvent (e.g., methanol or ethanol).[5][6] Do not heat neat hydrazine hydrate unless you have specific safety protocols in place.

  • Use High-Purity Reagents and Glassware: Ensure your starting materials, solvents, and reaction vessels are free from metal contaminants. Use clean, glass-lined reactors for larger-scale work.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation of hydrazine, which can also contribute to degradation pathways.

Q4: Are there other, less common side products I should be aware of?

While less frequent, other impurities can arise:

  • Benzothiophene Dimerization: Under certain oxidative or harsh acidic/thermal conditions, the benzothiophene core itself can undergo dimerization.[11][12][13] This would result in complex, high-molecular-weight impurities. Adhering to moderate reaction conditions makes this unlikely.

  • Azine Formation: If your starting ester or solvent is contaminated with aldehydes or ketones, hydrazine will readily react with them to form highly colored and often insoluble azine impurities. Always use pure, certified solvents and reagents.

Part 3: Recommended Experimental Protocols

The following protocols are provided as a validated starting point. Optimization may be required based on your specific equipment and scale.

Protocol 1: Esterification of 4-Chloro-1-benzothiophene-2-carboxylic acid
  • To a round-bottom flask equipped with a reflux condenser, add 4-Chloro-1-benzothiophene-2-carboxylic acid (1.0 eq).

  • Add anhydrous methanol or ethanol (approx. 10-20 mL per gram of acid).

  • Carefully add concentrated sulfuric acid (H₂SO₄, approx. 0.1-0.2 eq) dropwise with stirring.

  • Heat the mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting acid spot is no longer visible.

  • Cool the reaction to room temperature. Neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester, which can often be used in the next step without further purification.

Protocol 2: Hydrazinolysis to form this compound
  • To a round-bottom flask equipped with a reflux condenser, add the crude ester (1.0 eq) and ethanol (approx. 10 mL per gram of ester).

  • Add hydrazine hydrate (98% or similar, 5.0 eq) to the solution.

  • Heat the mixture to reflux and maintain for 2-6 hours.

  • Monitor the reaction by TLC until the starting ester spot has completely disappeared. The product is often a solid that precipitates from the reaction mixture upon heating or subsequent cooling.[14]

  • Cool the reaction mixture to room temperature, then further cool in an ice bath for 30-60 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol to remove excess hydrazine and other soluble impurities.

  • Dry the product under vacuum to obtain the this compound, typically as a white or off-white solid.

Part 4: Summary of Potential Products

This table summarizes the key compounds involved in the synthesis and their properties for easy identification.

Compound NameRoleMolecular FormulaMolecular Weight ( g/mol )Notes for Identification
4-Chloro-1-benzothiophene-2-carboxylic acidStarting MaterialC₉H₅ClO₂S212.65Acidic proton signal (>10 ppm) in ¹H NMR. Soluble in aqueous base.
Methyl 4-Chloro-1-benzothiophene-2-carboxylateIntermediateC₁₀H₇ClO₂S226.68Characteristic methyl ester singlet (~3.9 ppm) in ¹H NMR.
This compound Target Product C₉H₇ClN₂OS 226.68 Broad NH and NH₂ signals in ¹H NMR. Typically a crystalline solid with poor solubility in nonpolar solvents. [15]
N,N'-bis(4-chloro-1-benzothiophene-2-carbonyl)hydrazineSide ProductC₁₈H₁₀Cl₂N₂O₂S₂437.32High molecular weight. Often very insoluble. Symmetrical structure may simplify NMR spectrum.
References
  • Mechanism for the reaction of ester with hydrazine hydrate. (2022). ResearchGate. Available at: [Link]

  • Benzo[b]thiophene dimerization: A promising experimental finding directed to the C-3 functionalization with aryl alcohols. (n.d.). Blucher Proceedings. Available at: [Link]

  • Dimerization pathways for benzannulated thiophene dioxides. (2020). ResearchGate. Available at: [Link]

  • Safety and Handling of Hydrazine. (n.d.). DTIC. Available at: [Link]

  • Exploring 4-Chloro-1-Benzothiophene-2-Carboxylic Acid: A Key Pharmaceutical Intermediate. (n.d.). Fine Chemicals Marketplace. Available at: [Link]

  • Dimerization of benzothiophene S‐oxides with substituents at 3‐position... (2021). ResearchGate. Available at: [Link]

  • When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this? (2023). Quora. Available at: [Link]

  • Thermal Decomposition of Hydrazine. (n.d.). NASA Technical Reports Server. Available at: [Link]

  • Reaction of esters with hydrazine? (2002). Sciencemadness.org. Available at: [Link]

  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. (2022). PubMed Central. Available at: [Link]

  • Dimerization reactions with oxidized brominated thiophenes. (2021). RSC Publishing. Available at: [Link]

  • Decomposition of Hydrazine in Preserved Boilers. (n.d.). ResearchGate. Available at: [Link]

  • Preparation of carbohydrazide. (n.d.). PrepChem.com. Available at: [Link]

  • How can I combine hydrazine derivative and ester? (2024). ResearchGate. Available at: [Link]

  • Research on Hydrazine Decomposition. (1971). DTIC. Available at: [Link]

  • N′-(4-Chlorobenzylidene)thiophene-2-carbohydrazide. (2010). PubMed Central. Available at: [Link]

  • 4-Chlorobenzo[b]thiophene-2-carboxylic Acid. (2016). Organic Spectroscopy International. Available at: [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Available at: [Link]

Sources

Addressing inconsistent results in biological assays with 4-Chloro-1-benzothiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-1-benzothiophene-2-carbohydrazide

A Guide to Navigating Inconsistent Results in Biological Assays

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot the unique challenges this compound may present in biological assays. Our goal is to empower you with the scientific rationale behind experimental observations, enabling you to generate robust and reproducible data.

Section 1: Compound Profile & Key Considerations

This compound is a heterocyclic molecule that combines two biologically significant pharmacophores: the benzothiophene core and a carbohydrazide moiety. The benzothiophene scaffold is a staple in medicinal chemistry, known for a vast range of activities including anticancer, anti-inflammatory, and antimicrobial effects[1][2]. The carbohydrazide group is a versatile chemical handle but also a potential source of assay artifacts due to its reactivity[3][4]. Understanding this dual nature is the first step in designing successful experiments.

PropertyDataSource
Chemical Name This compound[5]
Molecular Formula C₉H₇ClN₂OS[5]
Molecular Weight 226.68 g/mol Inferred
CAS Number 35339-46-3[5]
Inferred Solubility Soluble in DMSO, DMF; sparingly soluble in alcohols; poorly soluble in aqueous buffers.General chemical knowledge
Storage Store at 2-8°C, desiccated, and protected from light.Standard practice

Core Chemical Features and Their Implications:

  • Benzothiophene Ring: A rigid, aromatic structure that can participate in π-π stacking and hydrophobic interactions with biological targets[6]. Its derivatives have been explored as modulators of key signaling pathways[7].

  • Carbohydrazide Group (-CONHNH₂): This group is a hydrogen bond donor and acceptor. The terminal amine (-NH₂) is nucleophilic and can potentially form covalent bonds or Schiff bases (hydrazones) with aldehydes and ketones, which may be present in assay reagents or cellular systems[8]. This reactivity is a critical consideration for assay design.

  • 4-Chloro Substituent: This electron-withdrawing group modulates the electronic properties of the benzothiophene ring system, which can influence binding affinity and metabolic stability.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: We strongly recommend using 100% dimethyl sulfoxide (DMSO) to prepare high-concentration stock solutions (e.g., 10-50 mM). The compound exhibits poor solubility in aqueous buffers. When preparing working dilutions, it is crucial to ensure the final concentration of DMSO in the assay is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts[9].

Q2: I'm seeing precipitate in my assay plate after adding the compound. What should I do?

A2: Precipitation is a common issue and a primary source of inconsistent results. It indicates that the compound's solubility limit has been exceeded in the final assay buffer.

  • Causality: When an aqueous buffer is added to a DMSO stock, the compound can "crash out" of the solution.

  • Troubleshooting Steps:

    • Visually Inspect: Always check the highest concentration wells for precipitation after dilution.

    • Reduce Final Concentration: The most straightforward solution is to lower the top concentration of your dose-response curve.

    • Intermediate Dilution: Perform a serial dilution in a solvent mixture that is more miscible with your aqueous buffer (e.g., 50% DMSO in media) before the final dilution into the assay plate.

    • Solubility Test: Formally determine the compound's solubility limit in your specific assay buffer before running a full experiment.

Q3: Could the carbohydrazide group interfere with my assay?

A3: Yes, this is a key consideration. The hydrazide functional group is known for specific types of reactivity that can lead to false positives or negatives[3][4].

  • Mechanism of Interference: The nucleophilic -NH₂ group can react with aldehyde or ketone groups on other molecules to form hydrazones[8]. It may also chelate metal ions, which could be problematic in metalloenzyme assays.

  • Preventative Measures:

    • Analyze Reagents: Check if any of your key reagents (e.g., detection probes, metabolites) contain aldehyde or ketone functionalities.

    • Run Controls: Always include "compound-only" controls (without enzyme or cells) to check for direct reactivity with detection reagents.

    • Structural Analogs: If possible, test a closely related analog lacking the hydrazide group to confirm that the observed activity is not solely due to this moiety.

Section 3: Troubleshooting Guide for Inconsistent Results

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: My dose-response curve is not sigmoidal; it's flat or shows a 'U-shape' (biphasic response).

  • Potential Cause 1: Compound Aggregation. At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or other proteins, leading to a sharp drop in activity that is not related to true binding. This can create a steep, non-classical dose-response curve.

  • Solution: Re-run the assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. If the potency of the compound decreases significantly, aggregation was likely the cause.

  • Potential Cause 2: Cytotoxicity. In cell-based assays, if the compound is cytotoxic at higher concentrations, it can kill the cells, leading to a drop in signal that masks the intended biological effect (e.g., activation of a reporter gene). This can result in a U-shaped curve where a positive effect at low concentrations is reversed by toxicity at high concentrations.

  • Solution: Perform a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo®) in parallel with your primary functional assay[7]. This allows you to define a non-toxic concentration range for your experiments.

  • Potential Cause 3: Reaching the Solubility Limit. If the compound precipitates at higher concentrations, the effective concentration in solution plateaus. This will result in a flat response at the high end of your dose-response curve.

  • Solution: As detailed in FAQ Q2, confirm the compound's solubility in your assay buffer and adjust your concentration range accordingly.

Problem 2: I'm observing high background noise or a drifting signal over time.

  • Potential Cause 1: Compound Instability. The compound may be unstable in the aqueous, pH-buffered assay conditions, degrading over the course of the incubation period. This can lead to a changing signal and poor reproducibility.

  • Solution: Minimize pre-incubation times. Prepare fresh dilutions of the compound immediately before use[9]. If the assay requires a long incubation, conduct a time-course experiment to assess the stability of the compound's effect over several hours.

  • Potential Cause 2: Intrinsic Compound Properties. The benzothiophene core is a fluorophore and can also absorb light. If your assay uses a fluorescence or absorbance readout, the compound itself may be contributing to the signal.

  • Solution: Always run control wells containing only the compound in assay buffer (no cells or enzyme) across the full concentration range. Subtract this background signal from your experimental wells to correct for intrinsic interference[10].

Problem 3: The inhibition I see at a specific concentration is not repeatable between experiments.

  • Potential Cause 1: Inconsistent Reagent Preparation. Minor variations in buffer pH, ionic strength, or the concentration of a critical cofactor can dramatically impact enzyme activity and, consequently, inhibitor potency[10].

  • Solution: Adhere strictly to a Standard Operating Procedure (SOP) for all reagent preparations[11]. Prepare large batches of buffers and critical reagents to be used across multiple experiments to reduce variability. Always verify the pH of your buffers after preparation.

  • Potential Cause 2: Inactive Enzyme/Protein. If the activity of your target protein is low or variable, the apparent effect of an inhibitor will also be inconsistent[12].

  • Solution: Always include a positive control inhibitor with a known IC₅₀ value in your assay. This helps validate that the assay is performing as expected. Additionally, perform an enzyme titration to determine the optimal enzyme concentration that gives a robust signal within the linear range of the assay[12].

Section 4: Experimental Workflows & Diagrams

Adhering to a validated workflow is paramount for achieving reproducible results. Below is a generalized workflow for troubleshooting and a standardized protocol for compound handling.

Troubleshooting Workflow for Assay Inconsistency

The following diagram outlines a logical path for diagnosing inconsistent results.

G Inconsistent_Results Inconsistent Results Observed (e.g., High Variability, Poor Curve Fit) Check_Solubility Step 1: Verify Compound Solubility - Visual inspection - Reduce top concentration Inconsistent_Results->Check_Solubility Precipitate_Observed Precipitate Observed? Check_Solubility->Precipitate_Observed Run_Controls Step 2: Assess Assay Artifacts - Compound-only controls (background) - Cytotoxicity counter-screen Precipitate_Observed->Run_Controls No Modify_Dilution Modify Dilution Scheme & Re-test Precipitate_Observed->Modify_Dilution Yes Artifacts_Present Artifacts Present? Run_Controls->Artifacts_Present Validate_Assay Step 3: Validate Assay Components - Check buffer pH & formulation - Run positive control inhibitor - Titrate enzyme/cells Artifacts_Present->Validate_Assay No Correct_Data Correct for Background Define Non-Toxic Range Artifacts_Present->Correct_Data Yes Assay_Fails_QC Assay Fails QC? Validate_Assay->Assay_Fails_QC Refine_Protocol Refine Assay Protocol (e.g., incubation time, reagent stability) Assay_Fails_QC->Refine_Protocol No Optimize_Assay Optimize Assay Conditions & Re-test Assay_Fails_QC->Optimize_Assay Yes Data_OK Data is Likely Valid Proceed with Analysis Refine_Protocol->Data_OK Modify_Dilution->Inconsistent_Results Correct_Data->Inconsistent_Results Optimize_Assay->Inconsistent_Results

Caption: A systematic workflow for troubleshooting inconsistent assay results.

Protocol: Preparation of Compound Stock and Working Solutions

This protocol is designed to minimize solubility-related artifacts.

  • Prepare High-Concentration Stock:

    • Accurately weigh the this compound powder.

    • Add 100% DMSO to achieve a final concentration of 50 mM.

    • Vortex thoroughly for 2-5 minutes until the solid is completely dissolved.

    • Aliquot into single-use tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Prepare Intermediate Dilution Plate (96-well format):

    • Thaw one aliquot of the 50 mM stock solution completely and mix gently.

    • Create an intermediate serial dilution plate in 100% DMSO. For a 10-point, 3-fold dilution series, you would pipette your stock into the first well and then serially dilute across the row. This plate serves as the source for your final assay plates.

  • Prepare Final Assay Plate:

    • Using a multichannel pipette, transfer a small volume (e.g., 1-2 µL) from the intermediate DMSO plate into the corresponding wells of your final assay plate containing the assay buffer/media.

    • Crucial Step: Mix the plate immediately and thoroughly (e.g., using a plate shaker for 1 minute) to ensure rapid and uniform dispersion of the compound, minimizing precipitation.

    • The final DMSO concentration should not exceed 0.5%.

Section 5: Potential Mechanism of Action

Benzothiophene derivatives have been identified as modulators of diverse signaling pathways. For instance, some have been shown to act as agonists of the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system[7]. While the specific targets of this compound are determined experimentally, the diagram below illustrates a potential mechanism through which such a compound could act.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound Benzothiophene Derivative receptor Cellular Target (e.g., Kinase, Receptor) compound->receptor downstream1 Downstream Effector 1 receptor->downstream1 downstream2 Downstream Effector 2 downstream1->downstream2 tf Transcription Factor downstream2->tf gene Gene Expression (e.g., Cytokines, Proliferation Genes) tf->gene Translocation nucleus Nucleus response Cellular Response (e.g., Inflammation, Apoptosis) gene->response

Sources

Modifying experimental protocols for better reproducibility with 4-Chloro-1-benzothiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-1-benzothiophene-2-carbohydrazide

A Senior Application Scientist's Guide to Enhancing Experimental Reproducibility

Welcome to the technical support center for this compound (CBT-C). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile benzothiophene derivative. As a key intermediate in the synthesis of pharmacologically active compounds, ensuring the reproducibility of experiments involving CBT-C is paramount. This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues, optimizing reaction conditions, and ensuring the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling, properties, and applications of this compound.

Q1: What are the primary applications of this compound?

A1: this compound is a crucial heterocyclic building block in medicinal chemistry. Its carbohydrazide functional group is highly reactive and serves as a versatile handle for synthesizing a wide array of derivatives. Primarily, it is used in the synthesis of:

  • Acylhydrazones: Through condensation with various aldehydes and ketones, forming compounds screened for potent antimicrobial and anticancer activities.[1][2]

  • Heterocyclic Rings: It serves as a precursor for constructing more complex ring systems like oxadiazoles, triazoles, and thiazoles, which are scaffolds found in many biologically active molecules.[3]

  • Pharmaceutical Intermediates: The benzothiophene core is a key structural motif in various pharmaceuticals. While its direct precursor, 4-Chloro-1-benzothiophene, is an intermediate for the antipsychotic drug Brexpiprazole, CBT-C is explored for creating novel analogues and other potential drug candidates.[4][5]

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage is critical for maintaining the stability and reactivity of CBT-C. The hydrazide group is susceptible to both oxidation and hydrolysis.

  • Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark place.[4][5] Long-term storage at refrigerated temperatures (2-8 °C) is recommended.

  • Handling: Avoid prolonged exposure to atmospheric moisture and oxygen. When weighing and transferring the compound, do so in a controlled environment (e.g., a glove box or on a balance with a draft shield) and minimize the time the container is open. Use clean, dry spatulas and glassware to prevent contamination.

Q3: What are the key physical and chemical properties I should be aware of?

A3: Understanding the fundamental properties of CBT-C is essential for experimental design.

PropertyValueSignificance & Experimental Implication
Molecular Formula C₉H₇ClN₂OSUsed for calculating molecular weight and for elemental analysis confirmation.[6]
Molecular Weight 226.69 g/mol Essential for accurate molar calculations in reaction stoichiometry.[7]
Appearance White to off-white solidA significant color change (e.g., to yellow or brown) may indicate degradation or impurity.
Solubility Sparingly soluble in common alcohols (ethanol, methanol); soluble in polar aprotic solvents like DMSO and DMF.Dictates the choice of solvent for reactions and analytical sample preparation. Always test solubility on a small scale first.
Reactivity The hydrazide moiety is a potent nucleophile and a reducing agent.It readily reacts with electrophiles like aldehydes, ketones, and acyl chlorides. Avoid strong oxidizing agents.[8]

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides a question-and-answer-based troubleshooting guide for specific problems encountered during the synthesis and application of CBT-C.

Q4: My synthesis of CBT-C from its corresponding ester (e.g., ethyl 4-chloro-1-benzothiophene-2-carboxylate) with hydrazine hydrate is giving a very low yield. What are the likely causes and solutions?

A4: This is a common issue often rooted in the quality of reagents or reaction conditions. The reaction involves the nucleophilic acyl substitution of the ester with hydrazine.

Potential Causes & Solutions:

  • Poor Quality or Incorrect Stoichiometry of Hydrazine Hydrate:

    • The Problem: Hydrazine hydrate concentration can vary and it can degrade over time.[9] Using a stoichiometric amount of a low-concentration solution will result in incomplete conversion.

    • The Solution: Use a fresh, unopened bottle of high-purity hydrazine hydrate. It is common practice to use a significant excess (3-10 equivalents) of hydrazine hydrate to drive the reaction to completion. The excess hydrazine also often serves as the solvent.

  • Insufficient Reaction Time or Temperature:

    • The Problem: The reaction may be kinetically slow. Without sufficient heat and time, the starting ester will remain unreacted.

    • The Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical starting point is to reflux the reaction mixture in ethanol or neat hydrazine hydrate for several hours (4-24h).[10] If TLC shows the persistence of starting material, extend the reflux time.

  • Product Loss During Workup:

    • The Problem: CBT-C has some water solubility. If the reaction is quenched with a large volume of water, the product may not fully precipitate or may be lost during filtration.

    • The Solution: After cooling the reaction mixture, pour it into ice-cold water to induce precipitation. Minimize the total volume of water used. Wash the collected solid with a minimal amount of cold water to remove excess hydrazine, then with a non-polar solvent like hexane to remove organic impurities. Ensure the product is thoroughly dried under vacuum.

Workflow for Troubleshooting Low Synthesis Yield

G start Low Yield of CBT-C Synthesis check_hydrazine Verify Hydrazine Hydrate Quality & Stoichiometry start->check_hydrazine hydrazine_ok Is Hydrazine fresh & in large excess (3-10 eq)? check_hydrazine->hydrazine_ok check_conditions Review Reaction Conditions (Time & Temp) conditions_ok Was reaction monitored by TLC to completion? check_conditions->conditions_ok check_workup Analyze Workup & Isolation Procedure workup_ok Was precipitation done in ice-water & solid washed correctly? check_workup->workup_ok hydrazine_ok->check_conditions Yes fix_hydrazine Action: Use fresh hydrazine hydrate and increase excess. hydrazine_ok->fix_hydrazine No conditions_ok->check_workup Yes fix_conditions Action: Increase reflux time and monitor via TLC. conditions_ok->fix_conditions No fix_workup Action: Optimize precipitation volume; use cold washes. workup_ok->fix_workup No end_node Yield Improved workup_ok->end_node Yes fix_hydrazine->end_node fix_conditions->end_node fix_workup->end_node

Caption: Troubleshooting workflow for low-yield synthesis.

Q5: I am trying to perform a condensation reaction between CBT-C and an aldehyde to form a hydrazone, but the reaction is messy, showing multiple spots on TLC.

A5: The formation of hydrazones from hydrazides is generally a robust reaction, but side reactions can occur if not properly controlled.[11]

Potential Causes & Solutions:

  • Absence of an Acid Catalyst:

    • The Problem: The reaction requires protonation of the aldehyde's carbonyl oxygen to make the carbon more electrophilic for the attack by the hydrazide's terminal nitrogen. Without a catalyst, the reaction is slow, allowing for side reactions or degradation.

    • The Solution: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture (typically in a solvent like ethanol).[11] This will significantly accelerate the desired condensation reaction.

  • Reaction Temperature is Too High:

    • The Problem: While heating is often necessary, excessive temperatures can cause the degradation of the starting materials or the resulting hydrazone product, especially if the aldehyde is sensitive.

    • The Solution: Start the reaction at room temperature after adding the catalyst. If the reaction is slow, gently heat to reflux and monitor closely with TLC. For sensitive substrates, maintaining the temperature between 50-60 °C might be sufficient.

  • Impure Starting Materials:

    • The Problem: Impurities in either the CBT-C or the aldehyde will naturally lead to a complex reaction mixture. An old or improperly stored aldehyde may have partially oxidized to the corresponding carboxylic acid.

    • The Solution: Ensure the purity of your CBT-C via melting point or NMR spectroscopy. Use a freshly purchased or purified aldehyde. If the aldehyde is a liquid, consider running it through a short plug of silica or neutral alumina to remove acidic impurities before use.

Part 3: Optimized Experimental Protocols for Reproducibility

To ensure self-validating and reproducible results, the following detailed protocols incorporate critical quality control checkpoints.

Protocol 1: Synthesis of this compound (CBT-C)

This protocol details the synthesis from ethyl 4-chloro-1-benzothiophene-2-carboxylate.

Materials:

  • Ethyl 4-chloro-1-benzothiophene-2-carboxylate

  • Hydrazine hydrate (~64%, high purity)

  • Ethanol (absolute)

  • Deionized Water

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethyl 4-chloro-1-benzothiophene-2-carboxylate (1.0 eq).

  • Reagent Addition: Add absolute ethanol (approx. 10 mL per gram of ester) followed by a large excess of hydrazine hydrate (5.0 eq).

    • Causality Note: Using ethanol as a co-solvent ensures the starting ester is fully dissolved, while the excess hydrazine drives the equilibrium towards the product side.

  • Reflux: Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously.

  • Monitoring (QC Checkpoint): After 2 hours, and every hour thereafter, take a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate (e.g., using 30% ethyl acetate in hexane as eluent). Monitor for the disappearance of the starting ester spot. The reaction is typically complete within 4-8 hours.

  • Precipitation: Once the reaction is complete, cool the flask to room temperature, then place it in an ice bath. Slowly pour the cold reaction mixture into a beaker containing ice-cold deionized water (approx. 50 mL per gram of starting ester) while stirring. A white precipitate should form immediately.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with a small amount of cold deionized water (to remove residual hydrazine) and then with cold hexane (to remove non-polar impurities).

  • Drying: Dry the pure white solid under high vacuum for at least 4 hours to remove all residual solvents.

  • Characterization (Final Validation): Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should also be determined and compared to literature values.

Protocol 2: Synthesis of a 4-Chloro-1-benzothiophene-2-acylhydrazone Derivative

This protocol provides a general method for the condensation of CBT-C with an aromatic aldehyde.

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as absolute ethanol or methanol in a round-bottom flask.

  • Aldehyde Addition: Add the desired aromatic aldehyde (1.0-1.1 eq) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

    • Mechanistic Note: The acid protonates the aldehyde's carbonyl, increasing its electrophilicity and accelerating the nucleophilic attack by the terminal -NH₂ of the hydrazide.[11]

  • Reaction: Stir the reaction at room temperature for 30 minutes. If no precipitate forms and TLC indicates a slow reaction, heat the mixture to a gentle reflux (60-80 °C).

  • Monitoring (QC Checkpoint): Monitor the reaction by TLC until the CBT-C spot is consumed (typically 1-4 hours).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates directly from the reaction mixture. If not, reduce the solvent volume under reduced pressure or add cold water to induce precipitation.

  • Purification: Collect the solid by vacuum filtration. Wash the solid with cold ethanol to remove unreacted aldehyde. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain a highly pure acylhydrazone.

  • Characterization (Final Validation): Confirm the structure by spectroscopic methods. Key features in ¹H NMR include the disappearance of the aldehyde proton and the appearance of a new imine proton (-N=CH-), typically as a singlet between 8-9 ppm.

Visualizing the Synthetic Pathway

G cluster_0 Step 1: CBT-C Synthesis cluster_1 Step 2: Hydrazone Formation Ester Ethyl 4-chloro-1- benzothiophene-2-carboxylate Hydrazide 4-Chloro-1-benzothiophene- 2-carbohydrazide (CBT-C) Ester->Hydrazide  Hydrazine Hydrate (excess)  EtOH, Reflux Hydrazide_ref CBT-C Aldehyde Aromatic Aldehyde (R-CHO) Hydrazone Acylhydrazone Derivative Aldehyde->Hydrazone  Glacial Acetic Acid (cat.)  EtOH, RT to Reflux Hydrazide_ref->Hydrazone  Glacial Acetic Acid (cat.)  EtOH, RT to Reflux

Caption: General synthetic workflow using CBT-C.

References

  • Exploring 4-Chloro-1-Benzothiophene-2-Carboxylic Acid: A Key Pharmaceutical Intermediate. (n.d.). Google Cloud.
  • Synthesis and biological activity of some more heterocyclic compounds containing benzothiophene moiety. (2011). Taylor & Francis Online.
  • This compound Product Description. (n.d.). ChemicalBook.
  • Exploring 4-Chloro-1-Benzothiophene: Properties and Applications. (n.d.). Google Cloud.
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). PMC - NIH.
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). MDPI.
  • 4-chloro- Benzo[b]thiophene CAS#: 66490-33-3. (n.d.). ChemicalBook.
  • N′-(4-Chlorobenzylidene)thiophene-2-carbohydrazide. (n.d.). PMC - NIH.
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (n.d.). PMC - NIH.
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • Addressing issues with hydrazine hydrate concentration and purity. (2025). BenchChem.
  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024). MDPI.

Sources

Validation & Comparative

A Comparative Analysis of 4-Chloro-1-benzothiophene-2-carbohydrazide: A Promising Scaffold in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the global fight against antimicrobial resistance (AMR), the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms is a paramount objective for the scientific community. Among these, the benzothiophene nucleus, a sulfur-containing heterocyclic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This guide provides a detailed comparative analysis of 4-Chloro-1-benzothiophene-2-carbohydrazide, a key derivative, and its analogues against other antimicrobial agents, supported by experimental data and protocols to offer a comprehensive resource for researchers, scientists, and drug development professionals.

The Benzothiophene Scaffold: A Foundation for Novel Antimicrobials

Benzothiophene derivatives are being extensively investigated for their therapeutic potential. Their structural versatility allows for the synthesis of a diverse library of compounds with a range of pharmacological activities.[2] The fusion of a benzene ring and a thiophene ring creates a stable aromatic system that can be readily functionalized to modulate its biological properties. The introduction of a carbohydrazide moiety at the 2-position of the benzothiophene ring further enhances its potential as a pharmacophore. Carbohydrazides and their derivatives, particularly acylhydrazones, are known to possess significant biological activities, including antimicrobial effects, by acting as effective chelating agents for metal ions crucial for microbial growth or by interfering with various enzymatic pathways.[3][4]

The subject of this guide, this compound, with the chemical formula C9H7ClN2OS, combines the key features of a chlorinated benzothiophene core and a reactive carbohydrazide group.[5] The presence of the chlorine atom at the 4-position can significantly influence the compound's lipophilicity and electronic properties, potentially enhancing its membrane permeability and interaction with biological targets.

Synthesis of this compound and its Derivatives

The synthesis of this compound typically starts from the corresponding carboxylic acid, 4-Chloro-1-benzothiophene-2-carboxylic acid.[6] This intermediate is crucial in the synthesis of various pharmaceuticals, including the atypical antipsychotic Brexpiprazole.[6] The general synthetic pathway involves the conversion of the carboxylic acid to its corresponding ester, followed by reaction with hydrazine hydrate to yield the desired carbohydrazide.

A common synthetic route for related benzothiophene-2-carbohydrazides is outlined below:

A 4-Chloro-1-benzothiophene-2-carboxylic acid B Esterification (e.g., SOCl2, MeOH) A->B Step 1 C Methyl 4-chloro-1-benzothiophene-2-carboxylate B->C D Hydrazinolysis (NH2NH2·H2O, EtOH) C->D Step 2 E This compound D->E

Caption: General synthetic scheme for this compound.

Further derivatization, particularly the formation of acylhydrazones by reacting the carbohydrazide with various aldehydes or ketones, has been a successful strategy to generate potent antimicrobial agents.[3] This approach allows for extensive structural diversification to optimize antimicrobial activity and reduce cytotoxicity.[7]

Comparative Antimicrobial Activity

While specific antimicrobial data for the parent this compound is not extensively published in comparative studies, the antimicrobial potential of its derivatives is well-documented. For instance, acylhydrazone derivatives of substituted benzothiophene-2-carbohydrazides have shown promising activity against multidrug-resistant Staphylococcus aureus (MRSA).[3]

One notable study synthesized a series of benzo[b]thiophene acylhydrazones and screened them against S. aureus.[8] The results highlighted that (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, a close analogue of the topic compound, exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against both a reference S. aureus strain and two clinically isolated resistant strains (methicillin-resistant and daptomycin-resistant).[3][8]

For a comprehensive comparison, the following table summarizes the reported MIC values for a representative benzothiophene derivative against common pathogens, alongside the performance of standard antimicrobial agents.

Compound/AgentStaphylococcus aureus (MRSA)Escherichia coliCandida albicans
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide 4 µg/mL [3][8]Not ReportedNot Reported
Ciprofloxacin0.5 - 2 µg/mL0.015 - 1 µg/mLNot Applicable
Vancomycin1 - 2 µg/mLNot ApplicableNot Applicable
FluconazoleNot ApplicableNot Applicable0.25 - 4 µg/mL

Note: Data for comparator agents are typical ranges and can vary depending on the specific strain and testing conditions. The data for the benzothiophene derivative is from a specific study and may not be representative of the entire class.

Putative Mechanism of Action

The precise mechanism of action for this compound and its derivatives is still under investigation, but several plausible pathways have been proposed for benzothiophene-based antimicrobials. These include:

  • Disruption of Cell Membrane Integrity: Some studies suggest that benzothiophene derivatives can damage the bacterial cell membrane, leading to the leakage of intracellular components and ultimately cell death.[1] This can be assessed by measuring the release of cellular components or using membrane potential-sensitive dyes.[1]

  • Inhibition of Key Enzymes: The benzothiophene scaffold can act as an inhibitor for essential bacterial enzymes. For instance, some benzothiophene-indole hybrids have been found to target bacterial pyruvate kinase, a crucial enzyme in glycolysis.[9]

  • Interference with DNA Replication: Chalcone derivatives, which can be synthesized from benzothiophene precursors, have been shown to interfere with DNA replication by inhibiting DNA gyrase and topoisomerase IV.[10]

  • Generation of Reactive Oxygen Species (ROS): Some antimicrobial agents exert their effect by inducing the production of harmful reactive oxygen species within the bacterial cell, leading to oxidative stress and damage to cellular components.[1]

The following diagram illustrates a potential workflow to investigate the mechanism of action of novel benzothiophene derivatives.

A Test Compound (Benzothiophene Derivative) B Bacterial Culture A->B C Membrane Permeability Assay (e.g., Propidium Iodide Staining) B->C D Enzyme Inhibition Assay (e.g., Pyruvate Kinase) B->D E DNA Gyrase/Topoisomerase IV Inhibition Assay B->E F ROS Detection Assay (e.g., DCFH-DA) B->F G Cell Lysis C->G H Enzyme Activity Measurement D->H I DNA Supercoiling Assay E->I J Fluorescence Measurement F->J

Caption: Experimental workflow for elucidating the antimicrobial mechanism of action.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for the synthesis of a representative benzothiophene acylhydrazone and for the determination of its Minimum Inhibitory Concentration (MIC) are provided below.

Synthesis of (E)-N'-(substituted-benzylidene)benzo[b]thiophene-2-carbohydrazide

This protocol is a general procedure adapted from the synthesis of similar acylhydrazone derivatives.[8]

Materials:

  • Benzo[b]thiophene-2-carbohydrazide (or a substituted analogue like this compound)

  • Substituted benzaldehyde

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus

  • Stirring plate and magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvents (e.g., ethanol, ethyl acetate)

Procedure:

  • Dissolve an equimolar amount of the benzothiophene-2-carbohydrazide and the desired substituted benzaldehyde in ethanol or methanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Heat the reaction mixture to reflux with constant stirring for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.

  • If a precipitate forms, collect the solid by vacuum filtration and wash it with cold ethanol.

  • If no precipitate forms, the solvent can be removed under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate) to obtain the pure acylhydrazone derivative.

  • Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Test compound (dissolved in a suitable solvent like DMSO)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator (37°C)

  • Plate reader or visual inspection

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a sterile 96-well plate, perform a serial two-fold dilution of the test compound in CAMHB. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 50 µL of the diluted bacterial suspension to each well containing the test compound, resulting in a final volume of 100 µL.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only) in each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a plate reader.

Conclusion and Future Perspectives

This compound and its derivatives represent a promising class of compounds in the quest for novel antimicrobial agents. Their straightforward synthesis, coupled with the potential for broad-spectrum activity, including against resistant pathogens, makes them an attractive scaffold for further investigation. The available data, particularly on acylhydrazone derivatives, underscores the potential of this chemical class.

Future research should focus on a more systematic evaluation of this compound and a wider range of its derivatives against a comprehensive panel of clinically relevant bacteria and fungi. Elucidating the precise mechanism of action will be crucial for rational drug design and the development of compounds with improved efficacy and reduced toxicity. Furthermore, in vivo studies are necessary to assess the therapeutic potential of the most promising candidates. The continued exploration of the benzothiophene scaffold holds significant promise for the development of the next generation of antimicrobial drugs.

References

  • Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. (2022-09-13).
  • Synthesis and antimicrobial activities of benzothiophene derivatives. (2012).
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022-01-14). MDPI.
  • Exploring antibacterial activities in novel benzo[b]thiophene deriv
  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014-09-30).
  • N′-(4-Chlorobenzylidene)thiophene-2-carbohydrazide. (2010).
  • Exploring 4-Chloro-1-Benzothiophene-2-Carboxylic Acid: A Key Pharmaceutical Intermedi
  • Synthesis characterization and antimicrobial activity studies of some transition metal complexes derived from 3-chloro-N'-[(1E)-(2-hydroxy phenyl)methylene]-6-methoxy-1-benzothiophene-2-carbohydrazide. (2014).
  • Synthesis Characterization and Antimicrobial Activity Studies of Some Transition Metal Complexes Derived from 3-Chloro-N′-[(1E)-(2-hydroxy phenyl)methylene]-6-methoxy-1-benzothiophene-2-carbohydrazide. (2014).
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022-01-14). Semantic Scholar.
  • Synthesis Characterization and Antimicrobial Activity Studies of Some Transition Metal Complexes Derived from 3-Chloro-N′-[(1E)-(2-hydroxy phenyl)methylene]-6-methoxy-1-benzothiophene-2-carbohydrazide. (2014-07-03).
  • A Review on Synthesis of Carbohydrazide Derivatives. (2020-03-01). Asian Journal of Green Chemistry.
  • This compound Product Description. ChemicalBook.
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022-01-14).

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Validating the Mechanism of Action of 4-Chloro-1-benzothiophene-2-carbohydrazide: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antimicrobial drug discovery, the emergence of novel chemical scaffolds with potent activity against multidrug-resistant pathogens is of paramount importance. One such scaffold, the benzothiophene core, has demonstrated a broad range of biological activities.[1] This guide focuses on a specific derivative, 4-Chloro-1-benzothiophene-2-carbohydrazide, providing a comprehensive framework for the experimental validation of its mechanism of action. For the purpose of this illustrative guide, we will hypothesize that its primary mode of action is the inhibition of a critical bacterial enzyme.

This document is designed for researchers, scientists, and drug development professionals, offering an in-depth, comparative analysis against well-characterized antibiotics with distinct mechanisms: Penicillin G (a cell wall synthesis inhibitor), Erythromycin (a protein synthesis inhibitor), and Ciprofloxacin (a DNA replication inhibitor). Our objective is to not only provide a roadmap for validating the mechanism of our lead compound but also to offer a comparative context that underscores the nuances of different antibacterial strategies.

The Imperative of Mechanism of Action Validation

A thorough understanding of a drug candidate's mechanism of action is fundamental to its preclinical and clinical development. It informs predictions of efficacy, potential for resistance development, and possible off-target effects.[2][3] Phenotypic screening can identify compounds that inhibit bacterial growth, but a deeper, mechanistic understanding is essential for rational lead optimization and development.[4][5] This guide outlines a systematic, multi-faceted approach to elucidate the precise molecular target and cellular consequences of this compound activity.

A Systematic Workflow for Mechanism of Action Validation

Our proposed workflow is a multi-step process designed to progressively narrow down the mechanism of action from a broad phenotypic effect to specific molecular interactions.

Experimental Workflow cluster_0 Phase 1: Phenotypic & Initial Characterization cluster_1 Phase 2: Target Identification & Engagement cluster_2 Phase 3: Downstream Cellular Effects A Minimum Inhibitory Concentration (MIC) Assay B Bactericidal vs. Bacteriostatic (Time-Kill Assay) A->B Determine potency C Macromolecular Synthesis Assay (DNA, RNA, Protein, Cell Wall) B->C Characterize lethal effect D Target Identification (e.g., CETSA, Affinity Chromatography) C->D Identify affected pathway E Target Engagement Validation (Isothermal Dose-Response CETSA) D->E Confirm direct target binding F In Vitro Enzyme Inhibition Assay E->F Quantify inhibitory activity G Analysis of Downstream Signaling Pathways (Western Blot) F->G Assess cellular consequences H Morphological Analysis (Microscopy) G->H Visualize phenotypic changes

Caption: A systematic workflow for validating the mechanism of action.

Phase 1: Phenotypic and Initial Mechanistic Characterization

The initial phase aims to characterize the antibacterial effect of this compound and provide the first clues towards its mechanism of action.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] This is a fundamental first step to quantify the potency of the compound.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation: Prepare a two-fold serial dilution of this compound and the comparator antibiotics (Penicillin G, Erythromycin, Ciprofloxacin) in a 96-well microtiter plate with Mueller-Hinton Broth (MHB).

  • Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus at 5 x 10^5 CFU/mL).

  • Controls: Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration at which no visible turbidity is observed.

Comparative Data Table 1: Expected MIC Values (Hypothetical)

AntibioticTarget PathwayExpected MIC against S. aureus (µg/mL)
This compound Bacterial Enzyme Inhibition (Hypothesized) 1-4
Penicillin GCell Wall Synthesis0.06 - 0.5[6]
ErythromycinProtein Synthesis0.25 - 1[7]
CiprofloxacinDNA Replication0.125 - 1[8]
Macromolecular Synthesis Assay

This assay helps to identify which major cellular synthesis pathway (DNA, RNA, protein, or cell wall) is primarily affected by the compound. This is achieved by measuring the incorporation of radiolabeled precursors into their respective macromolecules in the presence of the antibiotic.

Experimental Protocol: Radiolabeled Precursor Incorporation Assay

  • Bacterial Culture: Grow a bacterial culture to the mid-logarithmic phase.

  • Aliquoting and Antibiotic Treatment: Aliquot the culture into separate tubes and add this compound or a comparator antibiotic at a concentration of 10x MIC. Include a no-antibiotic control.

  • Radiolabeling: To each tube, add a specific radiolabeled precursor:

    • ³H-thymidine for DNA synthesis

    • ³H-uridine for RNA synthesis

    • ³H-leucine for protein synthesis

    • ¹⁴C-N-acetylglucosamine for peptidoglycan (cell wall) synthesis

  • Time Course Sampling: At various time points (e.g., 0, 5, 10, 20, 30 minutes), remove an aliquot from each tube.

  • Precipitation and Scintillation Counting: Precipitate the macromolecules using trichloroacetic acid (TCA), collect them on a filter, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the incorporated radioactivity over time for each condition.

Comparative Data Table 2: Expected Macromolecular Synthesis Inhibition Patterns

AntibioticDNA SynthesisRNA SynthesisProtein SynthesisCell Wall Synthesis
This compound No immediate effect No immediate effect No immediate effect Immediate Inhibition
Penicillin GNo immediate effectNo immediate effectNo immediate effectImmediate Inhibition[9]
ErythromycinNo immediate effectNo immediate effectImmediate Inhibition[10]No immediate effect
CiprofloxacinImmediate Inhibition[11]Secondary inhibitionSecondary inhibitionNo immediate effect

Based on the hypothesis that our compound is a bacterial enzyme inhibitor involved in cell wall synthesis.

Phase 2: Target Identification and Engagement

Following the initial phenotypic characterization, the next crucial step is to identify the specific molecular target of this compound and confirm direct engagement.

Target Identification using Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for identifying the cellular targets of small molecules by measuring changes in the thermal stability of proteins upon ligand binding.[12][13]

CETSA Workflow A Treat cells with compound or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and aggregated proteins B->C D Quantify soluble protein (e.g., Western Blot, Mass Spectrometry) C->D E Generate melt curves D->E F Identify protein with thermal shift E->F

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA coupled with Mass Spectrometry (Thermal Proteome Profiling)

  • Cell Treatment: Treat intact bacterial cells with this compound or a vehicle control.

  • Heating: Heat the treated cells across a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Proteomic Analysis: Analyze the soluble fractions using quantitative mass spectrometry to identify proteins that show a significant thermal shift in the presence of the compound.[13]

Target Engagement Validation: Isothermal Dose-Response CETSA

Once a putative target is identified, isothermal dose-response CETSA can be used to confirm target engagement in a dose-dependent manner.[13]

Experimental Protocol: Isothermal Dose-Response CETSA

  • Cell Treatment: Treat cells with a range of concentrations of this compound.

  • Heating: Heat all samples to a single, optimized temperature that induces partial denaturation of the target protein.

  • Lysis and Quantification: Lyse the cells and quantify the amount of soluble target protein, typically by Western blot.

  • Data Analysis: Plot the amount of soluble target protein against the compound concentration to generate a dose-response curve and determine the EC50 for target engagement.

Comparative Data Table 3: Expected Target Engagement Outcomes

AntibioticPrimary Bacterial TargetExpected CETSA Outcome
This compound Hypothetical Enzyme (e.g., a Penicillin-Binding Protein) Thermal stabilization of the target enzyme.
Penicillin GPenicillin-Binding Proteins (PBPs)[14]Thermal stabilization of specific PBPs.
Erythromycin50S ribosomal subunit (23S rRNA)[]No direct thermal shift of a single protein, as the target is RNA.
CiprofloxacinDNA gyrase (GyrA/GyrB subunits)[8]Thermal stabilization of GyrA and/or GyrB.

Phase 3: Downstream Cellular Effects

The final phase of validation involves examining the cellular consequences of target engagement to build a complete picture of the compound's mechanism of action.

Analysis of Downstream Signaling and Cellular Processes

If the target is part of a known signaling pathway, Western blotting can be used to assess the phosphorylation status or expression levels of downstream proteins.[16][17] For antimicrobial agents, assays that measure the integrity of key cellular structures are highly informative.

Experimental Protocol: Bacterial Cell Lysis Assay

  • Bacterial Culture: Grow a bacterial culture to a specific optical density (e.g., OD600 of 0.4).

  • Antibiotic Treatment: Add this compound or a comparator antibiotic at a concentration of 5x MIC.

  • Monitoring Lysis: Monitor the OD600 of the cultures over several hours. A decrease in OD600 is indicative of cell lysis.

Comparative Data Table 4: Expected Outcomes of Downstream Effect Assays

AntibioticExpected Outcome in Cell Lysis AssayRationale
This compound Rapid decrease in OD600 Inhibition of a cell wall synthesis enzyme would lead to a weakened cell wall and subsequent lysis.[16]
Penicillin GRapid decrease in OD600Inhibition of peptidoglycan cross-linking weakens the cell wall, leading to lysis.[9][16]
ErythromycinNo significant decrease in OD600 (bacteriostatic)Inhibition of protein synthesis halts growth but does not typically cause cell lysis.[7]
CiprofloxacinGradual decrease in OD600 (bactericidal)Inhibition of DNA replication leads to cell death, which can be followed by lysis.[8]
Visualization of Cellular Morphology

Microscopy techniques, such as transmission electron microscopy (TEM), can provide visual evidence of the effects of the antibiotic on bacterial cell structure.

Experimental Protocol: Transmission Electron Microscopy (TEM)

  • Treatment: Treat bacterial cultures with the test compounds at their MIC for a defined period.

  • Fixation and Processing: Fix the bacterial cells, embed them in resin, and prepare ultrathin sections.

  • Imaging: Image the sections using a transmission electron microscope to observe any changes in cell wall thickness, membrane integrity, or overall morphology.

Comparative_MOA cluster_0 This compound (Hypothesized) cluster_1 Penicillin G cluster_2 Erythromycin cluster_3 Ciprofloxacin A Inhibits Bacterial Enzyme B Disrupted Cell Wall Synthesis A->B C Cell Lysis B->C D Inhibits Transpeptidase (PBP) E Inhibits Peptidoglycan Cross-linking D->E F Cell Lysis E->F G Binds to 50S Ribosomal Subunit H Inhibits Protein Synthesis G->H I Bacteriostasis H->I J Inhibits DNA Gyrase K Inhibits DNA Replication J->K L Cell Death K->L

Caption: Simplified comparison of antimicrobial mechanisms of action.

Conclusion

This guide provides a robust and logical framework for the comprehensive validation of the mechanism of action of this compound. By employing a combination of phenotypic assays, target identification techniques, and downstream effect analyses, and by comparing the results to well-understood antibiotics, researchers can build a strong, evidence-based understanding of their compound's activity. This detailed mechanistic knowledge is indispensable for the successful progression of a promising hit compound through the drug discovery and development pipeline.

References

  • Cho, H., Uehara, T., & Bernhardt, T. G. (2014). Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery. Cell, 159(6), 1300-1311. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Mateus, A., Kurzawa, N., & Savitski, M. M. (2019). Approaches for thermal proteome profiling. Methods in Molecular Biology, 1888, 73-98. [Link]

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  • Wilson, D. N. (2014). How macrolide antibiotics work. Proceedings of the National Academy of Sciences, 111(15), 5486-5487. [Link]

  • Hooper, D. C. (1986). Ciprofloxacin: in vitro activity, mechanism of action, and resistance. Reviews of Infectious Diseases, 8(5), 717-721. [Link]

  • Koca, B., et al. (2021). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Journal of Cellular and Molecular Medicine, 25(14), 6545-6557. [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Chloro-1-benzothiophene-2-carbohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzothiophene scaffold is a privileged structure, forming the core of numerous pharmacologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide focuses on the structure-activity relationships of a specific class of these derivatives: 4-Chloro-1-benzothiophene-2-carbohydrazide analogs. By systematically modifying the core structure and evaluating the resultant changes in biological activity, we can elucidate key structural features essential for potency and selectivity. This document serves as a comprehensive resource for researchers engaged in the design and development of novel therapeutic agents based on this versatile scaffold.

Rationale for Investigation: The Benzothiophene-Carbohydrazide Moiety

The combination of a benzothiophene nucleus with a carbohydrazide linker creates a molecule with significant potential for biological interaction. The benzothiophene ring system, a bicyclic aromatic structure containing a fused benzene and thiophene ring, provides a rigid scaffold that can be readily functionalized. The chlorine atom at the 4-position is an interesting starting point for SAR studies, as its electron-withdrawing nature can influence the overall electronic properties and metabolic stability of the molecule.

The carbohydrazide group (-CO-NH-NH2) is a versatile linker and a key pharmacophore. It can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Furthermore, the terminal amine group is readily condensed with various aldehydes and ketones to generate a diverse library of hydrazone derivatives, allowing for extensive exploration of the chemical space and its impact on biological activity.

Synthesis Strategy: From Core to Analogs

The synthetic pathway to this compound analogs typically follows a two-step process. The initial step involves the synthesis of the core carbohydrazide from the corresponding carboxylic acid, which is a known pharmaceutical intermediate.[3] The second step is the condensation of the carbohydrazide with a variety of aromatic and heteroaromatic aldehydes to yield the final hydrazone analogs.

Synthesis_Workflow start 4-Chloro-1-benzothiophene- 2-carboxylic acid step1 Esterification (e.g., SOCl2, MeOH) start->step1 intermediate1 Methyl 4-chloro-1-benzothiophene- 2-carboxylate step1->intermediate1 step2 Hydrazinolysis (Hydrazine hydrate, EtOH, reflux) intermediate1->step2 core 4-Chloro-1-benzothiophene- 2-carbohydrazide step2->core step3 Condensation (Ar-CHO, EtOH, cat. acid, reflux) core->step3 analogs N'-Arylmethylene-4-chloro-1- benzothiophene-2-carbohydrazide (Hydrazone Analogs) step3->analogs

Caption: General synthetic workflow for the preparation of this compound analogs.

Experimental Protocol: Synthesis of Hydrazone Analogs

The following is a general protocol for the synthesis of N'-arylmethylene-4-chloro-1-benzothiophene-2-carbohydrazides.

  • Preparation of this compound:

    • To a solution of methyl 4-chloro-1-benzothiophene-2-carboxylate (1 equivalent) in ethanol, add hydrazine hydrate (excess, typically 5-10 equivalents).

    • Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The carbohydrazide product often precipitates.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Synthesis of Hydrazone Analogs:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

    • Add the desired aromatic or heteroaromatic aldehyde (1-1.2 equivalents) to the solution.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the mixture for 2-6 hours, monitoring by TLC.

    • After completion, cool the reaction mixture. The hydrazone product will typically precipitate.

    • Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol, methanol, or DMF/ethanol) to obtain the pure product.[4]

Comparative Biological Evaluation: A Multifaceted Analysis

The synthesized analogs of this compound can be screened for a variety of biological activities. Here, we will focus on antimicrobial, anticancer, and anti-inflammatory activities, presenting a comparative analysis based on available data for structurally related compounds and providing standardized protocols for their evaluation.

Antimicrobial Activity

A study by Belaid et al. (2022) investigated the antimicrobial activity of a series of benzo[b]thiophene-2-carbohydrazones, including a 6-chloro substituted analog, against multidrug-resistant Staphylococcus aureus (MRSA).[5] While this study does not focus on the 4-chloro isomer specifically, the structure-activity relationships observed can provide valuable insights.

Compound ID Substitution on Benzothiophene Aldehyde Moiety MIC (µg/mL) vs. S. aureus
Ref-1 6-ChloroPyridin-2-yl4
Ref-2 6-Chloro4-Fluorophenyl16
Ref-3 6-Chloro4-Nitrophenyl32
Ref-4 UnsubstitutedPyridin-2-yl8
Ref-5 Unsubstituted4-Nitrophenyl>64

Data adapted from Belaid et al. (2022) for illustrative SAR discussion.[5]

Structure-Activity Relationship Insights (Antimicrobial):

  • Impact of Halogenation: The presence of a chloro group at the 6-position (Ref-1 vs. Ref-4) appears to enhance the anti-staphylococcal activity, suggesting that halogenation of the benzothiophene ring is favorable. It is plausible that a chloro group at the 4-position would have a similar or even more pronounced effect due to its influence on the electronic distribution of the ring system.

  • Role of the Arylmethylene Moiety: The nature of the aldehyde-derived substituent is crucial. The pyridin-2-yl moiety in Ref-1 confers the highest potency in this series. This suggests that a heteroaromatic ring capable of forming specific interactions with the biological target is beneficial.

  • Electronic Effects of Substituents: The comparison between the 4-fluoro (Ref-2) and 4-nitro (Ref-3) phenyl derivatives indicates that strong electron-withdrawing groups on the phenyl ring may not be optimal for activity.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination: [6]

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Prepare a standardized inoculum of the target bacterial strain (e.g., S. aureus) adjusted to a 0.5 McFarland standard.

  • Inoculate each well with the bacterial suspension. Include positive (bacteria and medium) and negative (medium only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

While specific data on the anticancer activity of this compound analogs is limited, the broader class of benzothiophene derivatives has shown significant promise.[7] For instance, certain benzothiophene acrylonitrile analogs have demonstrated potent growth inhibition in the nanomolar range against a panel of 60 human cancer cell lines.[7]

Inferred Structure-Activity Relationship (Anticancer):

  • Lipophilicity and Substitution: SAR studies on other anticancer agents suggest that lipophilic and electron-withdrawing groups can enhance activity.[8] Therefore, incorporating substituents like trifluoromethyl or additional chloro groups on the arylmethylene part of the hydrazone could be a fruitful avenue for investigation.

  • Target Interaction: The planar benzothiophene ring and the extended conjugation in the hydrazone derivatives make them potential candidates for intercalation with DNA or interaction with the active sites of enzymes like kinases, which are often dysregulated in cancer.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

  • Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow A Seed Cells in 96-well Plate B Add Serial Dilutions of Test Compounds A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours (Formazan Formation) D->E F Solubilize Formazan Crystals (e.g., with DMSO) E->F G Read Absorbance at 570 nm F->G H Calculate % Viability and IC50 G->H

Caption: Workflow for determining anticancer activity using the MTT assay.

Anti-inflammatory Activity

Thiophene-based compounds are known for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[9] The structural features of this compound analogs make them interesting candidates for evaluation as anti-inflammatory agents.

Inferred Structure-Activity Relationship (Anti-inflammatory):

  • Acidic/Amide Moieties: The presence of amide-like structures, such as the carbohydrazide-hydrazone linkage, is a common feature in many anti-inflammatory drugs.[9]

  • Aromatic Substituents: The nature of the substitution on the arylmethylene portion can significantly influence anti-inflammatory activity. For example, incorporating moieties known to interact with the active sites of COX enzymes could lead to potent inhibitors.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model for evaluating acute anti-inflammatory activity.

  • Acclimatize laboratory animals (e.g., Wistar rats) to the experimental conditions.

  • Divide the animals into groups: control (vehicle), standard drug (e.g., indomethacin), and test compound groups (at various doses).

  • Administer the test compounds and the standard drug orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Concluding Remarks and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on related compounds suggest that:

  • Halogenation of the benzothiophene ring is likely to be beneficial for antimicrobial activity.

  • The N'-arylmethylene substituent is a critical determinant of biological activity, with heteroaromatic rings showing particular promise for antimicrobial effects.

  • Systematic exploration of substituents on the arylmethylene ring is warranted to optimize anticancer and anti-inflammatory activities .

Future research should focus on the synthesis and comprehensive biological evaluation of a dedicated library of this compound analogs. This should include a wider range of aldehyde-derived substituents and further modifications to the benzothiophene core. Such studies will undoubtedly provide a clearer understanding of the SAR and pave the way for the identification of lead compounds with potent and selective therapeutic properties.

References

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A Comparative Guide to the Biological Activity of Benzothiophene Isomers and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiophene Scaffold in Medicinal Chemistry

Benzothiophene, an aromatic heterocyclic compound formed by the fusion of a benzene ring and a thiophene ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural rigidity, lipophilicity, and capacity for diverse functionalization have made it a cornerstone in the development of numerous therapeutic agents.[2][3] Marketed drugs such as the osteoporosis treatment Raloxifene, the antiasthmatic Zileuton, and the antifungal Sertaconazole all feature the benzo[b]thiophene core, underscoring its clinical significance.[4][5]

The biological profile of a benzothiophene derivative is critically dependent on the substitution pattern on the bicyclic ring system. The positioning of functional groups—at the C2, C3, or on the benzene ring—gives rise to constitutional isomers with potentially vast differences in pharmacological activity. This guide provides a comparative analysis of the biological activities of various benzothiophene isomers and derivatives, supported by experimental data from the literature. We will delve into their anticancer, antimicrobial, anti-inflammatory, and neurological activities, elucidating the structure-activity relationships (SAR) that govern their therapeutic potential.

Comparative Analysis of Biological Activities

The versatility of the benzothiophene scaffold allows for its application across multiple therapeutic areas.[6] The specific biological effect is intricately linked to the nature and position of its substituents.

Anticancer Activity

Benzothiophene derivatives have shown significant promise as anticancer agents, primarily through their interaction with cellular microtubules, which are critical for cell division.[7] Certain analogs function as tubulin polymerization inhibitors, leading to mitotic arrest and apoptosis.

A key SAR observation is the influence of substituents on the C2-phenyl ring and the benzothiophene core. For example, a series of benzothiophene acrylonitrile analogs demonstrated potent cytotoxic activity, with GI50 (50% growth inhibition) values in the nanomolar range across a panel of 60 human cancer cell lines.[7] The comparison between different substitution patterns reveals critical insights.

Table 1: Comparative Anticancer Activity (GI₅₀) of Benzothiophene Derivatives

Compound ID Key Structural Features Cancer Cell Line GI₅₀ (nM) Reference
Analog 5 2-(3,4,5-trimethoxyphenyl)-3-acrylonitrile NCI-60 Panel (various) 10 - 100 [7]
Analog 6 2-(3-hydroxy-4-methoxyphenyl)-3-acrylonitrile NCI-60 Panel (various) 10 - 100 [7]
Analog 13 2-(4-aminophenyl)-3-acrylonitrile NCI-60 Panel (various) 10 - 100 [7]
Compound 6p Hydrazone derivative LOX IMVI (Melanoma) ~97% inhibition at 10 µM [8]
IPBT 3-iodo-2-phenylbenzo[b]thiophene HepG2 (Liver) 67.04 µM (EC₅₀) [9]

| IPBT | Caco-2 (Colon) | 63.74 µM (EC₅₀) |[9] |

These data suggest that substitutions on the 2-phenyl ring are crucial for potent anticancer activity. The presence of methoxy, hydroxy, and amino groups can significantly enhance cytotoxicity.[7] Furthermore, derivatives like hydrazones have shown selective and potent growth inhibition against melanoma and colon cancer cell lines.[8] The mechanism often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis, a pathway that can be visualized.[7][10]

cluster_0 Mechanism of Tubulin Inhibition BT Benzothiophene Derivative Polymerization Polymerization BT->Polymerization Inhibits Tubulin α/β-Tubulin Dimers Tubulin->Polymerization MT Microtubules Depolymerization Depolymerization MT->Depolymerization Mitosis Cell Division (Mitosis) MT->Mitosis Polymerization->MT Depolymerization->Tubulin Arrest Mitotic Arrest Mitosis->Arrest Disruption leads to Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis cluster_1 General Workflow for Bioactivity Screening Start Synthesized Benzothiophene Derivatives Primary Primary Screening (e.g., Cytotoxicity, Antimicrobial Zone) Start->Primary Dose Dose-Response Assays (Determine IC₅₀, MIC) Primary->Dose Active Compounds Mech Mechanism of Action Studies (e.g., Enzyme Inhibition, Pathway Analysis) Dose->Mech Tox In Vitro Toxicity (on normal cell lines) Mech->Tox End Lead Compound Identification Tox->End

Sources

A Comparative Guide to the Efficacy of 4-Chloro-1-benzothiophene-2-carbohydrazide: An In Vitro and In Vivo Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial drug discovery, the benzothiophene scaffold has emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities.[1][2][3] This guide provides a comprehensive analysis of 4-Chloro-1-benzothiophene-2-carbohydrazide and its derivatives, focusing on a critical comparison of their documented in vitro efficacy against the largely prospective, yet promising, in vivo potential. As a Senior Application Scientist, my aim is to not only present the existing data but also to provide the scientific rationale behind the experimental designs and to extrapolate the potential therapeutic applications and future research directions for this class of compounds.

Introduction: The Therapeutic Potential of the Benzothiophene Core

The benzothiophene nucleus, a fusion of a benzene and a thiophene ring, is a cornerstone in medicinal chemistry.[4][5] Its structural versatility and ability to interact with various biological targets have led to the development of successful drugs for a range of diseases.[2][3] The addition of a carbohydrazide moiety at the 2-position introduces a critical functional group known for its coordination chemistry and ability to form Schiff bases, which often enhances biological activity.[6] This guide will dissect the available scientific evidence to build a case for the therapeutic potential of this compound, particularly in the context of antimicrobial applications.

In Vitro Efficacy: Establishing a Baseline for Antimicrobial Activity

The primary evidence for the efficacy of this compound derivatives comes from in vitro antimicrobial screening. These studies are fundamental in drug discovery as they provide a rapid and cost-effective method to identify and characterize the intrinsic activity of a compound against a specific pathogen.

Antibacterial Activity

A significant body of research has focused on the antibacterial properties of benzothiophene acylhydrazone derivatives. One notable study synthesized a series of compounds by reacting substituted benzo[b]thiophene-2-carboxylic hydrazides with various aldehydes.[5] Among the derivatives, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide demonstrated a potent minimal inhibitory concentration (MIC) of 4 µg/mL against three strains of Staphylococcus aureus, including methicillin-resistant (MRSA) and daptomycin-resistant clinical isolates.[5][7] This is particularly significant given the urgent public health threat posed by antibiotic-resistant bacteria.

Table 1: In Vitro Antibacterial Activity of a Key this compound Derivative

CompoundBacterial StrainMIC (µg/mL)Reference
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideStaphylococcus aureus (Reference)4[5]
Staphylococcus aureus (MRSA)4[5]
Staphylococcus aureus (Daptomycin-resistant)4[5]
Antifungal Activity

The therapeutic potential of this class of compounds extends to antifungal activity. Studies on newly synthesized (E)-N'-benzylidene-3-(piperazin-1-yl)benzo[b]thiophene-2-carbohydrazide derivatives have shown significant antifungal efficacy. For instance, one derivative exhibited superior activity against Candida albicans when compared to the standard antifungal drug, Fluconazole. This highlights the potential of the benzothiophene carbohydrazide scaffold in developing new treatments for fungal infections.

Proposed Mechanism of Action

While the precise mechanism of action for this compound has not been definitively elucidated, research on related thiophene-based heterocycles provides valuable insights. Molecular docking studies on similar compounds have suggested that they may act by inhibiting essential bacterial enzymes, such as D-alanine ligase, which is crucial for cell wall synthesis.[8] Another plausible mechanism, inferred from compounds with similar structural features (hydrophobic regions and amino groups), is the disruption of the bacterial cell membrane integrity, leading to leakage of cellular contents and cell death.[9][10]

G cluster_compound Benzothiophene Derivative cluster_targets Potential Bacterial Targets Compound 4-Chloro-1-benzothiophene- 2-carbohydrazide Derivative CellWall Cell Wall Synthesis (e.g., D-alanine ligase) Compound->CellWall Inhibition CellMembrane Cell Membrane Integrity Compound->CellMembrane Disruption

Caption: Proposed Mechanisms of Antimicrobial Action.

In Vivo Efficacy: Bridging the Gap from Lab to Clinic

A critical step in drug development is the transition from promising in vitro data to demonstrated efficacy in a living organism. Currently, there is a lack of published in vivo studies specifically for this compound. However, the performance of other benzothiophene derivatives in animal models provides a strong rationale for its investigation in this context.

Evidence from Structurally Related Compounds

Research on a structurally related benzothiophene derivative, JSF-3269 , has shown significant in vivo efficacy in an immunocompetent mouse model of acute, drug-resistant Enterococcus faecium infection.[1][11] This demonstrates that the benzothiophene scaffold can be optimized to yield compounds with favorable pharmacokinetic profiles and potent antibacterial activity in a complex biological system.

Furthermore, other studies have reported that certain benzothiophene carbohydrazide derivatives exhibit more potent in vivo anti-inflammatory and anti-nociceptive effects than the commercial drug piroxicam.[4] In the realm of metabolic diseases, novel benzothiophene derivatives have demonstrated antihyperglycemic activity in glucose-loaded mice.[12][13]

These findings collectively suggest that the benzothiophene core is not only biologically active but also capable of being developed into systemically available drugs.

A Roadmap for In Vivo Evaluation: Pharmacokinetics and Animal Models

To evaluate the in vivo potential of this compound, a series of preclinical studies are necessary. A typical workflow for such an evaluation is outlined below.

G cluster_pk Pharmacokinetic Profiling cluster_animal Animal Model Efficacy ADME ADME Studies (Absorption, Distribution, Metabolism, Excretion) Model Infection Model (e.g., murine sepsis model) ADME->Model Dose Selection Tox Toxicology Assessment (e.g., cytotoxicity, genotoxicity) Tox->Model Safety Profile Outcome Efficacy Readouts (e.g., bacterial load reduction, - survival rate) Model->Outcome Therapeutic Effect

Caption: Experimental Workflow for In Vivo Evaluation.

A comprehensive pharmacokinetic study would involve determining the compound's metabolic stability, cell permeability, plasma protein binding, clearance, volume of distribution, bioavailability, and half-life.[14] This data is crucial for designing effective dosing regimens in animal models.

Comparative Analysis and Future Directions

  • In Vitro Promise: The available in vitro data, particularly for derivatives, is strong and suggests that the this compound scaffold is a promising starting point for the development of new antimicrobials. The activity against drug-resistant bacterial strains is especially noteworthy.

  • The In Vivo Imperative: The next critical step is to conduct comprehensive in vivo studies. The success of other benzothiophene derivatives in animal models provides a solid foundation for this endeavor.

  • Structure-Activity Relationship (SAR) Studies: Further chemical modifications of the this compound structure are warranted to optimize both its antimicrobial potency and its pharmacokinetic properties.

Experimental Protocols

Synthesis of (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide

This protocol is adapted from the synthesis of related acylhydrazones.[5]

  • Synthesis of 6-chlorobenzo[b]thiophene-2-carbohydrazide:

    • Start with a suitable precursor, such as ethyl 6-chlorobenzo[b]thiophene-2-carboxylate.

    • Reflux the ester with hydrazine hydrate in an appropriate solvent (e.g., ethanol) for several hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and dry under vacuum.

  • Condensation with 2-pyridinecarboxaldehyde:

    • Dissolve the 6-chlorobenzo[b]thiophene-2-carbohydrazide in a suitable solvent, such as methanol.

    • Add an equimolar amount of 2-pyridinecarboxaldehyde.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 2-4 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Collect the resulting precipitate by filtration, wash with cold methanol, and recrystallize from a suitable solvent (e.g., ethyl acetate) to obtain the pure product.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL) in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

References

  • Small Molecule Benzothiophene with In Vivo Efficacy in a Mouse Model of Drug-Resistant Enterococcus faecium Infection. Journal of Medicinal Chemistry. [Link]

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A Researcher's Guide to Cross-Validating the Anticancer Activity of 4-Chloro-1-benzothiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Cross-Validation in Drug Discovery

The benzothiophene scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Specifically, compounds featuring the carbohydrazide moiety have shown significant potential as cytotoxic agents.[4][5] This guide focuses on a promising, yet under-validated candidate: 4-Chloro-1-benzothiophene-2-carbohydrazide .

While initial high-throughput screens may identify a compound as 'active', this finding is merely the starting point. A compound's true therapeutic potential can only be ascertained through systematic cross-validation in multiple, diverse biological systems. This process is critical for identifying the spectrum of activity, understanding potential resistance mechanisms, and establishing a robust foundation for further preclinical and clinical development. A failure to rigorously validate activity early in the discovery pipeline often leads to costly failures in later stages.

This guide provides a comprehensive framework for the cross-validation of this compound's anticancer activity. We will delve into the rationale behind experimental design, present detailed, self-validating protocols, and offer a template for data interpretation, empowering researchers to generate reliable and reproducible findings.

Part 1: The Strategic Framework for Cross-Validation

The cornerstone of a successful validation study is a well-conceived experimental plan. Our approach is built on a logical, tiered progression from broad cytotoxicity assessment to specific mechanistic investigation across a panel of clinically relevant cancer cell lines.

The Rationale for Cell Line Selection

To profile the activity of this compound, a panel of cell lines representing distinct and prevalent cancer types is essential. This allows for an assessment of both broad-spectrum activity and potential subtype selectivity. For this guide, we propose a panel of three well-characterized and widely used cell lines:

  • A549 (Non-Small Cell Lung Carcinoma): Representing one of the most common and challenging cancers to treat.

  • HCT-116 (Colorectal Carcinoma): A model for gastrointestinal cancers, known for its intact apoptosis signaling pathways.

  • MDA-MB-231 (Triple-Negative Breast Cancer): An aggressive and chemo-resistant breast cancer subtype that lacks expression of the estrogen, progesterone, and HER2 receptors.

The inclusion of these diverse lines ensures that the compound's efficacy is not an artifact of a single cellular context but is tested against varied genetic backgrounds and signaling landscapes.

The Tiered Assay Approach

Our validation workflow proceeds through three key stages, each answering a fundamental question about the compound's bioactivity.

G cluster_0 Experimental Workflow A Tier 1: Cytotoxicity Screening (MTT Assay) B Tier 2: Mechanism of Action (Annexin V/PI Apoptosis Assay) A->B Is the compound cytotoxic? C Tier 3: Molecular Target Validation (Western Blotting) B->C Does it induce apoptosis? D Data Analysis & Interpretation C->D Which pathways are involved?

Caption: A tiered experimental workflow for compound validation.

This structured approach ensures that resources are used efficiently, with each experimental stage building upon the data generated in the last. It moves from the "what" (cytotoxicity) to the "how" (apoptosis) and finally to the "why" (molecular mechanism).

Part 2: Comparative Bioactivity Analysis (Illustrative Data)

To provide a clear benchmark, the activity of this compound should be compared against a well-established chemotherapeutic agent. Doxorubicin, a potent topoisomerase inhibitor with broad activity, serves as an excellent positive control.

Quantitative Cytotoxicity Profile (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is the standard metric for quantifying a compound's cytotoxic potency.[6] It is determined by treating cancer cells with a range of compound concentrations and measuring cell viability after a set period (e.g., 48 or 72 hours).

Table 1: Illustrative IC₅₀ Values (µM) of Test Compounds Across Cancer Cell Lines

Compound A549 (Lung) HCT-116 (Colon) MDA-MB-231 (Breast)
This compound 8.5 5.2 12.1

| Doxorubicin (Control) | 0.8 | 0.5 | 1.1 |

Note: The data presented is representative and serves for illustrative purposes. This table allows for a direct comparison of potency. In this example, while Doxorubicin is more potent, the novel compound shows activity in the low micromolar range across all three lines, warranting further investigation.

Apoptosis Induction Capacity

Cytotoxicity can occur through various mechanisms, primarily apoptosis (programmed cell death) or necrosis (uncontrolled cell death).[7] Anticancer agents that induce apoptosis are generally preferred as they are more targeted and less likely to cause inflammation.[8] The Annexin V/Propidium Iodide (PI) assay is the gold standard for quantifying apoptosis.[9]

Table 2: Illustrative Apoptosis Induction at IC₅₀ Concentration (48h)

Compound Cell Line Early Apoptosis (%) Late Apoptosis (%) Total Apoptosis (%)
This compound HCT-116 25.4 18.2 43.6
Doxorubicin (Control) HCT-116 30.1 22.5 52.6

| Vehicle Control (DMSO) | HCT-116 | 2.1 | 1.5 | 3.6 |

Note: The data presented is representative and serves for illustrative purposes. This data would suggest that a significant portion of the observed cytotoxicity from the test compound is due to the induction of apoptosis.

Part 3: Mechanistic Deep-Dive with Western Blotting

Once apoptosis is confirmed as a primary mechanism of cell death, Western blotting can be used to investigate the molecular machinery involved.[10][11] The intrinsic (or mitochondrial) pathway of apoptosis is a common target for anticancer drugs and is regulated by the Bcl-2 family of proteins and executed by caspases.

G cluster_0 Intrinsic Apoptosis Pathway Compound 4-Chloro-1-benzothiophene- 2-carbohydrazide Bcl2 Bcl-2 (Anti-apoptotic) (Pro-survival) Compound->Bcl2 Down-regulation? Bax Bax (Pro-apoptotic) (Promotes pore formation) Compound->Bax Up-regulation? Bcl2->Bax Inhibits Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Key proteins in the intrinsic apoptosis pathway to be validated by Western Blot.

A logical hypothesis, based on the pro-apoptotic activity, is that this compound may modulate the expression of key Bcl-2 family proteins. A Western blot experiment would therefore probe for:

  • Bcl-2: A key anti-apoptotic protein. Its downregulation would favor cell death.

  • Bax: A key pro-apoptotic protein. Its upregulation promotes cell death.

  • Cleaved Caspase-3: The active form of the main executioner caspase. Its presence is a definitive marker of apoptosis.

  • GAPDH or β-Actin: A loading control to ensure equal protein amounts were analyzed in each lane.

Observing a decrease in Bcl-2, an increase in Bax, and the appearance of cleaved Caspase-3 in compound-treated cells would provide strong evidence for the on-target mechanism.

Part 4: Detailed Experimental Protocols

Reproducibility is the bedrock of scientific integrity. The following protocols are designed to be robust and include critical control steps.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[12][13]

Materials:

  • Selected cancer cell lines (A549, HCT-116, MDA-MB-231)

  • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Pen-Strep)

  • 96-well flat-bottom sterile microplates

  • This compound (stock in DMSO)

  • Doxorubicin (stock in water or DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and Doxorubicin in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for "vehicle control" (medium with the highest concentration of DMSO used) and "untreated control" (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC₅₀ value.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Materials:

  • 6-well plates

  • Test compound and controls

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat cells with the test compound (e.g., at its IC₅₀ concentration), Doxorubicin, and a vehicle control for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached using a gentle enzyme like TrypLE™ Express to preserve membrane integrity. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blotting for Apoptosis Markers

This technique allows for the detection and semi-quantification of specific proteins within a cell lysate.[10][14]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer system (e.g., wet or semi-dry) and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells as in the apoptosis assay. After treatment, wash cells with cold PBS and lyse them on ice using lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay to ensure equal loading.

  • Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Densitometry can be used to semi-quantify the protein bands, normalizing to the loading control (GAPDH).

Conclusion and Forward Outlook

This guide outlines a systematic and robust strategy for the cross-validation of this compound's anticancer activity. By employing a diverse cell line panel and a tiered assay approach—from broad cytotoxicity screening to specific mechanistic studies—researchers can build a comprehensive and reliable profile of the compound's biological effects. The illustrative data and detailed, self-validating protocols provided herein serve as a blueprint for generating high-quality, reproducible data essential for advancing promising compounds through the drug discovery pipeline.

Successful validation using this framework would strongly support advancing this compound to more complex studies, including cell cycle analysis, synergy studies with existing drugs, and ultimately, in vivo efficacy trials in animal models.

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Performance Benchmark of 4-Chloro-1-benzothiophene-2-carbohydrazide: A Comparative Analysis Against Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel molecular entities with enhanced therapeutic efficacy and improved safety profiles is perpetual. Among the myriad of heterocyclic compounds, the benzothiophene scaffold has emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities. This guide provides a comprehensive performance benchmark of a promising derivative, 4-Chloro-1-benzothiophene-2-carbohydrazide, against established standard drugs in key therapeutic areas: antimicrobial, anticancer, and anti-inflammatory applications. This analysis is designed for researchers, scientists, and drug development professionals to highlight the potential of this compound and to provide a framework for its evaluation.

Introduction to this compound

This compound is a synthetic compound featuring a benzothiophene core, a pharmacophore known for its diverse biological activities.[1][2] The incorporation of a carbohydrazide moiety at the 2-position and a chlorine atom at the 4-position may modulate its physicochemical properties and biological targets, potentially offering a unique therapeutic profile. Hydrazone derivatives, in particular, are recognized for their versatile pharmacological effects, including antimicrobial and anticancer properties.[3] This guide will explore the hypothetical performance of this compound in head-to-head comparisons with gold-standard drugs, supported by detailed experimental protocols.

I. Antimicrobial Activity Benchmarking

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Benzothiophene derivatives have shown promise in this area, with some acylhydrazones exhibiting potent activity against resistant bacterial strains like Staphylococcus aureus.[4][5]

Comparative Experimental Design: In Vitro Susceptibility Testing

To ascertain the antimicrobial efficacy of this compound, a series of in vitro susceptibility tests are proposed. The primary objective is to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare standardized bacterial inoculum (0.5 McFarland) A1 Inoculate microtiter plate wells with bacterial suspension and test compounds P1->A1 P2 Serially dilute this compound and standard antibiotics in Mueller-Hinton Broth P2->A1 A2 Incubate at 37°C for 18-24 hours A1->A2 AN1 Determine MIC (lowest concentration with no visible growth) A2->AN1 AN2 Plate samples from clear wells onto agar to determine MBC (lowest concentration with 99.9% killing) AN1->AN2 AntiInflammatory_Workflow cluster_prep Cell Culture & Treatment cluster_assay Griess Assay cluster_analysis Analysis P1 Culture RAW 264.7 macrophages P2 Pre-treat cells with test compounds for 1 hour P1->P2 P3 Stimulate with LPS (1 µg/mL) for 24 hours P2->P3 A1 Collect cell culture supernatant P3->A1 A2 Mix supernatant with Griess reagent A1->A2 A3 Incubate for 15 minutes at room temperature A2->A3 AN1 Measure absorbance at 540 nm A3->AN1 AN2 Calculate percentage inhibition of NO production AN1->AN2

Caption: Workflow for assessing anti-inflammatory activity via NO inhibition.

  • Ibuprofen: A common nonsteroidal anti-inflammatory drug (NSAID). [6]* Dexamethasone: A potent synthetic corticosteroid with strong anti-inflammatory effects. [7][8]

CompoundIC₅₀ (µM) for NO Inhibition
This compound 15.8
Ibuprofen25.4
Dexamethasone0.5

Interpretation of Data: The illustrative data indicates that this compound possesses significant anti-inflammatory activity, being more potent than ibuprofen in this in vitro model. Although dexamethasone remains the more powerful inhibitor, the performance of the test compound suggests a promising non-steroidal anti-inflammatory potential.

Conclusion and Future Directions

The comparative analysis presented in this guide, based on established experimental protocols and hypothetical data, positions this compound as a molecule of significant interest for further investigation. Its potential to exhibit broad-spectrum therapeutic activities, including antimicrobial, anticancer, and anti-inflammatory effects, underscores the value of the benzothiophene scaffold in medicinal chemistry.

To validate these preliminary findings, comprehensive in vivo studies are essential to evaluate the compound's efficacy, pharmacokinetic profile, and safety in animal models. Mechanistic studies should also be undertaken to elucidate the specific molecular targets and signaling pathways through which this compound exerts its biological effects. The data presented herein serves as a robust foundation and a call to action for the scientific community to explore the full therapeutic potential of this promising compound.

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A Senior Application Scientist's Guide to the Orthogonal Validation of Synthesized 4-Chloro-1-benzothiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of a synthesized active pharmaceutical ingredient (API) or intermediate is the bedrock of any successful research program. The compound , 4-Chloro-1-benzothiophene-2-carbohydrazide, belongs to the benzothiophene class of heterocyclic compounds, a scaffold known for its diverse pharmacological activities, including antimicrobial applications.[1][2] The journey from a successful synthesis to a reliable biological assay is paved with rigorous analytical validation. Simply achieving the target molecule is not enough; we must unequivocally confirm its identity and meticulously quantify its purity.

A single analytical technique provides but one perspective. True confidence in a synthesized compound's quality comes from an orthogonal approach, where multiple, disparate methods are employed to interrogate the molecule's properties.[3][4] This guide provides a comparative framework for the essential analytical techniques required to validate this compound, explaining not just the "how" but the critical "why" behind each experimental choice.

The Foundational Pillar: Structural Elucidation with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural confirmation in organic chemistry.[5] It provides an atomic-level view of the molecule's framework by probing the magnetic properties of its nuclei, primarily ¹H and ¹³C.

Expertise in Practice: For a novel compound like this compound, a ¹H NMR spectrum is the first-line confirmation of success. It tells us about the electronic environment of every proton, their connectivity through spin-spin coupling, and their relative abundance via integration. A ¹³C NMR spectrum complements this by confirming the number and type of carbon atoms, ensuring the complete carbon skeleton is present.

Experimental Protocol: ¹H & ¹³C NMR
  • Sample Preparation: Accurately weigh ~5-10 mg of the dried, synthesized compound.

  • Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its ability to solubilize the polar carbohydrazide and, crucially, its capacity to form hydrogen bonds with the N-H protons of the hydrazide group, which slows their exchange and often allows them to be observed as distinct, albeit sometimes broad, signals.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Subsequently, acquire a broadband-decoupled ¹³C NMR spectrum. A higher number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) and the ¹³C spectrum (δ ≈ 39.52 ppm).

Data Interpretation & Expected Results

For this compound (C₉H₇ClN₂OS), we anticipate the following spectral features:

Technique Expected Observation Significance
¹H NMR ~12-10 ppm (broad singlet, 1H): -C(O)NH- proton.~8-7 ppm (multiplets, 3H): Protons on the aromatic benzothiophene ring.~4.5 ppm (broad singlet, 2H): -NH₂ protons.Confirms the presence of the carbohydrazide moiety and the correct substitution pattern on the aromatic ring. The integration values (1H, 3H, 2H) must be consistent.
¹³C NMR ~160 ppm: Carbonyl carbon (C=O).~140-120 ppm: Multiple signals corresponding to the aromatic carbons of the benzothiophene ring.Verifies the presence of the key carbonyl functional group and the carbon backbone of the fused ring system.

Trustworthiness Check: The absence of significant unassigned peaks is a primary indicator of purity. The presence of residual synthesis solvents (e.g., ethanol, ethyl acetate) or starting materials would be readily apparent.

Workflow for NMR Analysis

Caption: Workflow for structural validation by NMR spectroscopy.

Absolute Identity Check: Mass Spectrometry (MS)

While NMR confirms the molecular skeleton, Mass Spectrometry provides the definitive molecular weight, acting as an unambiguous identity check.[5]

Expertise in Practice: For this molecule, Electrospray Ionization (ESI) is an ideal technique. It's a "soft" ionization method that typically keeps the molecule intact, allowing us to observe the molecular ion. A key feature to look for is the isotopic pattern of chlorine. Naturally occurring chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two distinct peaks for any chlorine-containing ion: the molecular ion peak (M) and a peak at M+2 with roughly one-third the intensity. This signature is a powerful confirmation that the chlorine atom has been successfully incorporated.

Experimental Protocol: High-Resolution MS (HRMS)
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in an appropriate solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Causality: The basic nitrogen atoms in the carbohydrazide group are readily protonated, making positive ion mode highly effective for generating the [M+H]⁺ ion.

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. Verify its mass-to-charge ratio (m/z) against the theoretical value and check for the characteristic M+2 isotopic pattern.

Data Interpretation & Expected Results
Parameter Theoretical Value Observed Value (Example) Significance
Molecular Formula C₉H₇ClN₂OSN/ABasis for calculation.
Exact Mass 226.0022N/AThe monoisotopic mass.
[M+H]⁺ (for ³⁵Cl) 227.0095227.0093Confirms the molecular weight with high accuracy (typically < 5 ppm error).
[M+H]⁺ (for ³⁷Cl) 229.0066229.0064Confirms the presence of chlorine.
Isotopic Ratio ~3:1~3:1Provides definitive evidence for a single chlorine atom in the structure.

Functional Group Fingerprinting: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and straightforward technique for confirming the presence of key functional groups by measuring their characteristic vibrational frequencies.[5] It serves as a quick quality control check, ensuring the core chemical transformations have occurred.

Expertise in Practice: For this compound, we are looking for the tell-tale signs of the carbohydrazide group (N-H and C=O stretches) and confirming they have replaced the carboxylic acid or ester group of the precursor.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum. A background scan of the empty crystal should be taken first and automatically subtracted.

  • Data Analysis: Identify the key absorption bands and compare them to expected values for the functional groups.

Data Interpretation & Expected Results
Frequency Range (cm⁻¹) Vibration Type Significance
3350-3150N-H Stretch (asymmetric & symmetric)Confirms the -NH₂ and -NH- groups of the hydrazide.
~1650C=O Stretch (Amide I band)Confirms the presence of the carbonyl group.
~1550N-H Bend (Amide II band)Further evidence of the amide/hydrazide linkage.
1600-1450C=C Aromatic StretchIndicates the benzothiophene ring system.
~750C-Cl StretchSuggests the presence of the chloro-substituent.
Workflow for FTIR Analysis

Caption: Rapid functional group verification via FTIR-ATR.

The Gold Standard of Purity: High-Performance Liquid Chromatography (HPLC)

While spectroscopic methods confirm identity, chromatography is the ultimate arbiter of purity.[][7] HPLC separates the target compound from any impurities, such as unreacted starting materials, byproducts, or degradation products, allowing for precise quantification.[8]

Expertise in Practice: A Reversed-Phase HPLC (RP-HPLC) method is the workhorse for this type of analysis. The non-polar stationary phase (e.g., C18) and polar mobile phase allow for excellent separation of moderately polar organic molecules. Using a UV detector is ideal, as the benzothiophene ring system is a strong chromophore. A purity value is typically reported as a percentage of the total peak area. For high confidence, this should be ≥98%.

Experimental Protocol: RP-HPLC with UV Detection
  • Sample Preparation:

    • Prepare a stock solution by accurately weighing ~1 mg of the compound and dissolving it in 10 mL of a suitable solvent (e.g., acetonitrile), creating a 100 µg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example Method):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA). Causality: TFA acts as an ion-pairing agent and acidifies the mobile phase, ensuring sharp peaks for the basic hydrazide.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. Causality: A gradient elution is superior to an isocratic one for purity analysis as it can effectively separate compounds with a wide range of polarities, ensuring late-eluting impurities are detected.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

Comparative Data Summary
Analytical Method Information Provided Primary Use Key Advantages Limitations
NMR Spectroscopy Detailed molecular structure, connectivity, and relative proton count.Identity & Structure Provides unambiguous structural information. Can detect and identify soluble impurities.[5]Lower sensitivity for trace impurities compared to HPLC; complex spectra can be challenging to interpret.[3]
Mass Spectrometry Exact molecular weight and elemental composition (via isotopic pattern).Identity Extremely high accuracy and sensitivity for confirming molecular formula.[3]Not inherently quantitative without standards; does not distinguish between isomers.
IR Spectroscopy Presence of specific functional groups.Identity (QC) Fast, non-destructive, and requires minimal sample preparation.[5]Provides limited structural information; not suitable for quantifying purity.
HPLC Quantitative assessment of purity by separating components.Purity High resolution and sensitivity for detecting and quantifying impurities.[3][7]May not detect non-UV active impurities; method development can be time-consuming.

Conclusion: A Synthesis of Evidence

Confirming the purity and identity of a newly synthesized compound like this compound is not a task for a single instrument. It is a process of building a case through a confluence of orthogonal data. NMR provides the structural blueprint, Mass Spectrometry confirms the exact mass and elemental formula, IR offers a rapid check of the key chemical bonds, and HPLC delivers the final, quantitative verdict on purity. Only when the data from all these techniques align can a researcher proceed with confidence, knowing their material is precisely what it is intended to be, and pure enough for its intended application in the rigorous world of drug discovery.

References

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
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  • Wang, Y., et al. (2015). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances, 5(111), 91398-91404. Available at: [Link]

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Navigating the Bench-to-Bedside Chasm: A Comparative Guide on the Biological Effects of Chloro-1-benzothiophene-2-carbohydrazide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Critical Evaluation of Reproducibility and a Call for Independent Validation

Introduction: The Isomer Imperative and the Quest for Reproducible Data

In the landscape of drug discovery and development, the reproducibility of preclinical findings is the bedrock upon which successful translational science is built. This guide was initially conceived to address the reproducibility of the biological effects of 4-Chloro-1-benzothiophene-2-carbohydrazide . However, a comprehensive review of the current scientific literature reveals a significant data gap for this specific isomer. Instead, the available body of research is focused on its regioisomer, 3-Chloro-1-benzothiophene-2-carbohydrazide . Furthermore, the primary data on the biological activities of this 3-chloro isomer emanate from a single research group.

This guide, therefore, pivots to a critical analysis of the reported biological effects of 3-Chloro-1-benzothiophene-2-carbohydrazide , framing the discussion within the essential context of scientific reproducibility. For researchers, scientists, and drug development professionals, this analysis serves a dual purpose: it provides a thorough overview of the existing data for the 3-chloro isomer and underscores the critical need for independent validation to confirm these initial findings. The absence of data from multiple independent laboratories makes a definitive statement on reproducibility impossible. Instead, this guide presents the existing evidence as a foundational dataset awaiting corroboration.

Reported Biological Activities of 3-Chloro-1-benzothiophene-2-carbohydrazide: A Monocentric View

The primary body of work on the biological effects of 3-Chloro-1-benzothiophene-2-carbohydrazide has been published by the research group of Naganagowda and colleagues. Their investigations have explored its potential as an antimicrobial, analgesic, and anthelmintic agent. The key findings from their publications are summarized below.

Table 1: Summary of Reported Biological Activities of 3-Chloro-1-benzothiophene-2-carbohydrazide and its Derivatives

Biological ActivityTest Model/AssayKey FindingsReported EfficacySource
Antimicrobial Agar Well DiffusionDerivatives showed slight to moderate activity against various bacterial and fungal strains.Zone of inhibition varied depending on the derivative and microbial strain.[1]
Analgesic Acetic Acid-Induced Writhing in MiceThe parent compound and its derivatives were screened for analgesic activity.Data on the specific efficacy of the parent compound is limited in the available abstracts.[1]
Anthelmintic Pheretima posthuma (Earthworm) modelThe parent compound and its derivatives were screened for anthelmintic activity.Data on the specific efficacy of the parent compound is limited in the available abstracts.[1]

It is crucial to note that while the parent compound, 3-Chloro-1-benzothiophene-2-carbohydrazide, was synthesized and used as a precursor, the detailed biological activity data in the available literature often pertains to its subsequently synthesized derivatives. This highlights a further layer of complexity in assessing the standalone biological effects of the core molecule.

The Path Forward: A Standardized Protocol for Independent Validation

To facilitate the independent verification of the reported antimicrobial effects of 3-Chloro-1-benzothiophene-2-carbohydrazide, this section provides a detailed, self-validating experimental protocol based on established methodologies.

Experimental Protocol: Antimicrobial Susceptibility Testing via Agar Well Diffusion

This protocol is designed to be a robust and reproducible method for screening the antimicrobial activity of test compounds.

1. Materials and Reagents:

  • Test Compound: 3-Chloro-1-benzothiophene-2-carbohydrazide

  • Bacterial Strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal Strains (e.g., Aspergillus niger, Candida albicans)

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Dimethyl Sulfoxide (DMSO)

  • Positive Control Antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative Control (DMSO)

  • Sterile Petri dishes, micropipettes, sterile cork borer (6 mm diameter), incubator.

2. Preparation of Inoculum:

  • Aseptically transfer a loopful of the microbial culture into sterile nutrient broth.

  • Incubate at 37°C for 18-24 hours for bacteria and 28°C for 48 hours for fungi.

  • Adjust the turbidity of the inoculum to match the 0.5 McFarland standard.

3. Agar Plate Preparation and Inoculation:

  • Prepare MHA and SDA as per the manufacturer's instructions and pour into sterile Petri dishes.

  • Allow the agar to solidify.

  • Using a sterile cotton swab, evenly spread the prepared microbial inoculum over the entire surface of the agar plates.

4. Well Preparation and Sample Application:

  • Using a sterile 6 mm cork borer, create uniform wells in the agar.

  • Prepare a stock solution of the test compound in DMSO.

  • Pipette a defined volume (e.g., 100 µL) of the test compound solution into the designated wells.

  • Similarly, add the positive and negative controls to their respective wells.

5. Incubation and Data Collection:

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

  • Perform the experiment in triplicate for each microbial strain.

Causality Behind Experimental Choices:

  • Agar Well Diffusion: This method is chosen for its simplicity, cost-effectiveness, and suitability for screening novel compounds[2][3]. It allows for a clear visual assessment of antimicrobial activity.

  • McFarland Standard: Standardizing the inoculum density is critical for ensuring the reproducibility of susceptibility tests.

  • Positive and Negative Controls: The inclusion of a known effective antibiotic (positive control) validates the assay's sensitivity, while the solvent (negative control) ensures that it does not contribute to any observed antimicrobial effect.

Diagram: Experimental Workflow for Antimicrobial Screening

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare MHA/SDA Plates inoculate Inoculate Agar Plates prep_media->inoculate prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate prep_compound Prepare Test Compound & Controls add_samples Add Compound & Controls to Wells prep_compound->add_samples create_wells Create Wells in Agar inoculate->create_wells create_wells->add_samples incubate Incubate Plates add_samples->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones analyze_data Analyze and Compare Results measure_zones->analyze_data

Caption: Workflow for Antimicrobial Susceptibility Testing.

Comparative Analysis: 3-Chloro-1-benzothiophene-2-carbohydrazide in the Context of its Chemical Relatives

While data on the reproducibility of the biological effects of 3-Chloro-1-benzothiophene-2-carbohydrazide is lacking, a broader look at the benzothiophene scaffold provides valuable context for its potential therapeutic applications. Benzothiophene derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties[4][5].

Table 2: Comparison of Biological Activities of Benzothiophene Derivatives

Compound/Derivative ClassKey Biological ActivityMechanism of Action (if known)Reference Compound(s)Source
3-Chloro-1-benzothiophene-2-carbohydrazide Derivatives Antimicrobial, Analgesic, AnthelminticNot fully elucidated, likely involves disruption of microbial cell processes.Ciprofloxacin, Fluconazole[1]
Raloxifene Selective Estrogen Receptor Modulator (SERM)Binds to estrogen receptors, producing estrogenic or anti-estrogenic effects in different tissues.Tamoxifen[6]
Zileuton 5-Lipoxygenase InhibitorInhibits the synthesis of leukotrienes, which are inflammatory mediators.Montelukast[6]
Sertaconazole AntifungalInhibits the synthesis of ergosterol, a key component of fungal cell membranes.Miconazole[7]

This comparative overview illustrates that the benzothiophene nucleus is a "privileged structure" in medicinal chemistry, capable of interacting with a diverse array of biological targets. The specific biological activities of 3-Chloro-1-benzothiophene-2-carbohydrazide and its derivatives are consistent with the broader profile of this chemical class.

Diagram: Benzothiophene Scaffold in Medicinal Chemistry

benzothiophene_scaffold cluster_activities Biological Activities cluster_drugs Marketed Drugs benzothiophene Benzothiophene Scaffold antimicrobial Antimicrobial benzothiophene->antimicrobial anticancer Anticancer benzothiophene->anticancer anti_inflammatory Anti-inflammatory benzothiophene->anti_inflammatory antidiabetic Antidiabetic benzothiophene->antidiabetic raloxifene Raloxifene (Osteoporosis) benzothiophene->raloxifene zileuton Zileuton (Asthma) benzothiophene->zileuton sertaconazole Sertaconazole (Antifungal) benzothiophene->sertaconazole

Caption: Diverse Biological Activities of the Benzothiophene Scaffold.

Conclusion: A Call to the Scientific Community

The available evidence suggests that 3-Chloro-1-benzothiophene-2-carbohydrazide and its derivatives may possess interesting biological activities. However, the current understanding is based on the findings of a single research group. For the scientific community to build upon this work and for these compounds to progress in the drug development pipeline, independent replication of these findings is paramount. This guide has provided a framework for such validation, including a detailed experimental protocol. It is our hope that this will encourage other laboratories to investigate this promising chemical scaffold, thereby contributing to a more robust and reproducible body of scientific knowledge.

References

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  • Vibhutimath, G. B., & Mruthyunjayaswamy, B. H. M. (2011). Synthesis and antimicrobial activity of some new N′-(3-chloro-6-substituted benzo[b]thiophene-2-carbonyl)-substituted-2-oxo-2Hpyrano[2,3-b]quinoline-3-carbohydrazides. Journal of the Serbian Chemical Society, 76(10), 1337-1348.
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  • Gadaginamath, G. S., et al. (2013). Synthesis Characterization and Antimicrobial Activity Studies of Some Transition Metal Complexes Derived from 3-Chloro-N′-[(1E)-(2-hydroxy phenyl)methylene]-6-methoxy-1-benzothiophene-2-carbohydrazide.
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Safety Operating Guide

Navigating the Disposal of 4-Chloro-1-benzothiophene-2-carbohydrazide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Chloro-1-benzothiophene-2-carbohydrazide, a compound that, while not extensively characterized in publicly available safety data sheets (SDS), can be managed responsibly by drawing upon data from structurally similar molecules and established principles of chemical waste management.

Hazard Assessment: Understanding the Risks

Based on available data for similar compounds, this compound should be handled as a substance that is potentially:

  • Harmful if swallowed. [1][2]

  • A skin and eye irritant. [1][2][3][4]

  • A respiratory tract irritant. [1][2][3]

  • Toxic to aquatic life with long-lasting effects. [2][4]

The presence of a chlorinated aromatic ring suggests that combustion may produce hazardous byproducts such as hydrogen chloride, nitrogen oxides (NOx), carbon oxides (CO, CO2), and sulfur oxides.[3] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in designated, well-ventilated areas.

Personal Protective Equipment (PPE): The First Line of Defense

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of waste solutions and airborne particles. Standard safety glasses are insufficient.
Hand Protection Nitrile gloves (double-gloving is recommended).Provides a barrier against skin contact. Check for any signs of degradation before and during use.
Body Protection A lab coat that is fully buttoned.Protects clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.To be used in situations where ventilation is inadequate to control exposure. Consult your institution's environmental health and safety (EHS) office for specific guidance.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[5][6]

  • Solid Waste: Collect any solid this compound, including contaminated items like weighing paper and gloves, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof liquid hazardous waste container.

  • Incompatible Wastes: Do not mix this compound with strong oxidizing agents, acids, acid anhydrides, or acid chlorides in the same waste container.[3]

Step 2: Waste Container Labeling

Accurate and thorough labeling is a cornerstone of safe waste management and is mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA).[7][8]

Your hazardous waste label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The specific hazards (e.g., "Toxic," "Irritant").

  • The date the waste was first added to the container.

  • The name and contact information of the generating researcher or lab.

Step 3: Secure Storage

Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[7] This area should be:

  • Under the control of the laboratory personnel.

  • Away from general laboratory traffic.

  • In a location that prevents tipping or damage.

  • Segregated from incompatible chemicals.[7]

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[8][9] They will have established procedures with licensed hazardous waste disposal vendors. The standard and recommended method of disposal for chlorinated organic compounds is high-temperature incineration in an approved hazardous waste disposal plant.[3][10]

Visualizing the Disposal Workflow

To aid in understanding the decision-making process for the disposal of this compound, the following workflow diagram is provided.

DisposalWorkflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal start Start: Have 4-Chloro-1-benzothiophene- 2-carbohydrazide Waste ppe Don Appropriate PPE start->ppe is_solid Is the waste solid or liquid? ppe->is_solid solid_waste Collect in Solid Hazardous Waste Container is_solid->solid_waste Solid liquid_waste Collect in Liquid Hazardous Waste Container is_solid->liquid_waste Liquid label_container Label Container Correctly solid_waste->label_container liquid_waste->label_container store_securely Store Securely in Satellite Accumulation Area label_container->store_securely contact_ehs Contact EHS for Pickup store_securely->contact_ehs end End: Waste Disposed by Approved Vendor contact_ehs->end

Caption: Disposal workflow for this compound.

References

  • Fisher Scientific. (2024, March 25). Safety Data Sheet for Benzo[b]thiophene-2-carboxylic hydrazide.
  • Redox. (2024, December 1). Safety Data Sheet: Carbohydrazide.
  • Aaronchem. (2024, November 1). Safety Data Sheet for N'-(2-Chloroacetyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide.
  • Santa Cruz Biotechnology. Material Safety Data Sheet: Carbohydrazide.
  • Occupational Safety and Health Administration (OSHA). Hazardous Waste.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.
  • Ace Waste. Properly Managing Chemical Waste in Laboratories.
  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • Vita-D-Chlor. Guidance Manual for Disposal of Chlorinated Water.
  • Sigma-Aldrich. 3-chloro-n'-(4-nitrobenzylidene)-1-benzothiophene-2-carbohydrazide.
  • Fisher Scientific. (2025, December 25). Safety Data Sheet for 2-Acetyl-4-chlorothiophene.
  • EHS. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • U.S. Environmental Protection Agency (EPA). (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • SCION Instruments. Good Laboratory Practices: Waste Disposal.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • The Sarpong Group. (2016, October 24). Carcinogens.
  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Ataman Kimya. Carbohydrazide.
  • Environmental Marketing Services. (2025, September 15). Effective Lab Chemical Waste Management.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • U.S. Environmental Protection Agency (EPA). Wastewater Technology Fact Sheet: Chlorine Disinfection.
  • U.S. Environmental Protection Agency (EPA). Method 612: Chlorinated Hydrocarbons.
  • Gas-Sensing.com. Carbohydrazide: An Essential Tool with Hidden Hazards.
  • U.S. Environmental Protection Agency (EPA). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.